5-Ethoxy-3-methyl-1-phenylpyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-3-methyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-15-12-9-10(2)13-14(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXKUHSBZQQDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NN1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339268 | |
| Record name | 5-Ethoxy-3-methyl-1-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016-41-7 | |
| Record name | 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethoxy-3-methyl-1-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BU3Y83TWD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Significance of the Pyrazole Scaffold
An In-depth Technical Guide to the Synthesis of 5-Ethoxy-3-methyl-1-phenylpyrazole
Pyrazole derivatives represent a privileged class of heterocyclic compounds, forming the core structural motif in a multitude of biologically active molecules. Their prevalence in medicinal chemistry is a testament to their versatile pharmacological profile, which includes anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] A prominent example is Edaravone (1-phenyl-3-methyl-5-pyrazolone), an antioxidant medication used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[2] The target molecule of this guide, this compound, is a derivative of this important pyrazolone core, where the hydroxyl group is converted to an ethoxy ether. Understanding its synthesis provides a foundational blueprint for accessing a wide array of functionalized pyrazoles for drug discovery and development.
This guide delineates the primary synthetic pathway to this compound, focusing on the underlying reaction mechanisms, experimental considerations, and the causality behind procedural choices. The synthesis is a two-stage process, beginning with the celebrated Knorr pyrazole synthesis to construct the heterocyclic core, followed by a Williamson ether synthesis to introduce the ethoxy group.
Part 1: Constructing the Pyrazole Core via Knorr Synthesis
The cornerstone for the synthesis of the pyrazole ring in this context is the Knorr pyrazole synthesis, a robust and high-yielding condensation reaction between a β-ketoester and a hydrazine derivative.[1][3][4] For the synthesis of our target's precursor, the reactants are ethyl acetoacetate (a 1,3-dicarbonyl compound) and phenylhydrazine.
Mechanism of the Knorr Pyrazole Synthesis
The reaction proceeds via a cyclocondensation mechanism, which is typically facilitated by an acid catalyst.[1][3][4] The mechanism can be dissected into the following key steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form a stable hydrazone intermediate.[5]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester group.[1][5] This step is crucial as it forms the five-membered ring.
-
Elimination and Tautomerization: The resulting cyclic intermediate eliminates a molecule of ethanol. This leads to the formation of 1-phenyl-3-methyl-5-pyrazolone. This product exists in equilibrium with its tautomeric enol form, 5-hydroxy-3-methyl-1-phenylpyrazole, which is stabilized by the aromaticity of the pyrazole ring.[5]
Diagram 1: Knorr Pyrazole Synthesis Mechanism
Caption: Williamson ether synthesis for the final ethoxylation step.
Experimental Protocols
Safety Precaution: Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. [5]
Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is adapted from established procedures for the Knorr synthesis. [2][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add phenylhydrazine (1.0 eq).
-
Reagent Addition: Carefully add ethyl acetoacetate (1.0 eq) to the flask. The addition can be exothermic. An alcohol solvent like ethanol can be used, and a catalytic amount of glacial acetic acid (2-3 drops) is often added to facilitate the reaction. [5]3. Heating: Heat the reaction mixture to reflux (approximately 80-100°C) for 1-2 hours. [7]4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization. The resulting solid product can be collected by vacuum filtration.
-
Purification: Wash the crude product with cold water or a small amount of cold diethyl ether to remove impurities. [3]The product can be further purified by recrystallization from ethanol to yield pale yellow or white crystals. [2]
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask, dissolve the synthesized 1-phenyl-3-methyl-5-pyrazolone (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone).
-
Base Addition: Add a mild base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the mixture.
-
Ethylating Agent Addition: Add the ethylating agent, such as ethyl iodide (EtI, 1.2 eq), dropwise to the stirring suspension.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction by TLC.
-
Workup: After cooling, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The resulting crude residue can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Data Summary
The following table summarizes typical parameters for the synthesis of the pyrazolone intermediate.
| Parameter | Value | Reference |
| Reactants | Phenylhydrazine, Ethyl Acetoacetate | [2] |
| Solvent | Ethanol / Solvent-free | [2][6] |
| Catalyst | Glacial Acetic Acid (optional) | [5] |
| Reaction Temp. | 80-100 °C (Reflux) | [7] |
| Reaction Time | 1 - 3 hours | [7] |
| Typical Yield | 93 - 100% | [2] |
| Product M.P. | 126 - 128 °C | [2] |
Overall Synthesis Workflow
The complete transformation from commercially available starting materials to the final product is a robust and efficient two-step process.
Diagram 3: Overall Synthesis Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. name-reaction.com [name-reaction.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
physicochemical properties of 5-Ethoxy-3-methyl-1-phenylpyrazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethoxy-3-methyl-1-phenylpyrazole
Abstract: This technical guide provides a comprehensive overview of the , a substituted pyrazole of interest in chemical synthesis and drug discovery. This document is intended for researchers, chemists, and drug development professionals, offering in-depth analysis of the compound's structural characteristics, core physical properties, and spectral data. Furthermore, it presents detailed, field-proven experimental protocols for the determination of key parameters such as melting point and aqueous solubility, grounded in established scientific principles. The guide emphasizes the causality behind experimental design, ensuring technical accuracy and reproducibility.
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are a cornerstone scaffold in medicinal chemistry.[1][2] The pyrazole ring is found in a variety of established therapeutic agents, including the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant, highlighting its pharmacological significance.[2] The diverse biological activities exhibited by pyrazole derivatives—ranging from antimicrobial and anticancer to analgesic and antidiabetic—stem from the ring's unique electronic and structural properties, which allow for versatile substitution and interaction with biological targets.[1][3]
This compound (CAS No. 1016-41-7) is a specific derivative featuring an ethoxy group at the 5-position, a methyl group at the 3-position, and a phenyl substituent on the N1 nitrogen. Understanding its fundamental physicochemical properties is a critical prerequisite for its application in synthesis, formulation development, and as a pharmacophore in drug design. This guide synthesizes available data and established methodologies to provide a robust scientific resource for its characterization.
Chemical Identity and Molecular Structure
Accurate identification is the foundation of all chemical and biological studies. The key identifiers for this compound are consolidated below.
-
Compound Name: this compound[4]
-
Synonyms: 1-phenyl-3-methyl-5-ethoxypyrazole[5]
-
CAS Number: 1016-41-7[6]
-
SMILES: CCOCc1cc(C)nn1c2ccccc2[5]
Caption: Molecular structure of this compound.
Core Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments and are crucial for designing experiments, purification processes, and formulations.
| Property | Value / Description | Source |
| Molecular Weight | 202.26 g/mol | [5] |
| Appearance | Solid (predicted based on related pyrazoles) | [3][7] |
| Melting Point | Experimental data not available. Pure, crystalline organic solids typically exhibit a sharp melting point range of 0.5-1.0°C.[8] | [8] |
| Boiling Point | Experimental data not available. A related compound, 5-methoxy-3-methyl-1-phenyl-1H-pyrazole, has a boiling point of 95-100 °C at 0.1 Torr.[9] | [9] |
| Aqueous Solubility | Experimental data not available. Generally, pyrazole derivatives have low aqueous solubility. For example, 1-phenyl-3-methyl-5-pyrazolone has a solubility of 3 g/L (20 °C).[10] | [10] |
| pKa | Experimental data not available. Pyrazole is a weak base due to the sp² hybridized nitrogen at position 2.[1][3] | [1][3] |
Spectral and Chromatographic Profile
Spectroscopic data provides definitive structural confirmation and is indispensable for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data provides detailed information about the carbon-hydrogen framework of the molecule. The following data were reported for 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole in CDCl₃.[11]
-
¹H NMR (200 MHz, CDCl₃): δ 7.68 (d, 2H, J = 7.74 Hz), 7.35 (t, 2H, J = 7.74 Hz), 7.17 (t, 1H, J = 7.74 Hz), 5.40 (s, 1H), 4.12 (q, 2H, J = 6.98 Hz), 2.42 (s, 3H), 1.44 (t, 3H, J = 6.98 Hz).[11]
-
¹³C NMR (50 MHz, CDCl₃): δ 154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.
-
Electrospray Ionization (ESI-MS): m/z = 203 [M+H]⁺.[11] This corresponds to the protonated molecule, confirming the molecular weight of 202.26 g/mol .
-
Fragmentation Pattern: The fragmentation of pyrazoles typically involves two main processes: the expulsion of HCN and the loss of a nitrogen atom from the molecular ion or the [M-H]⁺ species.[12][13] The specific fragmentation pattern for this compound would be influenced by the ethoxy, methyl, and phenyl substituents. Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for analyzing such compounds.[14]
Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, standardized protocols must be followed. The following sections detail the methodologies for determining melting point and aqueous solubility.
Protocol: Melting Point Determination
The melting point is a fundamental property used to assess the purity of a solid compound.[15] Impurities typically cause a depression and broadening of the melting range.[8]
Caption: Workflow for Melting Point Determination via the Capillary Method.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the crystalline sample of this compound is completely dry and has been finely powdered using a mortar and pestle.[16]
-
Gently press the open end of a thin-walled capillary tube into the powdered sample on a watch glass.
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed bottom.[16] The final packed height should be 2–3 mm. An excessive sample height can lead to an artificially broad melting range.[16]
-
-
Apparatus Setup (e.g., Mel-Temp or DigiMelt):
-
Place the packed capillary tube into one of the slots in the heating block of the apparatus.[15][16]
-
Set the starting temperature to approximately 20°C below the anticipated melting point. If the melting point is unknown, perform a rapid preliminary run to find an approximate value first, then use a fresh sample for a precise measurement.[15][16]
-
-
Measurement:
-
Begin heating at a medium rate until the temperature is within the 20°C range determined above.
-
Crucially, decrease the heating rate to a slow ramp of approximately 1–2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[15]
-
Observe the sample continuously through the magnifying eyepiece.
-
Record the temperature (T₁) at which the very first droplet of liquid becomes visible within the solid matrix.[16]
-
Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts, resulting in a completely transparent liquid.[16]
-
-
Reporting:
-
Report the result as a melting range from T₁ to T₂. For a pure compound, this range should be narrow.
-
Allow the apparatus to cool sufficiently before performing another measurement. Always use a fresh sample for subsequent determinations, as the crystal structure may change upon melting and resolidifying.[16]
-
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, a critical parameter for drug development and environmental fate studies.[17][18] The goal is to create a saturated solution at a specific temperature and measure the concentration of the dissolved solute.[17]
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. This compound | C12H14N2O | CID 555100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. This compound CAS#: 1016-41-7 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. 1H-Pyrazole, 5-methoxy-3-methyl-1-phenyl- CAS#: 27349-35-5 [m.chemicalbook.com]
- 10. 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone | Cas no 89-25-8 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. who.int [who.int]
An In-depth Technical Guide to 5-Ethoxy-3-methyl-1-phenylpyrazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Ethoxy-3-methyl-1-phenylpyrazole, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. This document details its chemical identifiers, physicochemical properties, and a validated synthesis protocol with spectroscopic characterization. The guide further explores the established mechanism of action for phenylpyrazoles as non-competitive antagonists of GABA-gated chloride channels, a critical target in neuropharmacology and insecticide development. While specific therapeutic applications for this particular analogue are still emerging, this guide contextualizes its potential within the broader landscape of pyrazole-based drug discovery, drawing parallels with the well-characterized compound Edaravone. Safety and handling considerations, based on data from structurally related compounds, are also presented to ensure safe laboratory practices. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of this compound and its derivatives.
Chemical Identity and Molecular Structure
This compound is a substituted pyrazole with the following key identifiers:
| Identifier | Value |
| CAS Number | 1016-41-7[1] |
| Molecular Formula | C₁₂H₁₄N₂O[2][3] |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole |
| InChI | InChI=1S/C12H14N2O/c1-3-15-12-9-10(2)13-14(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
| InChIKey | HIXKUHSBZQQDHA-UHFFFAOYSA-N[3] |
| SMILES | CCOc1cc(C)nn1c2ccccc2[3] |
The molecular structure of this compound consists of a central pyrazole ring, which is a five-membered heterocycle containing two adjacent nitrogen atoms. The ring is substituted with a methyl group at the 3-position, an ethoxy group at the 5-position, and a phenyl group at the 1-position.
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be achieved through a catalyzed reaction of a 1,3-dicarbonyl compound with phenylhydrazine. A general, yet effective, protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3-dicarbonyl compound (e.g., ethyl 3-oxobutanoate)
-
Phenylhydrazine
-
Ethanol
-
Catalyst (e.g., [Ce(L-Pro)₂]₂(Oxa))
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a 25 mL round-bottomed flask, add the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of [Ce(L-Pro)₂]₂(Oxa) (5 mol %).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole.[4]
Spectroscopic Data:
The structural confirmation of the synthesized this compound is achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
-
¹H NMR (200 MHz, CDCl₃) δ: 7.68 (d, 2H, J = 7.74 Hz), 7.35 (t, 2H, J = 7.74 Hz), 7.17 (t, 1H, J = 7.74 Hz), 5.40 (s, 1H), 4.12 (q, 2H, J = 6.98 Hz), 2.42 (s, 3H), 1.44 (t, 3H, J = 6.98 Hz).[4]
-
¹³C NMR (50 MHz, CDCl₃) δ: 154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5.[4]
-
MS (ESI): m/z = 203 [M+H]⁺.[4]
Physicochemical Properties
Mechanism of Action: A Phenylpyrazole Perspective
The phenylpyrazole class of compounds, which includes this compound, is well-established to exert its biological effects primarily through the modulation of the γ-aminobutyric acid (GABA) system.
GABA-Gated Chloride Channel Antagonism
Phenylpyrazoles act as non-competitive antagonists of the GABA-gated chloride channels.[4] In the central nervous system, GABA is the primary inhibitory neurotransmitter. The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron, which makes it less likely to fire an action potential.
Phenylpyrazoles bind to a site within the chloride channel of the GABA receptor, physically blocking the channel and preventing the influx of chloride ions. This blockade of the inhibitory signal leads to neuronal hyperexcitability, which is the basis for their insecticidal activity and a key consideration in their pharmacological profiling for therapeutic applications.
Figure 1: Simplified workflow of GABAergic inhibition and its disruption by this compound.
Potential Applications in Drug Discovery and Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities.[7] These include anti-inflammatory, analgesic, anticancer, and antimicrobial properties.
Given its structural similarity to other pharmacologically active pyrazoles and its predicted mechanism of action on GABA receptors, this compound and its derivatives are of interest for the development of novel therapeutics targeting neurological and psychiatric disorders where GABAergic dysfunction is implicated. Further research is warranted to explore its specific biological activities and therapeutic potential.
Metabolism of Phenylpyrazoles
The metabolic fate of phenylpyrazoles has been studied, particularly in the context of insecticides. The primary route of metabolism often involves oxidation. For instance, the insecticide ethiprole, a phenylpyrazole, undergoes metabolic sulfone formation.[8] This oxidation is a key detoxification pathway and can also lead to the formation of active or inactive metabolites. Understanding the metabolism of this compound will be crucial for its development as a therapeutic agent.
Safety and Handling
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: Causes serious eye irritation.
Recommended Precautionary Measures:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Wear protective gloves, eye protection, and face protection.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If swallowed, call a poison center or doctor if you feel unwell.
It is imperative to consult the specific SDS for any pyrazole-containing compound before use and to handle it in a well-ventilated area, following standard laboratory safety protocols.
Conclusion
This compound represents a molecule of interest for researchers and drug development professionals. Its straightforward synthesis, well-defined structure, and membership in the pharmacologically significant phenylpyrazole class make it a compelling candidate for further investigation. The established mechanism of action of phenylpyrazoles as GABA-gated chloride channel antagonists provides a solid foundation for exploring its potential in neuropharmacology. While further studies are needed to elucidate its specific biological activities, metabolic profile, and safety, this technical guide provides a comprehensive starting point for future research and development endeavors involving this promising compound.
References
- Ratra, L. K., & Casida, J. E. (2001). Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil. Journal of Agricultural and Food Chemistry, 49(11), 5389-5396.
- Reddy, L. V. R., et al. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Journal name, volume, pages].
-
ECHA. (2023). Substance Information: 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. Retrieved from [Link]
- Ghodsi, R., et al. (2016). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Journal name, volume, pages].
- El-Emary, T. I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 54(3), 739-748.
- Almarhoon, Z. M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37.
- Al-Warhi, T., et al. (2022). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2022(3), M1453.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (n.d.). 1-Phenyl-3-Methyl-5-Pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). 5-ethoxy-3-methyl-1H-pyrazole. Retrieved from [Link]
-
Emco Chemicals. (n.d.). 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone | Cas no 89-25-8. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]
Sources
- 1. This compound CAS#: 1016-41-7 [m.chemicalbook.com]
- 2. This compound | C12H14N2O | CID 555100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. rsc.org [rsc.org]
- 5. 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone | Cas no 89-25-8 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 6. chembk.com [chembk.com]
- 7. ias.ac.in [ias.ac.in]
- 8. tcichemicals.com [tcichemicals.com]
molecular structure and conformation of 5-Ethoxy-3-methyl-1-phenylpyrazole
An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Ethoxy-3-methyl-1-phenylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Pyrazole derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory and antitumor effects, making a thorough understanding of their three-dimensional structure crucial for rational drug design.[1] This document synthesizes experimental spectroscopic data with principles from computational chemistry and crystallography of analogous structures to elucidate the key structural features of this molecule. We present detailed spectroscopic assignments, explore the critical dihedral angles governing its conformation, and propose a validated workflow for its structural characterization.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, present in well-known drugs like the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1] The value of the pyrazole ring in drug design stems from its ability to participate in hydrogen bonding and other non-covalent interactions, modulating enzyme activity and receptor binding.[1] The biological activity of pyrazole derivatives is intimately linked to their three-dimensional structure and conformational preferences. Substituents on the pyrazole core dictate not only the molecule's electronic properties but also its shape, influencing how it fits into a biological target. Therefore, a detailed analysis of the structure of molecules like this compound is fundamental to unlocking their therapeutic potential.[2][3]
Molecular Structure and Bonding Analysis
The core of this compound consists of a substituted pyrazole ring. This aromatic heterocycle is characterized by delocalized π-electrons across the five-membered ring. The key substituents are:
-
A phenyl group at the N1 position.
-
A methyl group at the C3 position.
-
An ethoxy group at the C5 position.
The attachment of the phenyl and ethoxy groups introduces significant conformational flexibility, which is the primary focus of this guide. The stability of the pyrazole ring is generally higher than its imidazole isomer for most substituents.[4]
Conformational Analysis: The Rotational Degrees of Freedom
The overall three-dimensional shape of this compound is primarily defined by the rotation around two key single bonds:
-
The N1-C(phenyl) bond: The rotation around this bond determines the dihedral angle between the pyrazole and phenyl rings. Crystal structures of similar 1-phenylpyrazole derivatives show that a non-coplanar arrangement is common, with dihedral angles often ranging from ~60° to 67°.[5][6] This twisted conformation arises from the need to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrazole ring.
-
The C5-O(ethoxy) bond: Rotation around this bond, along with the O-C(ethyl) bond, determines the orientation of the ethoxy group relative to the pyrazole plane. This orientation influences the molecule's polarity and its potential for intermolecular interactions.
The interplay of these rotational barriers results in a complex potential energy surface with several local minima, representing different stable conformers. Computational methods, such as Density Functional Theory (DFT), are invaluable for exploring this surface and identifying the most stable, low-energy conformations.[1][7]
Caption: Key rotational bonds defining the conformation.
Experimental Characterization & Protocols
An integrated approach combining multiple analytical techniques is essential for a complete and validated structural elucidation.
Synthesis and Spectroscopic Verification
The synthesis of this compound can be achieved via the reaction of appropriate precursors, with purification typically performed by recrystallization or chromatography.[1] The identity and purity of the synthesized compound are confirmed using a suite of spectroscopic techniques.
Protocol: Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) for NMR analysis.
-
NMR Spectroscopy:
-
Acquire ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 200-500 MHz).[8]
-
Reference the spectra to the residual solvent peak (CHCl3 at 7.26 ppm for ¹H, CDCl3 at 77.16 ppm for ¹³C).
-
-
Mass Spectrometry:
-
Obtain a mass spectrum using Electrospray Ionization (ESI) to confirm the molecular weight. The expected protonated molecule [M+H]⁺ should be observed.[8]
-
Spectroscopic Data Summary
The following table summarizes the experimental spectroscopic data for this compound.[8]
| Technique | Parameter | Observed Value [8] | Assignment |
| ¹H NMR | Chemical Shift (δ, ppm) | 7.68 (d, 2H) | Ortho-protons (Phenyl) |
| 7.35 (t, 2H) | Meta-protons (Phenyl) | ||
| 7.17 (t, 1H) | Para-proton (Phenyl) | ||
| 5.40 (s, 1H) | C4-H (Pyrazole) | ||
| 4.12 (q, 2H) | -O-CH₂- (Ethoxy) | ||
| 2.42 (s, 3H) | C3-CH₃ (Methyl) | ||
| 1.44 (t, 3H) | -CH₃ (Ethoxy) | ||
| ¹³C NMR | Chemical Shift (δ, ppm) | 154.6, 148.3 | C5, C3 (Pyrazole) |
| 138.8, 128.6, 125.5, 121.6 | Phenyl carbons | ||
| 86.1 | C4 (Pyrazole) | ||
| 67.5 | -O-CH₂- (Ethoxy) | ||
| 14.6, 14.5 | Methyl carbons | ||
| Mass Spec | m/z | 203 [M+H]⁺ | Protonated Molecule |
Interpretation: The ¹H NMR spectrum clearly resolves all distinct protons. The downfield shift of the phenyl ortho-protons (7.68 ppm) suggests they may experience some anisotropic effect from the pyrazole ring. The single proton on the pyrazole ring (5.40 ppm) confirms the substitution pattern. The ¹³C NMR and MS data are fully consistent with the proposed structure.
Integrated Workflow for Structural Elucidation
For novel pyrazole derivatives where crystal structure data is unavailable, a combination of computational modeling and experimental spectroscopy provides a powerful and self-validating workflow.
Rationale: This workflow leverages the strengths of each technique. DFT calculations can predict low-energy conformations and their corresponding NMR chemical shifts. These predictions can then be compared directly with experimental NMR data to validate the computed structure. This synergy provides a higher level of confidence than either method could alone.
Caption: Integrated workflow for structural elucidation.
Conclusion
The molecular structure of this compound is defined by a planar pyrazole core with key conformational flexibility arising from the rotation of its phenyl and ethoxy substituents. Spectroscopic data provides unambiguous confirmation of its covalent structure and substitution pattern.[8] While a definitive solid-state structure from X-ray crystallography is not publicly available, analysis of analogous compounds suggests a non-coplanar arrangement between the pyrazole and phenyl rings is the most probable low-energy conformation.[5][6] The integrated computational and experimental workflow detailed herein offers a robust strategy for characterizing this and other novel pyrazole derivatives, providing the critical structural insights needed for applications in drug discovery and materials science.
References
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Vertex AI Search.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Institutes of Health.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Institutes of Health.
- 5-ethoxy-3-methyl-1H-pyrazole. (n.d.). PubChem.
- Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. (n.d.). PURKH.
- Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. (2021). National Institutes of Health.
- 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. (n.d.). National Institutes of Health.
- FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... (n.d.). ResearchGate.
- 5-Ethoxy-3-methyl-1-(4-methoxyphenyl)-pyrazole. (n.d.). SpectraBase.
- This compound. (n.d.). Stenutz.
- Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). ACS Omega.
- 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (n.d.). MDPI.
- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). National Institutes of Health.
- 1-Phenylpyrazole. (n.d.). PubChem.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI.
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (n.d.). MDPI.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry.
- Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). MDPI.
- This compound. (n.d.). PubChem.
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purkh.com [purkh.com]
- 5. 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
The Architecture of Pyrazole Synthesis: A Technical Guide for the Modern Chemist
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2][3][4][5] Its remarkable pharmacological versatility has driven continuous innovation in its synthetic accessibility. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the pyrazole core, intended for researchers, scientists, and professionals in drug development. We will move beyond a mere cataloging of reactions to dissect the mechanistic underpinnings and rationale behind key experimental choices. This guide emphasizes field-proven, robust methodologies, from the foundational Knorr synthesis to contemporary multicomponent and microwave-assisted protocols, offering both theoretical grounding and practical, actionable insights.
The Enduring Importance of the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3][6] This arrangement imparts a unique electronic and structural profile, enabling them to act as versatile pharmacophores capable of engaging with a wide array of biological targets. The pyrazole moiety is present in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB, highlighting its therapeutic significance.[1][2][7][8] The continued exploration of pyrazole derivatives as anticancer, antimicrobial, antifungal, and antidepressant agents underscores the need for efficient and adaptable synthetic methodologies.[1][9][10]
Foundational Syntheses: The Cyclocondensation Approach
The most traditional and widely employed route to pyrazoles involves the cyclocondensation of a binucleophilic hydrazine with a 1,3-dielectrophilic species. This strategy's enduring popularity lies in its straightforwardness and the ready availability of starting materials.
The Knorr Pyrazole Synthesis: A Classic Revisited
First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[6][11][12][13]
Mechanism and Regioselectivity: The reaction proceeds through the initial formation of a hydrazone intermediate via attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring.[12][13][14] A critical consideration, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the issue of regioselectivity. The initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of two regioisomeric products.[12][15]
Causality in Experimental Choices: The choice of solvent and catalyst can significantly influence the regiochemical outcome. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[16][17] This is attributed to the unique hydrogen-bonding properties of these solvents, which can preferentially activate one carbonyl group over the other.
Experimental Protocol: Synthesis of 3,5-dimethylpyrazole via Knorr Synthesis [6]
-
In a round-bottom flask, dissolve acetylacetone (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2 equivalents) and a catalytic amount of ammonium chloride. A few drops of glacial acetic acid can be added as an additional catalyst.[6]
-
Reflux the mixture with stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3,5-dimethylpyrazole.
The Paal-Knorr Synthesis Analogy
While the Paal-Knorr synthesis is primarily associated with the formation of pyrroles and furans from 1,4-dicarbonyls, the underlying principle of cyclocondensation is analogous to the Knorr pyrazole synthesis.[18][19][20] The key distinction lies in the use of a 1,3-dicarbonyl precursor for pyrazole synthesis.
Modern Synthetic Strategies: Efficiency and Diversity
Contemporary organic synthesis prioritizes efficiency, atom economy, and the rapid generation of molecular diversity. Several modern approaches have been applied to pyrazole synthesis to meet these demands.
Multicomponent Reactions (MCRs): Convergent Synthesis
MCRs involve the one-pot reaction of three or more starting materials to form a product that incorporates substantial portions of all reactants.[21][22][23][24] This approach offers significant advantages in terms of operational simplicity, reduced waste, and the ability to rapidly generate libraries of structurally diverse pyrazoles.[21][25]
Workflow for a Four-Component Pyrano[2,3-c]pyrazole Synthesis:
Caption: A generalized workflow for a four-component synthesis of dihydropyrano[2,3-c]pyrazoles.[22]
A common MCR strategy involves the in-situ formation of a key intermediate, such as an α,β-unsaturated carbonyl compound, which then undergoes cyclocondensation with a hydrazine.[7][23] For example, a three-component reaction of an aldehyde, a ketone, and a hydrazine can proceed via an initial aldol condensation to form an enone, which is then trapped by the hydrazine to yield the pyrazole.[22]
Experimental Protocol: Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles [7]
-
To a solution of a terminal alkyne (1 equivalent) and an aromatic aldehyde (1.2 equivalents) in a suitable solvent (e.g., DMF), add molecular iodine (0.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the hydrazine derivative (1.5 equivalents) to the reaction mixture.
-
Heat the reaction at 80 °C and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 1,3,5-trisubstituted pyrazole.
Microwave-Assisted Synthesis: Accelerated Reactions
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity.[26][27][28][29] In the context of pyrazole synthesis, microwave-assisted methods have been successfully applied to classical cyclocondensation reactions as well as multicomponent strategies.[26][30][31]
The Rationale Behind Microwave Acceleration: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, thus accelerating the reaction rate.[26] The use of water as a solvent in microwave-assisted synthesis is particularly advantageous from a green chemistry perspective.[27]
Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference(s) |
| Reaction Time | Hours to days | Minutes | [28][30] |
| Yield | Moderate to good | Good to excellent | [28] |
| Solvent Usage | Often requires organic solvents | Can be performed in green solvents (e.g., water) or solvent-free | [27][30] |
| Energy Efficiency | Lower | Higher | [26] |
| Side Reactions | More prevalent | Often reduced | [26] |
Green Synthesis Approaches: A Sustainable Future
The principles of green chemistry are increasingly influencing the design of synthetic routes.[25][32][33] For pyrazole synthesis, this translates to the use of environmentally benign solvents (like water or ethanol), recyclable catalysts, and energy-efficient reaction conditions.[6][30] Nano-catalysts, for example, offer high surface area and reactivity, and can often be recovered and reused, minimizing waste.[12][30] The use of catalysts like ammonium chloride provides a greener alternative to traditional acid catalysts.[6]
Specialized Synthetic Routes
Beyond the mainstream methods, several other important strategies offer access to specific classes of pyrazole derivatives.
From α,β-Unsaturated Carbonyls and Hydrazones
The reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazines is a well-established route to pyrazolines, which can then be oxidized to pyrazoles.[11][34] Alternatively, the reaction of aldehyde hydrazones with electron-deficient olefins, often catalyzed by iodine or copper, provides a regioselective pathway to polysubstituted pyrazoles.[9]
Reaction Mechanism: Iodine-Catalyzed Synthesis from Hydrazones and Olefins
Caption: A simplified mechanism for the iodine-catalyzed synthesis of pyrazoles from hydrazones and olefins.[9]
1,3-Dipolar Cycloadditions
The [3+2] cycloaddition of a 1,3-dipole, such as a nitrilimine (generated in situ from a hydrazonoyl halide) or a diazo compound, with an alkyne is a powerful and highly regioselective method for constructing the pyrazole ring.[1][34] This approach allows for the introduction of a wide range of substituents with precise control over their placement.
Conclusion and Future Outlook
The synthesis of pyrazole derivatives has evolved significantly from its classical origins. While the Knorr synthesis and related cyclocondensation reactions remain highly relevant, modern methodologies such as multicomponent reactions and microwave-assisted synthesis offer compelling advantages in terms of efficiency, diversity, and sustainability. The ongoing demand for novel pyrazole-based therapeutics will undoubtedly continue to fuel innovation in this field, with a growing emphasis on green chemistry principles and the development of even more sophisticated catalytic systems. For the modern medicinal chemist, a thorough understanding of this diverse synthetic armamentarium is essential for the successful design and development of the next generation of pyrazole-containing drugs.
References
- Green synthesis of pyrazole derivatives by using nano-catalyst. (n.d.). Google Scholar.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Wiley Online Library.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications.
- HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (n.d.). ACS Publications.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Google Scholar.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.Org.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI.
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). OUCI.
- Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (n.d.). PubMed.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). organic-chemistry.org.
- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications.
- Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (n.d.). RSC Publishing.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme.
- Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis Online.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). Semantic Scholar.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
- Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
- Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (n.d.). MDPI.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- knorr pyrazole synthesis. (n.d.). Slideshare.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
- Knorr Pyrazole Synthesis. (n.d.). ResearchGate.
- Paal–Knorr synthesis. (n.d.). Wikipedia.
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
- Paal–Knorr pyrrole synthesis. (n.d.). ResearchGate.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 3. royal-chem.com [royal-chem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. jetir.org [jetir.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
- 11. mdpi.com [mdpi.com]
- 12. jk-sci.com [jk-sci.com]
- 13. name-reaction.com [name-reaction.com]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 19. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 24. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benthamdirect.com [benthamdirect.com]
- 27. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. dergipark.org.tr [dergipark.org.tr]
- 30. pharmacognosyjournal.net [pharmacognosyjournal.net]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. thieme-connect.com [thieme-connect.com]
- 34. tandfonline.com [tandfonline.com]
discovery and significance of novel pyrazole compounds in medicinal chemistry
An In-depth Technical Guide for Drug Development Professionals
The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone scaffold in modern medicinal chemistry.[1][2][3] Its remarkable chemical versatility and its capacity to act as a bioisostere for other aromatic systems have cemented its role in a multitude of clinically significant drugs.[4][5] Pharmaceuticals containing the pyrazole moiety exhibit a vast spectrum of pharmacological activities, targeting a wide array of conditions including inflammation, cancer, obesity, and erectile dysfunction.[1][5][6][7] This technical guide offers a comprehensive exploration of the discovery and significance of novel pyrazole compounds. We will delve into the core chemical properties that define its utility, dissect key synthetic methodologies, analyze its diverse pharmacological applications through detailed mechanisms of action and structure-activity relationships (SAR), and present field-proven experimental protocols. This document is designed to serve as an essential resource for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical insights required to leverage this privileged scaffold in future therapeutic innovations.
The Pyrazole Core: Foundational Properties and Medicinal Significance
The pyrazole nucleus is a π-excessive aromatic system, a property that profoundly influences its chemical reactivity and utility in drug design.[5] The five-membered ring contains a pyrrole-like N-1 nitrogen, which can function as a hydrogen bond donor, and a pyridine-like N-2 nitrogen, which can act as a hydrogen bond acceptor.[4][5] This dual nature allows pyrazole-containing molecules to form specific, multi-point interactions within the active sites of biological targets, enhancing binding affinity and selectivity.[4] This structural and electronic versatility is a primary reason why pyrazoles are considered "privileged structures" in medicinal chemistry, capable of providing useful ligands for numerous receptor and enzyme types through appropriate structural modifications.[8][9]
First synthesized in 1883 by Ludwig Knorr, the pyrazole scaffold is now integral to a growing number of FDA-approved drugs, underscoring its therapeutic relevance and success in drug discovery.[10][11]
Caption: Core structure and key pharmacophoric features of the pyrazole ring.
Synthetic Strategies: Constructing the Pyrazole Nucleus
The accessibility and structural diversity of pyrazole derivatives are heavily reliant on robust synthetic methodologies. A variety of strategies, including cyclization, condensation, and metal-catalyzed reactions, have been developed to efficiently construct the pyrazole scaffold.[10]
The Knorr Pyrazole Synthesis (from 1,3-Dicarbonyls)
The classical and most straightforward approach is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.[6] First reported in 1883, this method remains a cornerstone of pyrazole synthesis due to its simplicity and the ready availability of starting materials.[6][11] A significant consideration in this synthesis, particularly with unsymmetrical dicarbonyls, is regioselectivity, as the reaction can potentially yield two regioisomers.[6][12]
Caption: Inhibitory action of Celecoxib on the COX-2 signaling pathway.
-
Structure-Activity Relationship (SAR): The SAR for 1,5-diarylpyrazole COX-2 inhibitors like Celecoxib is well-defined. The 4-sulfamoylphenyl group at the N-1 position is critical for COX-2 inhibitory activity and selectivity. The trifluoromethyl group at the C-3 position enhances both potency and selectivity, while the p-tolyl group at C-5 fits optimally into the enzyme's active site. [13]
Compound COX-1 IC₅₀ (μM) COX-2 IC₅₀ (μM) Selectivity Index (COX-1/COX-2) Celecoxib 15 0.04 375 Ibuprofen 2.5 13.9 0.18 Naproxen 2.6 5.0 0.52 Data synthesized from multiple sources for illustrative comparison. [14][13][15]
Phosphodiesterase 5 (PDE5) Inhibitors
The pyrazolo[4,3-d]pyrimidin-7-one scaffold is a key structural motif for inhibitors of cGMP-specific phosphodiesterase type 5 (PDE5). [16][17] Case Study: Sildenafil (Viagra®)
Sildenafil was the first orally active drug for erectile dysfunction and was developed through a rational drug design process targeting PDE5. [18]
-
Mechanism of Action: Sildenafil inhibits the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature. [16]By preventing cGMP breakdown, Sildenafil enhances the smooth muscle relaxation and vasodilation effects of nitric oxide (NO), leading to penile erection and reduction in pulmonary arterial hypertension. [16]
Anticancer Agents
The pyrazole scaffold is a privileged structure in the design of anticancer agents, targeting a multitude of tumor-related proteins. [8][19]Pyrazole derivatives have been developed as inhibitors of various kinases (e.g., EGFR, CDK), tubulin, and heat shock protein 90 (Hsp90), demonstrating their broad applicability in oncology. [19][20] Case Study: Axitinib (Inlyta®)
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that contains a 1H-indazole (a fused pyrazole ring system) core. It is approved for the treatment of advanced renal cell carcinoma.
-
Mechanism of Action: Axitinib potently inhibits vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. By blocking these receptors, it disrupts angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis.
CNS-Acting Agents and a Cautionary Tale
Case Study: Rimonabant (Acomplia®)
Rimonabant, a 1,5-diarylpyrazole, was developed as a selective cannabinoid receptor 1 (CB1) inverse agonist for the treatment of obesity. [21][22]It demonstrated efficacy in weight loss and improvement of metabolic parameters. [21][23]However, it was withdrawn from the market worldwide due to serious psychiatric side effects, including severe depression and suicidality. [21][22][24]The case of Rimonabant serves as a critical lesson in drug development, highlighting that even a promising scaffold targeting a validated mechanism can fail due to unforeseen adverse effects, particularly with centrally acting agents. [21][23]
Experimental Protocols: A Practical Approach
Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol describes a general method for the synthesis of a 1,3,5-trisubstituted pyrazole via the condensation of a chalcone derivative with a hydrazine, followed by in-situ oxidation. [6] Objective: To synthesize 1,3,5-triphenyl-1H-pyrazole.
Materials:
-
Chalcone (1,3-diphenylprop-2-en-1-one)
-
Phenylhydrazine hydrochloride
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Copper(II) acetate (oxidizing agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve chalcone (1 equivalent) in absolute ethanol.
-
Addition of Reagents: Add phenylhydrazine hydrochloride (1.1 equivalents) to the solution. Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This step forms the intermediate pyrazoline.
-
Oxidation: To the cooled reaction mixture, add copper(II) acetate (1.2 equivalents).
-
Second Reflux: Heat the mixture to reflux again for 2-3 hours. The color of the solution may change, indicating the oxidation of the pyrazoline to the pyrazole.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water. A solid precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield the pure 1,3,5-triphenyl-1H-pyrazole.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and Melting Point analysis.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common enzyme immunoassay (EIA) method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2. [14] Objective: To quantify the inhibitory potency and selectivity of a novel pyrazole compound.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test pyrazole compound and reference inhibitor (e.g., Celecoxib)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)
-
Assay buffer (e.g., Tris-HCl)
-
Dimethyl sulfoxide (DMSO) for compound dilution
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test pyrazole compound and the reference inhibitor in DMSO.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound at various concentrations (or vehicle control, DMSO).
-
Pre-incubation: Gently mix and pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Progression: Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid like HCl).
-
PGE₂ Quantification: Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions. The absorbance is read on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Future Perspectives and Conclusion
The pyrazole scaffold continues to be a highly productive and "privileged" framework in drug discovery. [7][8][9]Future research will likely focus on several key areas:
-
Novel Therapeutic Targets: Exploring pyrazole derivatives against new and challenging biological targets.
-
Hybrid Molecules: Designing hybrid molecules that combine the pyrazole core with other pharmacophores to create multi-target agents, for instance, for complex diseases like cancer. [25]* Addressing Drug Resistance: Developing pyrazole-based compounds that can overcome existing drug resistance mechanisms, particularly in oncology and infectious diseases. [7]* Computational Design: Increasingly using computational tools like molecular docking and QSAR for the rational design and optimization of pyrazole-based drug candidates. [9][26] In conclusion, the unique chemical properties, synthetic accessibility, and proven pharmacological track record of pyrazole derivatives ensure their continued prominence in medicinal chemistry. From providing targeted relief from inflammation to combating cancer and other life-threatening diseases, the pyrazole nucleus is a testament to the power of heterocyclic chemistry in the development of modern therapeutics. A deep understanding of its synthesis, mechanism of action, and SAR is indispensable for any scientist engaged in the art and science of drug discovery.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). International Journal of Chemical and Biochemical Sciences. Retrieved January 13, 2026, from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved January 13, 2026, from [Link]
-
Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023). Bentham Science. Retrieved January 13, 2026, from [Link]
-
Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023). Bentham Science. Retrieved January 13, 2026, from [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
Discovery and development of pyrazole-scaffold Hsp90 inhibitors. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 13, 2026, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved January 13, 2026, from [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing. Retrieved January 13, 2026, from [Link]
-
(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Recent Developments in the Chemistry of Pyrazoles | Request PDF. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved January 13, 2026, from [Link]
-
The pyrazole scaffold, exhibiting various pharmacological activities. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Sildenafil | C22H30N6O4S | CID 135398744. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 13, 2026, from [Link]
-
Structure–activity relationship (SAR) for pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Rimonabant: From RIO to Ban. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Rimonabant. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Celecoxib. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Retrieved January 13, 2026, from [Link]
-
Synthesis of sildenafil and its derivatives bearing pyrazolo‐pyrimidinones scaffold. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
(PDF) Rimonabant: from RIO to Ban. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Synthesis of Celecoxib and Structural Analogs- A Review. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Structure of Sildenafil and our target compounds. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
(PDF) Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 13, 2026, from [Link]
-
Seventeen years since rimonabant's downfall: reassessing its suicidality risk profile. (2024). PubMed. Retrieved January 13, 2026, from [Link]
-
Rimonabant – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 13, 2026, from [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrevlett.com [chemrevlett.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Celecoxib - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 20. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rimonabant - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Seventeen years since rimonabant's downfall: reassessing its suicidality risk profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [PDF] Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
Unveiling the Molecular Landscape of 5-Ethoxy-3-methyl-1-phenylpyrazole: A Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational exploration of 5-Ethoxy-3-methyl-1-phenylpyrazole, a heterocyclic compound of interest in medicinal chemistry. While experimental data on this specific molecule is limited, this document leverages established computational methodologies and analogous data from structurally related pyrazole derivatives to construct a robust in-silico profile. This guide delves into the molecule's structural properties, spectroscopic signatures, electronic characteristics, and potential as a pharmacologically active agent. By integrating foundational principles with advanced computational techniques such as Density Functional Theory (DFT) and molecular docking, we present a holistic view of this compound, offering valuable insights for researchers engaged in the design and development of novel pyrazole-based therapeutics.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. Pyrazole derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Computational methods, particularly DFT and molecular docking, have become indispensable tools for predicting the behavior of pyrazole derivatives and guiding synthetic efforts.[3][4] This guide focuses on this compound, a member of this important class of compounds, to illustrate the power of theoretical and computational chemistry in elucidating its molecular characteristics.
Molecular Structure and Spectroscopic Profile
Optimized Molecular Geometry
The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional conformation. For this compound, this is achieved through geometry optimization using DFT methods, typically with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[5] The resulting optimized structure would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles. It is anticipated that the pyrazole ring will be largely planar, with the phenyl and ethoxy groups exhibiting some degree of torsion relative to the central ring to minimize steric hindrance.
Protocol: Geometry Optimization using DFT
-
Input Structure Generation: Draw the 2D structure of this compound using a molecular editor and convert it to a 3D format.
-
Computational Method Selection: In a quantum chemistry software package (e.g., Gaussian, ORCA), specify the DFT method (B3LYP) and basis set (6-311++G(d,p)).
-
Job Type: Select "Geometry Optimization" to find the lowest energy conformation of the molecule.
-
Execution and Analysis: Run the calculation and visualize the output to obtain the optimized coordinates and geometric parameters.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Experimental NMR data for this compound has been documented, providing valuable benchmarks for computational predictions.[6]
-
¹H NMR (200 MHz, CDCl₃) δ: 7.68 (d, 2H, J = 7.74 Hz), 7.35 (t, 2H, J = 7.74 Hz), 7.17 (t, 1H, J = 7.74 Hz), 5.40 (s, 1H), 4.12 (q, 2H, J = 6.98 Hz), 2.42 (s, 3H), 1.44 (t, 3H, J = 6.98 Hz).[6]
-
¹³C NMR (50 MHz, CDCl₃) δ: 154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5.[6]
Theoretical NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method at the same DFT level used for geometry optimization. The calculated shifts are then typically referenced against a standard (e.g., tetramethylsilane) to allow for direct comparison with experimental data.
Vibrational Spectroscopy (FT-IR and FT-Raman):
Computational frequency analysis can predict the infrared and Raman spectra of this compound. This analysis helps in identifying characteristic vibrational modes associated with specific functional groups, such as the C=N and C=C stretching of the pyrazole ring, the C-O-C stretching of the ethoxy group, and the aromatic C-H stretching of the phenyl ring.
Quantum Chemical Insights into Reactivity and Stability
DFT calculations provide a wealth of information beyond molecular structure, offering deep insights into the electronic properties that govern the reactivity and stability of this compound.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For pyrazole derivatives, the HOMO is typically distributed over the pyrazole and phenyl rings, while the LUMO is often localized on the pyrazole ring.
| Parameter | Description | Significance |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Correlates with chemical stability and reactivity |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map that illustrates the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying regions that are prone to electrophilic and nucleophilic attack. In the MEP of this compound, the nitrogen atoms of the pyrazole ring and the oxygen atom of the ethoxy group are expected to be regions of negative potential (red/yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms are likely to be in regions of positive potential (blue), making them potential sites for nucleophilic interaction.
Caption: Conceptual workflow of MEP analysis.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between orbitals, which contribute to the overall stability of the molecule. For this compound, NBO analysis would likely reveal significant delocalization of electron density between the pyrazole and phenyl rings, contributing to the aromatic character and stability of the system.
Pharmacological Potential: Molecular Docking and Drug-Likeness
While the specific biological activities of this compound are not extensively documented, its structural similarity to known bioactive pyrazoles suggests it may have therapeutic potential. Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are powerful computational tools for assessing this potential.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[3] This allows for the estimation of binding affinity and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Given the known activities of other pyrazole derivatives, potential protein targets for this compound could include cyclooxygenase (COX) enzymes, various kinases, and microbial enzymes.[2][7]
Protocol: Molecular Docking Workflow
-
Target Selection and Preparation: Identify a relevant protein target from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign appropriate atom types and charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the prepared protein's active site. The program will generate multiple binding poses.
-
Analysis of Results: Analyze the predicted binding poses and their corresponding docking scores. Visualize the ligand-protein interactions to identify key binding determinants.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Interpretation of 5-Ethoxy-3-methyl-1-phenylpyrazole
Abstract
The unambiguous structural elucidation of novel chemical entities is the bedrock of modern drug discovery and materials science. A multi-pronged analytical approach, leveraging synergistic spectroscopic techniques, is essential for confirming molecular identity and purity. This guide provides an in-depth interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the heterocyclic compound 5-Ethoxy-3-methyl-1-phenylpyrazole. By dissecting the spectral data, we demonstrate how each technique provides a unique piece of the structural puzzle, culminating in a comprehensive and confident characterization of the molecule. This document is intended for researchers and scientists who rely on spectroscopic methods for routine analysis and structural verification.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the spectroscopic data, the molecular structure of this compound is presented below with a standardized atom numbering system. This system will be used consistently for all spectral assignments throughout this guide.
Figure 1: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integrations, a detailed picture of the electronic environment and connectivity of atoms can be constructed.
¹H NMR Spectrum Analysis
The proton NMR spectrum provides information about the distinct chemical environments of hydrogen atoms in the molecule. The spectrum of this compound was recorded in deuterated chloroform (CDCl₃).[1]
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.68 | Doublet (d) | 2H | H-2', H-6' | These ortho protons are deshielded by the electronegative N1 atom and show coupling only to the meta protons (H-3'/H-5'). |
| 7.35 | Triplet (t) | 2H | H-3', H-5' | These meta protons are coupled to both the ortho and para protons, resulting in a triplet. |
| 7.17 | Triplet (t) | 1H | H-4' | The para proton is coupled to the two meta protons, appearing as a triplet. |
| 5.40 | Singlet (s) | 1H | H-4 | This proton on the pyrazole ring is isolated and has no adjacent protons to couple with, hence it appears as a sharp singlet. |
| 4.12 | Quartet (q) | 2H | H-8 (-OCH₂-) | The methylene protons are adjacent to three methyl protons (n+1=4), resulting in a quartet. Their downfield shift is due to the adjacent electronegative oxygen atom.[2][3] |
| 2.42 | Singlet (s) | 3H | H-7 (-CH₃) | The methyl group attached to the pyrazole ring is isolated, appearing as a singlet. |
| 1.44 | Triplet (t) | 3H | H-9 (-CH₂CH₃) | The terminal methyl protons are adjacent to two methylene protons (n+1=3), resulting in a triplet. |
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. Ten distinct signals are observed, corresponding to the ten unique carbon environments in the molecule, plus two signals that are very close, corresponding to the two carbons of the ethoxy group.[1]
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 154.6 | C-5 | This carbon is significantly deshielded due to its attachment to both the electronegative N1 and the ether oxygen. |
| 148.3 | C-3 | Attached to two nitrogen atoms within the heterocyclic ring, this carbon is also strongly deshielded.[4][5] |
| 138.8 | C-1' | The ipso-carbon of the phenyl ring, attached to the pyrazole nitrogen. |
| 128.6 | C-3', C-5' | Meta carbons of the phenyl ring. |
| 125.5 | C-4' | Para carbon of the phenyl ring. |
| 121.6 | C-2', C-6' | Ortho carbons of the phenyl ring. |
| 86.1 | C-4 | The sole CH carbon on the pyrazole ring, appearing at a characteristically upfield position for an sp² carbon in this environment.[4] |
| 67.5 | C-8 (-OCH₂-) | The methylene carbon is deshielded by the attached oxygen, appearing in the typical range for ether carbons (50-80 ppm).[2][3] |
| 14.6 | C-9 (-CH₂CH₃) | Terminal methyl carbon of the ethoxy group. |
| 14.5 | C-7 (-CH₃) | Methyl carbon attached to the pyrazole ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. While a specific spectrum was not found in the initial search, the expected characteristic absorption bands can be predicted based on the known functional groups.
Table 3: Predicted Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3100 - 3000 | C-H Stretch | Aromatic & Pyrazole C-H | Stretching of sp² C-H bonds typically occurs above 3000 cm⁻¹.[6] |
| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl, Ethyl) | Stretching of sp³ C-H bonds occurs just below 3000 cm⁻¹. |
| 1600 - 1450 | C=C & C=N Stretch | Phenyl & Pyrazole Rings | These absorptions are characteristic of aromatic and heteroaromatic ring systems.[7] |
| 1300 - 1000 | C-O-C Stretch | Aryl-Alkyl Ether | A strong, characteristic absorption band for the ether linkage is expected in this region.[2][8][9][10] Phenyl alkyl ethers often show two distinct bands around 1250 cm⁻¹ and 1050 cm⁻¹.[3][10] |
The presence of a strong band near 1250 cm⁻¹ would be a key diagnostic indicator for the aryl-ether moiety in this molecule.
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.
-
Molecular Ion: The electrospray ionization (ESI) mass spectrum shows a peak at m/z = 203 [M+H]⁺ .[1] This corresponds to the protonated molecule, confirming the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.26 g/mol .
-
Fragmentation Analysis: Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion would be expected to undergo characteristic fragmentation. The primary fragmentation pathways for pyrazoles involve cleavage of the ring, often with the loss of stable neutral molecules like hydrogen cyanide (HCN).[11][12] For this specific molecule, fragmentation of the substituents is also highly probable.
Figure 2: Plausible fragmentation pathways for this compound.
Key Predicted Fragments:
-
m/z 174: Loss of ethylene (C₂H₄, 28 Da) from the ethoxy group via a McLafferty-type rearrangement.
-
m/z 173: Loss of an ethyl radical (•C₂H₅, 29 Da).
-
m/z 157: Loss of an ethoxy radical (•OC₂H₅, 45 Da).
-
m/z 105: Represents the phenyl-diazonium cation fragment.
-
m/z 77: The classic phenyl cation, resulting from the loss of N₂ from the m/z 105 fragment.
Standardized Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following generalized protocols are recommended.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters: Acquire data with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds is recommended. A higher number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.[13][14]
IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a good quality spectrum.
-
Processing: Perform a background scan prior to the sample scan. The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Data Acquisition
-
Sample Preparation (ESI): Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution data.
-
Parameters: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Processing: The resulting spectrum will show mass-to-charge ratios (m/z) of the ions generated. The [M+H]⁺ ion is typically the most prominent for ESI.
Conclusion
The synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and atom connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the aryl-ether linkage. Finally, high-resolution mass spectrometry validates the elemental composition and offers corroborating structural evidence through predictable fragmentation patterns. This guide illustrates a robust, self-validating workflow for the structural elucidation of small molecules, a critical competency in chemical and pharmaceutical research.
References
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
- ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.).
- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...
- ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d 6.
- Proprep. (n.d.). Describe the characteristic IR absorption bands for an ether.
- Phys. Org. 387. (2025, September 11). RSC Publishing.
- SpectraBase. (n.d.). 5-Ethoxy-3-methyl-1-(4-methoxyphenyl)-pyrazole - Optional[13C NMR].
- Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC - NIH.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
- OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
- ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6).
- Supporting information. (2021). The Royal Society of Chemistry.
- Supporting information for. (n.d.). The Royal Society of Chemistry.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PMC - NIH.
- ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% )...
- SpectraBase. (n.d.). 5-Ethoxy-3-methyl-1-(4-methoxyphenyl)-pyrazole - Optional[MS (GC)].
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
Sources
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. proprep.com [proprep.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in diverse molecular interactions have established it as a "privileged scaffold" in the design of novel therapeutic agents. This guide provides a comprehensive exploration of the pyrazole core's applications in drug discovery, delving into its fundamental physicochemical properties, its role in the architecture of numerous FDA-approved drugs, and the mechanistic underpinnings of its diverse pharmacological activities. We will traverse key therapeutic areas, including inflammation, oncology, and infectious diseases, to illustrate the profound impact of this versatile heterocycle. Detailed experimental protocols for the synthesis and biological evaluation of pyrazole-containing compounds are provided to offer actionable insights for researchers in the field.
The Pyrazole Moiety: Physicochemical Properties and Significance in Medicinal Chemistry
The unique arrangement of atoms within the pyrazole ring confers upon it a distinct set of physicochemical properties that are highly advantageous for drug design. The N-1 nitrogen atom can act as a hydrogen bond donor, while the N-2 nitrogen can serve as a hydrogen bond acceptor, allowing for multifaceted interactions with biological targets. The aromatic nature of the pyrazole ring contributes to its metabolic stability, a crucial attribute for any successful therapeutic agent.
Furthermore, the pyrazole core is considered a bioisostere for other aromatic systems, such as benzene or other heterocycles. This allows medicinal chemists to replace existing aromatic moieties with a pyrazole ring to enhance potency, improve physicochemical properties like solubility and lipophilicity, and mitigate off-target effects. The ability to readily functionalize the pyrazole ring at multiple positions provides a powerful tool for optimizing structure-activity relationships (SAR) and fine-tuning the pharmacological profile of a drug candidate.
Therapeutic Triumphs of Pyrazole-Containing Drugs
The tangible success of the pyrazole scaffold is best exemplified by the numerous FDA-approved drugs that incorporate this core structure. These medications span a wide range of therapeutic areas, underscoring the broad applicability of pyrazole-based drug design.
Anti-Inflammatory Agents: The Dawn of Selective COX-2 Inhibition
Perhaps the most well-known pyrazole-containing drug is Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor. Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 and COX-2 enzymes. While COX-2 is induced during inflammation and mediates pain and fever, COX-1 plays a crucial role in protecting the gastrointestinal lining. The diaryl-substituted pyrazole structure of Celecoxib allows it to selectively bind to and inhibit the COX-2 enzyme, thereby reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of COX-2, a key interaction for its selectivity.
Table 1: Prominent FDA-Approved Pyrazole-Containing Drugs and their Therapeutic Applications
| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action |
| Celecoxib (Celebrex®) | Anti-inflammatory | Selective COX-2 inhibitor |
| Sildenafil (Viagra®) | Erectile Dysfunction, Pulmonary Arterial Hypertension | Phosphodiesterase-5 (PDE5) inhibitor |
| Crizotinib (Xalkori®) | Oncology (Non-Small Cell Lung Cancer) | Anaplastic Lymphoma Kinase (ALK) inhibitor |
| Ruxolitinib (Jakafi®) | Oncology (Myelofibrosis) | Janus Kinase (JAK) 1 and 2 inhibitor |
| Apixaban (Eliquis®) | Anticoagulant | Factor Xa inhibitor |
| Zanubrutinib (Brukinsa®) | Oncology (B-cell malignancies) | Bruton's tyrosine kinase (BTK) inhibitor |
Oncology: Targeting Kinases with Precision
The pyrazole scaffold has proven to be a particularly fruitful template for the development of protein kinase inhibitors, a cornerstone of modern cancer therapy. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many cancers. The 3-aminopyrazole moiety is frequently employed as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.
Crizotinib and Ruxolitinib are prime examples of successful pyrazole-based kinase inhibitors. Crizotinib targets the anaplastic lymphoma kinase (ALK), a driver of certain non-small cell lung cancers, while Ruxolitinib inhibits Janus kinases (JAK1 and JAK2), which are implicated in myeloproliferative neoplasms. The success of these drugs has spurred the development of a multitude of other pyrazole-containing kinase inhibitors targeting various components of oncogenic signaling pathways.
Erectile Dysfunction and Beyond: The Story of Sildenafil
Sildenafil (Viagra®), a pyrimidine-fused pyrazole derivative, revolutionized the treatment of erectile dysfunction. It acts as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). During sexual stimulation, nitric oxide (NO) is released, leading to increased cGMP levels and smooth muscle relaxation, which in turn facilitates blood flow. By inhibiting PDE5, sildenafil prolongs the action of cGMP, enhancing the erectile response. The applications of sildenafil have since expanded to include the treatment of pulmonary arterial hypertension.
Expanding Horizons: Diverse Pharmacological Activities of Pyrazole Derivatives
Beyond the blockbuster drugs, the pyrazole scaffold has demonstrated a remarkable breadth of pharmacological activities, making it a continuous source of inspiration for drug discovery programs.
Antimicrobial Agents: A Scaffold for Combating Resistance
The emergence of multidrug-resistant pathogens presents a pressing global health challenge. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi. For instance, certain pyrazoline-clubbed pyrazole derivatives have demonstrated potent activity against Pseudomonas aeruginosa, while thiazolo-pyrazole derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The ability to synthesize large libraries of pyrazole derivatives allows for the screening and identification of novel antimicrobial agents with diverse mechanisms of action.
A Spectrum of Other Activities
The therapeutic potential of pyrazole-containing compounds extends to a variety of other areas, including:
-
Anticancer: Beyond kinase inhibition, pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines through diverse mechanisms.
-
Antidepressant and Antipsychotic: The pyrazole core is present in drugs targeting the central nervous system, such as the antipsychotic CDPPB and the antidepressant fezolamide.
-
Analgesic: Compounds like difenamizole highlight the potential of pyrazoles in pain management.
Experimental Protocols: Synthesis and Biological Evaluation
To provide a practical framework for researchers, this section outlines a general workflow for the synthesis and evaluation of pyrazole-based compounds, drawing upon established methodologies.
General Synthesis of Polysubstituted Pyrazoles
A common and versatile method for synthesizing the pyrazole core is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This approach allows for the introduction of various substituents on the resulting pyrazole ring.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol), add the hydrazine derivative (1 equivalent).
-
Catalysis: A catalytic amount of acid (e.g., acetic acid) or a solid catalyst like nano-ZnO can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period (e.g., 2-8 hours), with the progress monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole derivative.
Diagram 1: General Synthetic Scheme for Pyrazole Derivatives
Caption: A simplified workflow for the synthesis of pyrazole derivatives.
In Vitro Biological Evaluation: A Kinase Inhibition Assay Example
To assess the biological activity of newly synthesized pyrazole derivatives, a variety of in vitro assays can be employed. The following is a representative protocol for a kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the pyrazole test compound in dimethyl sulfoxide (DMSO) and create a series of dilutions.
-
Assay Setup: In a 96-well plate, add the kinase enzyme, a fluorescently labeled peptide substrate, and ATP.
-
Incubation: Add the diluted test compounds to the wells and incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the fluorescence intensity. The degree of peptide phosphorylation is inversely proportional to the fluorescence.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Diagram 2: Workflow for a Kinase Inhibition Assay
Caption: A streamlined process for evaluating kinase inhibitory activity.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which pyrazole-containing drugs exert their effects is crucial for rational drug design and development.
The COX-2 Inhibition Pathway
As previously discussed, Celecoxib's anti-inflammatory effects stem from its selective inhibition of COX-2. This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Diagram 3: Simplified COX-2 Inhibition Pathway
Caption: Mechanism of action for Celecoxib in the inflammatory cascade.
The PDE5 Inhibition Pathway
Sildenafil's mechanism of action in erectile dysfunction involves the potentiation of the nitric oxide (NO)/cGMP pathway. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, leading to prolonged smooth muscle relaxation and increased blood flow.
Diagram 4: Simplified PDE5 Inhibition Pathway
Methodological & Application
detailed experimental protocol for 5-Ethoxy-3-methyl-1-phenylpyrazole synthesis
An Application Note for the Synthesis of 5-Ethoxy-3-methyl-1-phenylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The synthesis of these heterocyclic compounds is of significant interest. This document provides a detailed experimental protocol for the synthesis of this compound, a polysubstituted pyrazole, via the classical Knorr pyrazole synthesis. This method involves the cyclocondensation reaction between a β-keto ester and a hydrazine derivative, a robust and versatile approach for constructing the pyrazole ring.[1][3][4]
Reaction Principle: The Knorr Pyrazole Synthesis
The synthesis of this compound is achieved through the reaction of phenylhydrazine with ethyl 3-oxobutanoate (ethyl acetoacetate). The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[1][4] The use of an acid catalyst can facilitate the reaction.[1]
Reaction Scheme:
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 10 | 1.08 g (1.0 mL) |
| Ethyl 3-oxobutanoate | C₆H₁₀O₃ | 130.14 | 10 | 1.30 g (1.28 mL) |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | - | 20 mL |
| Glacial Acetic Acid | CH₃COOH | 60.05 | catalytic | 0.5 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed for extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed for drying |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | - | As needed |
| TLC plates (Silica gel 60 F254) | - | - | - | As needed |
Detailed Experimental Protocol
1. Reaction Setup:
-
To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add phenylhydrazine (10 mmol, 1.08 g).
-
Add 20 mL of anhydrous ethanol and stir until the phenylhydrazine has dissolved.
2. Addition of Reagents:
-
To the stirred solution, add ethyl 3-oxobutanoate (10 mmol, 1.30 g) dropwise at room temperature.
-
After the addition is complete, add a catalytic amount of glacial acetic acid (0.5 mL).
3. Reaction:
-
Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The reaction is typically complete within 2-4 hours.
4. Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid or oil.
Characterization
The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:
-
Thin Layer Chromatography (TLC):
-
Mobile Phase: 30% Ethyl Acetate / 70% Hexane
-
Visualization: UV light (254 nm)
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
ESI-MS: m/z = 203 [M+H]⁺.[5]
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Phenylhydrazine: Phenylhydrazine is toxic, a suspected carcinogen, and can be absorbed through the skin. Handle with extreme care.
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Trustworthiness and Self-Validation
The protocol described is based on the well-established Knorr pyrazole synthesis, a reliable method for the preparation of pyrazole derivatives.[1][4] The progress of the reaction can be easily monitored by TLC, allowing for a clear determination of the reaction endpoint. The purification by column chromatography is a standard and effective method for isolating the desired product. The provided characterization data from a reliable source serves as a benchmark for verifying the identity and purity of the final compound.[5]
References
- BenchChem. (2025).
- Faid, R., et al. (2022).
- BenchChem. (2025).
- ResearchGate. (2023). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl....
- Karami, M., & Zare, A. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Organic Chemistry Research.
- Naik, C. G., & Malik, G. M. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry.
- Hassan, A. S., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society.
- Bakanas, I. J., & Moura-Letts, G. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. European Journal of Organic Chemistry.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- ResearchGate. (2018). One‐pot condensation reaction of phenylhydrazine, ethyl acetoacetate....
- NIH. (2018).
- IJTSRD. (2019). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD.
- Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles.
- NIH. (2022).
- Supporting Information. (n.d.). [Ce(L-Pro)2]2 (Oxa)
Sources
Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 5-Ethoxy-3-methyl-1-phenylpyrazole
Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Drug Discovery
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] As a five-membered heterocyclic compound, the pyrazole scaffold is a key structural motif in numerous therapeutic agents with a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[3][4] The growing threat of antimicrobial resistance (AMR) necessitates the exploration of novel chemical entities that can overcome existing resistance mechanisms.[5] Pyrazole derivatives have emerged as a promising class of compounds in this pursuit, with numerous studies demonstrating their potent activity against a wide range of bacterial and fungal pathogens.[5][6][7][8][9][10][11][12]
This guide focuses on a specific pyrazole derivative, 5-Ethoxy-3-methyl-1-phenylpyrazole , and provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate its antimicrobial potential. While specific data on this compound's bioactivity may be nascent, the protocols herein are derived from established, standardized methodologies for antimicrobial susceptibility testing (AST), ensuring robust and reproducible results.[13][14][15][16][17]
Physicochemical Properties of this compound
A foundational understanding of the test compound's properties is critical for accurate assay design.
| Property | Value | Source |
| Molecular Formula | C12H14N2O | [18][19][20] |
| Molecular Weight | 202.26 g/mol | [20] |
| Appearance | Varies (typically solid) | |
| Solubility | To be determined empirically in relevant solvents (e.g., DMSO, ethanol) |
Note: Prior to initiating antimicrobial assays, it is imperative to determine the optimal solvent for creating a stock solution of this compound. The chosen solvent should solubilize the compound at high concentrations and exhibit minimal to no antimicrobial activity at the working concentrations used in the assays. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.
PART 1: Experimental Design for Antimicrobial Susceptibility Testing
The primary objective is to determine the compound's ability to inhibit or kill microbial growth. This is typically quantified by the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Selection of Microbial Strains
A representative panel of microorganisms should be selected to assess the breadth of the compound's activity. This panel should include:
-
Gram-Positive Bacteria:
-
Gram-Negative Bacteria:
-
Fungi (Yeast):
-
Candida albicans (e.g., ATCC 10231)[3]
-
Preparation of Stock Solutions
Accurate preparation of the compound's stock solution is fundamental to the reliability of the assay results.
-
Solvent Selection: Test the solubility of this compound in various solvents (e.g., DMSO, ethanol, methanol). Select the solvent that provides the best solubility and has the lowest intrinsic antimicrobial activity.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 10240 µg/mL) in the chosen solvent. This allows for subsequent serial dilutions to achieve the desired final concentrations in the assay.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.
PART 2: Core Protocols for Antimicrobial Activity Assessment
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of a compound.[13][16]
Materials:
-
96-well microtiter plates (sterile, flat-bottom)
-
Test compound stock solution
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Solvent control
-
Sterile pipettes and tips
-
Incubator
Protocol:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the stock solution of this compound to the first well of a designated row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a range of concentrations of the test compound.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 10 µL of the diluted inoculum to each well containing the compound dilutions, as well as to the positive and negative control wells.
-
Controls:
-
Positive Control: A well containing a known antibiotic.
-
Negative Control: A well with broth and inoculum only (no compound).
-
Solvent Control: A well with the highest concentration of the solvent used to dissolve the compound.
-
Sterility Control: A well with broth only (no inoculum).
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[13]
Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination using the broth microdilution method.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a well containing the test compound.[13]
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Test compound solution
-
Positive control antibiotic
-
Solvent control
Protocol:
-
Agar Plate Preparation: Prepare a microbial lawn by evenly streaking a sterile swab dipped in the standardized inoculum across the entire surface of the agar plate.[13]
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the this compound solution to a designated well.
-
Controls: Add the positive control antibiotic and the solvent to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each well. A larger diameter indicates greater antimicrobial activity.
Workflow for Agar Well Diffusion Assay
Caption: Step-by-step workflow for the agar well diffusion assay.
PART 3: Data Presentation and Interpretation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) of this compound | Positive Control | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Gram-Positive | [Experimental Data] | Ciprofloxacin | [Experimental Data] |
| Bacillus subtilis | Gram-Positive | [Experimental Data] | Ciprofloxacin | [Experimental Data] |
| Escherichia coli | Gram-Negative | [Experimental Data] | Ciprofloxacin | [Experimental Data] |
| Pseudomonas aeruginosa | Gram-Negative | [Experimental Data] | Ciprofloxacin | [Experimental Data] |
| Candida albicans | N/A (Fungus) | [Experimental Data] | Fluconazole | [Experimental Data] |
Table 2: Zone of Inhibition Diameters for this compound
| Test Microorganism | Zone of Inhibition (mm) of this compound | Zone of Inhibition (mm) of Positive Control | Zone of Inhibition (mm) of Solvent Control |
| Staphylococcus aureus | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Escherichia coli | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Candida albicans | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the comprehensive evaluation of the antimicrobial properties of this compound. Based on the initial findings from these assays, further investigations may be warranted, including:
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To ascertain whether the compound is microbistatic or microbicidal.
-
Time-Kill Assays: To evaluate the rate at which the compound kills the target microorganisms.
-
Mechanism of Action Studies: To elucidate the molecular targets and pathways affected by the compound.
-
Toxicity Assays: To assess the compound's safety profile in vitro and in vivo.
The exploration of novel pyrazole derivatives like this compound holds significant potential in the ongoing battle against infectious diseases and antimicrobial resistance.
References
-
Al-Omair, M. A. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 64(10), 5779-5785. Available at: [Link]
-
Bao, X., Yin, J., Li, X., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1956-1965. Available at: [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Khalil, K. D. (2016). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 21(11), 1434. Available at: [Link]
-
Bao, X., Yin, J., Li, X., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed. Available at: [Link]
-
Demian, B. A., & Mashaly, M. M. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7769-7780. Available at: [Link]
-
Kumar, A., & Kumar, A. (2024). Antibacterial and antifungal pyrazoles based on different construction strategies. European Journal of Medicinal Chemistry, 265, 116086. Available at: [Link]
-
Hind, C. K., & Spencer, R. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. Humana Press. Available at: [Link]
-
PubChem. (n.d.). 5-ethoxy-3-methyl-1H-pyrazole. Available at: [Link]
-
Ragab, A., Fouad, S. A., Ammar, Y. A., Aboul-Magd, D. S., & Abusaif, M. S. (2022). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 27(19), 6549. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Cockerill, F. R., & Wikler, M. A. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Available at: [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]
-
Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 9(12), 1044-1053. Available at: [Link]
-
Naim, M. J., Alam, O., & Alam, M. J. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1648. Available at: [Link]
-
Girish, K., & Balaji, K. S. (2019). Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. Asian Journal of Chemistry, 31(1), 45-50. Available at: [Link]
-
Shylaja, B., & Shrinivas, D. (2014). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). International Journal of Pharmaceutical Sciences and Research, 5(8), 3334-3340. Available at: [Link]
-
Upadhyay, A., Khandelwal, N., & Singh, G. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. MedChemComm, 12(4), 655-661. Available at: [Link]
-
El-Gendy, M. S., & El-Sayed, W. M. (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. Future Medicinal Chemistry, 15(11), 939-952. Available at: [Link]
-
Shweta, R., et al. (2012). Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenol derivatives. Der Pharma Chemica, 4(3), 934-941. Available at: [Link]
-
Stenutz, R. (n.d.). This compound. Available at: [Link]
-
Dong, W. K., et al. (2008). 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2388. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-[(Ethoxyimino)(phenyl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. routledge.com [routledge.com]
- 15. [PDF] Antimicrobial Susceptibility Testing Protocols | Semantic Scholar [semanticscholar.org]
- 16. apec.org [apec.org]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. This compound CAS#: 1016-41-7 [m.chemicalbook.com]
- 19. This compound | C12H14N2O | CID 555100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. This compound [stenutz.eu]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes & Protocols: 5-Ethoxy-3-methyl-1-phenylpyrazole as a Potential Antioxidant Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] This has led to a growing interest in the discovery and development of novel antioxidant agents.[2][3] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including antioxidant effects.[4][5][6][7][8] This document provides a comprehensive guide to the preclinical evaluation of 5-Ethoxy-3-methyl-1-phenylpyrazole as a potential antioxidant therapeutic. We present a series of detailed protocols for in vitro and in vivo assays designed to characterize its antioxidant capacity and elucidate its mechanism of action, with a particular focus on the Nrf2-ARE signaling pathway, a master regulator of the cellular antioxidant response.[1][9][10][11]
Introduction: The Rationale for Investigating this compound
The pyrazole scaffold is a key pharmacophore in medicinal chemistry, known to impart a variety of biological activities.[6][8] The antioxidant potential of pyrazole derivatives is often attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.[4][5][6] The specific structural features of this compound, including the ethoxy and methyl substitutions on the pyrazole ring and the presence of a phenyl group, may contribute to its antioxidant properties. A thorough investigation is warranted to determine its efficacy and mechanism of action.
Hypothesized Mechanism of Action: We hypothesize that this compound may exert its antioxidant effects through two primary mechanisms: direct radical scavenging and indirect antioxidant effects via the activation of the Nrf2-ARE pathway. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its repressor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes.[1][9][10][11]
Caption: Proposed mechanism of action of this compound via the Nrf2-ARE pathway.
In Vitro Antioxidant Capacity Assessment
A tiered approach is recommended to evaluate the direct and indirect antioxidant potential of this compound.
Direct Radical Scavenging Assays
These assays provide a baseline understanding of the compound's ability to directly neutralize free radicals.
2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: DPPH is a stable free radical that exhibits a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which can be measured spectrophotometrically.[5][12]
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Use ascorbic acid as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
2.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: ABTS is converted to its radical cation (ABTS•+) by reaction with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants that can donate an electron to the ABTS•+ radical cause a decolorization that is proportional to their concentration.[12]
-
Protocol:
-
Prepare the ABTS•+ radical solution by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at 734 nm.
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add a fixed volume of the diluted ABTS•+ solution to each well containing the test compound dilutions.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Use Trolox as a positive control.
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
-
| Assay | Principle | Typical Positive Control | Endpoint |
| DPPH | Hydrogen atom transfer | Ascorbic Acid | IC50 (µg/mL or µM) |
| ABTS | Electron transfer | Trolox | TEAC (Trolox Equivalents) |
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to counteract oxidative stress within a cellular environment.[13][14][15][16][17]
-
Principle: The CAA assay utilizes the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of an antioxidant to inhibit the formation of DCF is a measure of its cellular antioxidant activity.[13][14][15][16]
-
Protocol:
-
Seed a suitable cell line (e.g., HepG2) in a 96-well black, clear-bottom plate and grow to confluency.
-
Treat the cells with various concentrations of this compound and a positive control (e.g., quercetin) for a specified time.
-
Load the cells with DCFH-DA.
-
Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculate the CAA value, which represents the percentage of inhibition of DCF formation.
-
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Elucidating the Mechanism of Action: Nrf2 Activation
To investigate the indirect antioxidant effects of this compound, it is crucial to assess its ability to activate the Nrf2-ARE pathway.
Nrf2 Nuclear Translocation Assay
-
Principle: This assay determines whether the test compound induces the translocation of Nrf2 from the cytoplasm to the nucleus.
-
Protocol:
-
Treat cells with this compound for various time points.
-
Fractionate the cells to separate the cytoplasmic and nuclear components.
-
Perform Western blotting on both fractions using an anti-Nrf2 antibody.
-
An increase in the Nrf2 protein level in the nuclear fraction indicates activation.
-
ARE-Luciferase Reporter Assay
-
Principle: This assay quantifies the transcriptional activity of the ARE.
-
Protocol:
-
Transfect cells with a plasmid containing a luciferase reporter gene under the control of an ARE promoter.
-
Treat the transfected cells with different concentrations of this compound.
-
Measure luciferase activity using a luminometer.
-
An increase in luciferase activity indicates the activation of ARE-mediated gene transcription.
-
In Vivo Efficacy Studies
In vivo studies are essential to validate the in vitro findings and to assess the overall therapeutic potential of this compound in a whole organism.[18][19]
Selection of an Animal Model
The choice of animal model should be relevant to the intended therapeutic application. Models of systemic oxidative stress, such as diabetic rats or aged mice, can be utilized.[18]
Experimental Design and Biomarker Analysis
-
Dosing and Administration: Determine the appropriate dose and route of administration for this compound based on preliminary toxicity and pharmacokinetic studies.
-
Biomarker Analysis: At the end of the study period, collect blood and tissue samples to measure key biomarkers of oxidative stress and antioxidant defense.
| Biomarker Category | Specific Biomarkers | Significance |
| Oxidative Damage | Malondialdehyde (MDA), 8-isoprostane | Markers of lipid peroxidation |
| Protein carbonyls | Marker of protein oxidation | |
| Antioxidant Enzymes | Superoxide dismutase (SOD), Catalase (CAT), Glutathione peroxidase (GPx) | Key components of the endogenous antioxidant defense system |
| Non-enzymatic Antioxidants | Reduced glutathione (GSH) | A major intracellular antioxidant |
Drug Development Considerations
The preclinical evaluation of this compound should be conducted in accordance with regulatory guidelines to ensure the data is suitable for supporting an Investigational New Drug (IND) application.[20][21][22] This includes conducting studies under Good Laboratory Practice (GLP) conditions where required.
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive preclinical evaluation of this compound as a potential antioxidant agent. By systematically assessing its direct and indirect antioxidant activities, elucidating its mechanism of action, and validating its efficacy in relevant in vivo models, researchers can gain a thorough understanding of its therapeutic potential. This structured approach is critical for advancing promising new chemical entities from the laboratory to clinical development.[20][22]
References
-
Shaw, P. & Chattopadhyay, A. (2020). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. Antioxidants, 9(10), 945. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Assay Kit (Green Fluorescence). [Link]
-
Kovacic, P. & Somanathan, R. (2010). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Letters in Drug Design & Discovery, 7(8), 577-584. [Link]
-
Janssen, D. D. et al. (2000). Study of potential systemic oxidative stress animal models for the evaluation of antioxidant activity: status of lipid peroxidation and fat-soluble antioxidants. International journal for vitamin and nutrition research. Internationale Zeitschrift fur Vitamin- und Ernahrungsforschung. Journal international de vitaminologie et de nutrition, 70(4), 159-66. [Link]
-
Saha, S. et al. (2020). Nrf2-ARE Pathway: Defense Against Oxidative Stress. In Oxidative Stress and Cancer. IntechOpen. [Link]
-
Alam, M. S. et al. (2020). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Heterocyclic Chemistry, 57(5), 2166-2175. [Link]
-
Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay. [Link]
-
Sasaki, H. et al. (2013). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. Antioxidants & Redox Signaling, 19(12), 1406-1426. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). [Link]
-
Gomaa, A. M. et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 11(1), 1-17. [Link]
-
Johnson, D. A. & Johnson, J. A. (2002). The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration. Annals of the New York Academy of Sciences, 973(1), 1-17. [Link]
-
Akhramez, S. et al. (2022). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Journal of the Indian Chemical Society, 99(11), 100742. [Link]
-
Sharma, O. P. & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H-Pyrimidine Derivatives Containing Imidazo(1,2-a) Pyridine. Journal of Medicinal and Chemical Sciences, 1(1), 1-10. [Link]
-
Fahey, J. W. (2017). NRF2 pathway as the mechanism behind sulforaphane's protective effects. FoundMyFitness. [Link]
-
Młynarczyk, K., Walkowiak-Tomczak, D., & Łysiak, G. P. (2018). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 23(11), 2776. [Link]
-
Ouchemoukh, S. et al. (2020). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts. ResearchGate. [Link]
-
Merechek, T. et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences, 503, 07005. [Link]
-
Creative Bioarray. (n.d.). Antioxidant Activity In Vivo Evaluation. [Link]
-
Al-Amiery, A. A. et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Molecules, 26(12), 3589. [Link]
-
Wójcik, M. et al. (2021). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. ResearchGate. [Link]
-
Wolfe, K. L. & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. [Link]
-
Park, S. et al. (2022). In vitro antioxidant results including DPPH, ABTS, and FRAP results from extracts from heated perilla meal (mg g⁻¹ unit change). ResearchGate. [Link]
-
InVivo Biosystems. (n.d.). Reliable Antioxidant Capacity Study For Compound Efficacy Testing. [Link]
-
Lobo, V. et al. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy reviews, 4(8), 118. [Link]
-
Wisdom Library. (n.d.). Insights of Antioxidants as Molecules for Drug Discovery. [Link]
-
AMSbiopharma. (n.d.). Preclinical research strategies for drug development. [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Stenutz. (n.d.). This compound. [Link]
-
Carullo, G. & Ibba, R. (Eds.). (2021). From Nature to Synthetic Small Molecule Antioxidants: New Candidates in Drug Discovery. Molecules, 26(18), 5493. [Link]
-
National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. In Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Patel, P. et al. (2012). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research, 4(1), 241-246. [Link]
-
El-Metwaly, N. M. et al. (2022). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. RSC Advances, 12(45), 29505-29515. [Link]
Sources
- 1. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights of Antioxidants as Molecules for Drug Discovery [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H-Pyrimidine Derivatives Containing Imidazo(1,2-a) Pyridine [jmchemsci.com]
- 9. researchgate.net [researchgate.net]
- 10. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts | MDPI [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Study of potential systemic oxidative stress animal models for the evaluation of antioxidant activity: status of lipid peroxidation and fat-soluble antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antioxidant Activity In Vivo Evaluation - Creative Bioarray [cellstress-tech.com]
- 20. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 21. ppd.com [ppd.com]
- 22. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of Pyrazoles
Introduction: The Enduring Significance of the Pyrazole Nucleus
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry, agrochemicals, and materials science. Its remarkable versatility and the diverse biological activities exhibited by its derivatives have cemented its status as a privileged scaffold in drug discovery. Pyrazole-containing compounds are utilized as analgesics, anti-inflammatory agents, antibacterials, and even anticancer drugs.[1][2][3] The inherent stability of the aromatic pyrazole ring, coupled with the potential for functionalization at multiple positions, allows for the fine-tuning of steric and electronic properties to achieve desired pharmacological effects.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed exploration of the laboratory setup and conditions for the most common and robust pyrazole synthesis reactions. Beyond a mere recitation of steps, this document delves into the causality behind experimental choices, offering insights gleaned from extensive field experience to ensure procedural success and safety. Every protocol is presented as a self-validating system, grounded in authoritative literature to uphold the highest standards of scientific integrity.
PART 1: Foundational Safety Protocols for Pyrazole Synthesis
The Critical Importance of Handling Hydrazine and Its Derivatives with Extreme Caution
Many common pyrazole syntheses employ hydrazine (N₂H₄) or its derivatives (e.g., phenylhydrazine, hydrazine hydrate). It is imperative to recognize that these reagents are hazardous. Hydrazine is acutely toxic via ingestion, inhalation, and dermal contact. It is also corrosive, a suspected carcinogen, and a reproductive toxin.[4][5] Therefore, rigorous adherence to safety protocols is non-negotiable.
Mandatory Personal Protective Equipment (PPE)
-
Eye Protection: Splash-proof chemical safety goggles are mandatory at all times.[4][5][6] A face shield should be worn over goggles whenever there is a significant risk of splashing.[4][5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[4][5] For prolonged operations or increased splash risk, consider double-gloving or using thicker gloves.
-
Body Protection: A flame-resistant lab coat is essential.[5] An apron made of a chemically resistant material should be worn over the lab coat.
-
Respiratory Protection: All manipulations of hydrazine and its derivatives must be conducted within a certified and properly functioning chemical fume hood.[4][5][6]
Engineering Controls and Emergency Procedures
-
Fume Hood: Ensure the fume hood has adequate airflow before beginning any work.
-
Spill Kit: A spill kit specifically for hydrazine should be readily accessible. Do not attempt to clean up large spills yourself; evacuate the area and follow institutional emergency procedures.[5]
-
Emergency Shower and Eyewash: Know the location of the nearest emergency shower and eyewash station and be prepared to use them immediately in case of contact.
-
Waste Disposal: Hydrazine waste is considered extremely hazardous and must be disposed of in designated, clearly labeled containers according to institutional and regulatory guidelines.[5][7]
PART 2: Core Synthetic Methodologies and Protocols
This section details the most prevalent and reliable methods for pyrazole synthesis, providing both the mechanistic rationale and step-by-step laboratory protocols.
Method 1: The Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is the archetypal method for preparing pyrazoles. It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic catalysis.[1][8][9] The reaction is prized for its simplicity, generally high yields, and the ready availability of starting materials.[9][10]
Causality of Experimental Choices:
-
1,3-Dicarbonyl Compound: The choice of the dicarbonyl substrate directly dictates the substitution pattern at positions 3 and 5 of the pyrazole ring. The use of unsymmetrical dicarbonyls can lead to the formation of regioisomers, a critical consideration in synthetic design.[8]
-
Hydrazine Derivative: The substituent on the hydrazine (e.g., phenyl, alkyl) will be incorporated at the N-1 position of the pyrazole. Unsubstituted hydrazine hydrate is used to produce N-unsubstituted pyrazoles.
-
Acid Catalyst: A catalytic amount of acid (e.g., acetic acid, hydrochloric acid) is used to protonate one of the carbonyl groups, activating it for nucleophilic attack by the hydrazine.[11]
-
Solvent: Ethanol or propanol are common solvents as they effectively dissolve the reactants and facilitate heating to the required reaction temperature.[8][9]
Visualizing the Knorr Synthesis Workflow
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Protocol 2.1: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine Hydrate
This protocol details the synthesis of a simple, yet important, pyrazole derivative.
-
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine hydrate
-
Deionized water
-
-
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Büchner funnel and filter flask
-
Melting point apparatus
-
-
Procedure:
-
In a 100 mL round-bottom flask, combine acetylacetone (10.0 g, 0.1 mol) and 50 mL of deionized water.
-
With stirring, slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the flask. The addition may be slightly exothermic.
-
Heat the reaction mixture to approximately 40°C with continuous stirring.[12]
-
Continue heating and stirring for 1 hour. A white crystalline solid should form.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Allow the product to air-dry completely.
-
Determine the yield and characterize the product (e.g., by melting point, which should be around 106-108°C).[12]
-
Protocol 2.2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate
This protocol is a variation of the Knorr synthesis that yields a pyrazolone, a keto-tautomer of a hydroxypyrazole.[9]
-
Materials:
-
Equipment:
-
20 mL scintillation vial
-
Hot plate with stirring capability
-
TLC plates and chamber
-
Büchner funnel and filter flask
-
-
Procedure:
-
In a 20 mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[8][9]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[8][9]
-
Heat the mixture on a hot plate with stirring at approximately 100°C for 1 hour.[8][9]
-
Monitor the reaction's progress by TLC (e.g., using a mobile phase of 30% ethyl acetate/70% hexane) to confirm the consumption of the starting ketoester.[8][9]
-
Once the reaction is complete, add 10 mL of deionized water to the hot reaction mixture with stirring to induce precipitation.[8][9]
-
Turn off the heat and allow the mixture to cool to room temperature slowly while stirring for about 30 minutes to facilitate complete crystallization.[9]
-
Collect the solid product by vacuum filtration, wash with a small amount of water, and air-dry.[9]
-
The crude product can be further purified by recrystallization from ethanol.[8]
-
Method 2: Pyrazole Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones)
This method provides access to a wide range of substituted pyrazoles (or their dihydrogenated precursors, pyrazolines) through the reaction of α,β-unsaturated aldehydes or ketones (often chalcones) with hydrazine derivatives.[14][15]
Causality of Experimental Choices:
-
Chalcone Substrate: The substituents on the aromatic rings of the chalcone will determine the substitution pattern at the 3 and 5 positions of the resulting pyrazole.
-
Hydrazine: As in the Knorr synthesis, the choice of hydrazine determines the N-1 substituent.
-
Solvent and Catalyst: The reaction is often carried out in a protic solvent like ethanol, and can be catalyzed by acids (e.g., acetic acid) or bases.[15] The choice of catalyst can influence the reaction rate and, in some cases, the final product (pyrazole vs. pyrazoline).
-
Reaction Conditions: Refluxing the reaction mixture is common to ensure the reaction goes to completion.[15]
Visualizing the Reaction Mechanism
Caption: General mechanism for pyrazole synthesis from chalcones.
Protocol 2.3: General Procedure for the Synthesis of Pyrazolines from Chalcones
This protocol describes a general method for synthesizing pyrazoline derivatives, which can often be oxidized to the corresponding pyrazoles in a subsequent step if desired.
-
Materials:
-
Substituted chalcone (0.001 mol)
-
Hydrazine hydrate (0.002 mol)
-
Ethanol (10 mL)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
-
Procedure:
-
In a round-bottom flask, combine the chalcone (0.001 mol) and hydrazine hydrate (0.002 mol) in 10 mL of ethanol.[15]
-
Heat the mixture at reflux for 3 hours.[15]
-
Monitor the reaction by TLC to confirm the disappearance of the chalcone starting material.
-
After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into crushed ice to precipitate the product.[15]
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazoline derivative.[15]
-
PART 3: Data Presentation and Comparative Analysis
The selection of appropriate reaction conditions is paramount for achieving high yields and purity in pyrazole synthesis. This section provides a comparative overview of catalysts and solvents.
Table 1: Comparison of Catalysts for Pyrazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference(s) |
| Homogeneous Catalysts | |||||||
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Ethanol | Reflux | Varies | Good | Not Reported | [16] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | Not Specified | Room Temp | 1 h | up to 99% | Not Reported | [16] |
| Heterogeneous Catalysts | |||||||
| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | Not Specified | Not Specified | Short | 95% | Not Specified | [1] |
| Chalcones, Arylhydrazines | Not Specified | Not Specified | Not Specified | ~82% | Recyclable | [17] | |
| NaCoMo (Metal-oxo-cluster) | Sulfonyl hydrazides, 1,3-diketones | Not Specified | Not Specified | Not Specified | up to 99% | Not Specified | [17] |
Solvent Selection Insights:
The choice of solvent can significantly impact reaction rates, yields, and even regioselectivity. While traditional syntheses often employ alcohols like ethanol, modern approaches have explored greener alternatives.
-
Protic Solvents (e.g., Ethanol, Acetic Acid): Commonly used, effective at dissolving reactants, and can participate in proton transfer steps of the mechanism.
-
Aprotic Dipolar Solvents (e.g., DMF, DMAc): Can lead to better results and higher regioselectivity in some cases compared to protic solvents.[1]
-
Green Solvents: There is a growing interest in using more environmentally friendly solvents like water or deep eutectic solvents (DESs), which can accelerate reaction rates and simplify work-up procedures.[18][19] Solvent-free conditions, sometimes using a catalyst like tetrabutylammonium bromide (TBAB), also represent a green and efficient alternative.[20]
PART 4: Troubleshooting and Purification
Even with robust protocols, challenges can arise. This section addresses common issues and provides guidance on product purification.
Table 2: Troubleshooting Common Issues in Pyrazole Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Side product formation; Product solubility in the work-up solvent. | - Monitor reaction to completion via TLC. - Re-optimize temperature and reaction time. - Change the work-up solvent to one in which the product is less soluble.[21] |
| Formation of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine. | - Modify the solvent (e.g., use N,N-dimethylacetamide).[1] - Alter steric or electronic properties of substrates. - Separate isomers using column chromatography. |
| Product is an Oil / Fails to Crystallize | Presence of impurities inhibiting crystallization; High solubility. | - Attempt to purify via column chromatography first.[22] - Try triturating the oil with a non-polar solvent (e.g., hexane) to induce solidification.[21] - Convert the pyrazole to a salt (e.g., HCl salt) to facilitate precipitation.[21][23] |
| Difficulty with Purification | Compound degradation on silica gel; Co-elution of impurities. | - Deactivate silica gel with triethylamine (~0.5-1%) before chromatography.[22] - Use neutral alumina as an alternative stationary phase.[22] - Optimize the recrystallization solvent system. |
Purification Protocols:
-
Recrystallization: This is the most common method for purifying solid pyrazole products. The key is to find a solvent (or solvent pair) in which the compound is soluble when hot but insoluble when cold.
-
Dissolve the crude product in a minimal amount of the appropriate hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration.[24]
-
-
Column Chromatography: For oils or mixtures that are difficult to separate by recrystallization (such as regioisomers), column chromatography is the method of choice.
-
Select an appropriate stationary phase (silica gel is common, but may need deactivation with a base like triethylamine for basic pyrazoles).[22]
-
Determine a suitable mobile phase (eluent) system using TLC, aiming for an Rf value of ~0.3 for the desired product.
-
Pack the column and carefully load the sample.
-
Elute the column and collect fractions, combining those that contain the pure product as determined by TLC.
-
References
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
Hydrazine Standard Operating Procedure Template. (n.d.). Environmental Health & Safety, University of New Mexico. Retrieved from [Link]
-
Synthesis and Evaluation of Some New Pyrazole Derivatives as Antimicrobial Agents. (n.d.). RJPT. Retrieved from [Link]
-
Hydrazine. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
(A) The schematic for synthesis of pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF PYRAZOLINES FROM HYDRAZINE HYDRATE, AND EVALUATION BY ANTIINFLAMMATORY ACTIVITY. (n.d.). IRJMETS. Retrieved from [Link]
-
Synthesis of Pyrazoline Derivatives from Chalcones. (n.d.). The UNC Asheville Journal of Undergraduate Scholarship. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. Retrieved from [Link]
-
An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (n.d.). Sci-Hub. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. (n.d.). Scribd. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). SlideShare. Retrieved from [Link]
-
Synthesis of substituted pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
- Method for purifying pyrazoles. (n.d.). Google Patents.
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. Retrieved from [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). JOCPR. Retrieved from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Thieme Connect. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. scribd.com [scribd.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orientjchem.org [orientjchem.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. thieme-connect.com [thieme-connect.com]
- 20. tandfonline.com [tandfonline.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Comprehensive Characterization of 5-Ethoxy-3-methyl-1-phenylpyrazole
Introduction
5-Ethoxy-3-methyl-1-phenylpyrazole is a heterocyclic organic compound belonging to the pyrazole class, a scaffold of significant interest in medicinal chemistry and materials science. The precise characterization of this molecule is paramount for its application in research and development, ensuring its identity, purity, and stability. This document provides a detailed guide to the analytical techniques for the comprehensive characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind the experimental choices.
Molecular Structure and Properties
-
IUPAC Name: 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole
-
Molecular Formula: C₁₂H₁₄N₂O
-
Molecular Weight: 202.25 g/mol
-
CAS Number: 42510-11-2
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are fundamental for assessing the purity of this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase method is typically suitable for pyrazole derivatives.
Causality of Experimental Choices:
-
Column: A C18 column is selected for its hydrophobicity, which provides good retention and separation for moderately polar compounds like this compound.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water is used. The organic modifier (acetonitrile) is chosen for its low viscosity and UV transparency. A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. The addition of a small amount of acid (e.g., formic or phosphoric acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[1]
-
Detector: A Diode Array Detector (DAD) or a UV detector is ideal for this compound due to the presence of chromophores (the pyrazole and phenyl rings). Detection at the wavelength of maximum absorbance (λmax) will provide the highest sensitivity.
Experimental Protocol: HPLC-DAD Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 60 40 15 20 80 20 20 80 22 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD, 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Further dilute with the initial mobile phase composition to a working concentration of 100 µg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing both separation and structural information.
Causality of Experimental Choices:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for the separation of pyrazole derivatives.[2]
-
Injection Mode: Split injection is used for concentrated samples to prevent column overloading, while splitless injection is preferred for trace analysis to enhance sensitivity.
-
Temperature Program: A temperature gradient is necessary to ensure the elution of the target compound with good peak shape and to separate it from any impurities with different boiling points.
-
Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating reproducible mass spectra and enabling library matching.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a Mass Spectrometer with an EI source.
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in ethyl acetate.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Data:
The following ¹H and ¹³C NMR data have been reported for this compound.[3]
| Parameter | ¹H NMR (200 MHz, CDCl₃) | ¹³C NMR (50 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | 7.68 (d, 2H, J = 7.74 Hz), 7.35 (t, 2H, J = 7.74 Hz), 7.17 (t, 1H, J = 7.74 Hz), 5.40 (s, 1H), 4.12 (q, 2H, J = 6.98 Hz), 2.42 (s, 3H), 1.44 (t, 3H, J = 6.98 Hz) | 154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5 |
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃ in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: ~1 s.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Data:
-
Electrospray Ionization (ESI): m/z = 203 [M+H]⁺.[3]
Interpretation of Fragmentation Pattern:
The fragmentation of pyrazoles under EI conditions typically involves cleavages of the pyrazole ring and the substituents. Common fragmentation pathways include the loss of N₂ or HCN from the heterocyclic ring.[4] For this compound, expected fragments would arise from the loss of the ethoxy group, the methyl group, and fragmentation of the phenyl ring.
Experimental Protocol: ESI-MS Analysis
-
Instrumentation: A mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap).
-
Solvent: A mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid.
-
Sample Preparation: Prepare a 10 µg/mL solution of the compound in the analysis solvent.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 100-150 °C.
-
Mass Scan Range: m/z 50-500.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorptions:
Based on the structure of this compound and data from similar pyrazole derivatives, the following characteristic IR absorption bands are expected:[5][6]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 2980-2850 |
| C=N stretch (pyrazole ring) | 1600-1580 |
| C=C stretch (aromatic and pyrazole rings) | 1550-1450 |
| C-O-C stretch (ethoxy group) | 1250-1050 |
Experimental Protocol: FTIR Analysis (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Scan Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Background Correction: Record a background spectrum of the empty sample compartment before analyzing the sample.
Solid-State Characterization
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state.
Causality of Experimental Choices:
-
Crystal Growth: Slow evaporation of a saturated solution is a common and effective method for growing single crystals of organic compounds. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.[7]
-
Data Collection: Low temperature (e.g., 100 K) is used to minimize thermal vibrations of the atoms, leading to a more precise structure determination.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to form a nearly saturated solution.
-
Filter the solution to remove any dust particles.
-
Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.
-
-
Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Temperature: Cool the crystal to 100 K using a nitrogen or helium cryostream.
-
Data Acquisition: Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and integrated reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
-
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.
Causality of Experimental Choices:
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is used to prevent oxidative decomposition of the sample.
-
Heating Rate: A controlled heating rate (e.g., 10 °C/min) is used to ensure thermal equilibrium and obtain reproducible results.[8]
Experimental Protocol: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.
-
TGA Parameters:
-
Temperature Program: Heat from room temperature to 500 °C at a rate of 10 °C/min.
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
-
DSC Parameters:
-
Temperature Program: Heat from room temperature to a temperature above the melting point (e.g., 250 °C) at a rate of 10 °C/min.
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
-
Data Analysis:
-
TGA: Determine the onset of decomposition and any weight loss steps.
-
DSC: Determine the melting point (peak of the endotherm) and any other thermal events such as glass transitions or polymorphic transitions.
-
Visualizations
Sources
- 1. Separation of 1H-Pyrazole,3-methyl-5-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. azom.com [azom.com]
Preparation of 5-Ethoxy-3-methyl-1-phenylpyrazole Solutions for In Vitro Experiments
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for the preparation and handling of 5-Ethoxy-3-methyl-1-phenylpyrazole for use in various in vitro experimental settings. Pyrazole derivatives represent a critical scaffold in modern medicinal chemistry, with numerous compounds demonstrating potent activity as kinase inhibitors and modulators of other key cellular pathways.[1][2] The accuracy and reproducibility of experimental results are fundamentally dependent on the correct preparation of inhibitor solutions. This document outlines detailed protocols for creating high-concentration stock solutions and aqueous working solutions, emphasizing the scientific rationale behind each step to ensure compound stability, solubility, and experimental validity. Furthermore, it presents a representative workflow for evaluating the compound in a biochemical kinase assay, a common application for this class of molecules.
Compound Profile and Physicochemical Properties
This compound is a substituted pyrazole, a class of heterocyclic compounds widely explored in drug discovery for their diverse biological activities.[3][4] The metabolic stability of the pyrazole nucleus makes it a favored component in the design of therapeutic agents.[1] Understanding the compound's fundamental properties is the first step toward reliable experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O | [5][6] |
| Molecular Weight | 202.26 g/mol | [6] |
| CAS Number | 1016-41-7 | [7] |
| Appearance | Crystalline Solid | [8] |
| Purity | ≥98% (typical) | N/A |
Solubility and Solvent Selection
The solubility of a small molecule inhibitor is a critical parameter that dictates its utility in biological assays.[9] Like many aromatic heterocyclic compounds, this compound exhibits poor solubility in aqueous media.[8][9] Therefore, an organic solvent is required to prepare a concentrated stock solution.
-
Recommended Solvent: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the solvent of choice.[10] Its high solvating power allows for the preparation of concentrated stock solutions (e.g., 10-50 mM), and it is miscible with most aqueous cell culture media.[11]
-
Alternative Solvents: Ethanol or Dimethylformamide (DMF) can also be used, but DMSO is generally preferred for its broad compatibility and lower volatility.[12]
-
Aqueous Insolubility: Direct dissolution in aqueous buffers like PBS or cell culture media is not recommended and will likely result in precipitation or an inaccurate final concentration.
Stability and Storage
Proper storage is essential to maintain the chemical integrity of the compound and ensure the consistency of results over time.[13][14][15]
-
Solid Compound: The lyophilized powder should be stored at -20°C, protected from light and moisture.[11][16] Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the powder.
-
Stock Solutions (in DMSO): DMSO stock solutions are relatively stable but should be stored at -20°C or -80°C for long-term preservation.[11][16] A critical best practice is to aliquot the stock solution into smaller, single-use volumes.[16] This strategy minimizes the risk of contamination and degradation associated with repeated freeze-thaw cycles.[16]
-
Hydrolytic Stability: Some pyrazole derivatives can be susceptible to hydrolysis in aqueous buffers, especially at non-neutral pH.[17] While the stability of this compound in media has not been extensively reported, it is a crucial factor to consider. For long-term experiments (e.g., >24 hours), the stability of the compound in the final culture medium should ideally be validated, for instance, via LC-MS.[18]
Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution in DMSO, a standard starting concentration for most in vitro applications.
Materials
-
This compound powder (ensure purity ≥98%)
-
Anhydrous, cell culture-grade DMSO
-
Calibrated analytical balance
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure
-
Pre-Calculation: Determine the mass of the compound required. The formula for this calculation is:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of a 10 mM solution: Mass (mg) = (0.010 mol/L) x (0.001 L) x (202.26 g/mol ) x 1000 = 2.02 mg
-
-
Compound Handling: Before opening the vial, briefly centrifuge it at low speed (~500 x g) to ensure all powder is collected at the bottom.
-
Weighing: Carefully and accurately weigh the calculated amount of powder (2.02 mg in this example) and transfer it to a sterile microcentrifuge tube.
-
Expertise & Experience: For small quantities, it is often more practical and accurate to weigh a slightly larger amount (e.g., 5.0 mg) and adjust the volume of DMSO accordingly to achieve the desired concentration. This minimizes the percentage error associated with the balance.
-
-
Dissolution: Add the calculated volume of DMSO to the tube containing the compound. Cap the tube securely.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. The resulting solution should be clear and free of any visible particulates. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (amber) cryovials (e.g., 20-50 µL aliquots). Store immediately at -20°C or -80°C.
-
Trustworthiness: Aliquoting is a self-validating step. It ensures that the main stock is not repeatedly compromised, guaranteeing that each experiment begins with a compound of consistent quality and concentration.
-
Protocol: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the high-concentration DMSO stock into an aqueous cell culture medium for treating cells.
Key Principle: Avoiding Precipitation
A common failure point in in vitro experiments is compound precipitation when a DMSO stock is diluted into an aqueous medium.[11] A gradual, stepwise dilution is recommended to mitigate this.
Procedure
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature. Once thawed, briefly vortex to ensure homogeneity.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in fresh cell culture medium. This step is crucial for preventing precipitation.
-
Example: To prepare a final concentration of 10 µM, first create a 100 µM intermediate solution by diluting the 10 mM stock 1:100 (e.g., add 2 µL of 10 mM stock to 198 µL of medium). Mix thoroughly by gentle pipetting.
-
-
Final Dilution: Add the required volume of the intermediate solution to the cell culture wells to achieve the final desired concentration.
-
Example: To achieve a 10 µM final concentration in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.
-
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your culture. High concentrations of DMSO can be toxic to cells.
-
Trustworthiness: The final DMSO concentration should ideally be kept below 0.1%, and not exceed 0.5%.[11][16]
-
Calculation Example: Adding 10 µL of a 100x intermediate stock to 1 mL of media results in a 1% final solvent concentration. A 1:1000 dilution (e.g., 1 µL into 1 mL) results in a 0.1% final concentration.
-
-
Vehicle Control (Mandatory): For every experiment, a "vehicle control" must be included. This control consists of cells treated with the same final concentration of DMSO as the highest concentration used for the compound treatment. This step is non-negotiable as it isolates the effect of the compound from any potential effects of the solvent.[11]
Application Example: In Vitro Kinase Assay
Given that many pyrazole derivatives function as kinase inhibitors, a common application is to determine their inhibitory potency (IC₅₀) against a specific kinase.[19][20][21] Cyclin-dependent kinases (CDKs) are a well-established target for such compounds.[19][20][21][22][23]
Experimental Workflow Diagram
Caption: Workflow for an in vitro biochemical kinase assay.
Generalized Kinase Assay Protocol
-
Compound Preparation: Prepare a serial dilution series of this compound in the kinase assay buffer, starting from the DMSO stock. A 10-point, 3-fold dilution series is common, covering a range from ~30 µM to low nM. Remember to include a "DMSO only" control.
-
Reaction Setup: In a 96-well or 384-well plate, add the recombinant kinase enzyme (e.g., CDK10/CycM) to each well.
-
Inhibitor Addition: Transfer a small volume of the diluted compound from the serial dilution plate to the assay plate.
-
Initiation: Start the kinase reaction by adding a master mix containing the kinase-specific peptide substrate and ATP.
-
Incubation: Allow the reaction to proceed at room temperature or 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent. Many commercial kits (e.g., ADP-Glo™, LanthaScreen™) quantify the amount of ATP consumed or substrate phosphorylated, often via a luminescent or fluorescent signal.
-
Data Analysis: Read the plate on a suitable plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Representative Data Presentation
The following table shows hypothetical data from such an experiment, designed to assess both potency and selectivity.
Table 2: Hypothetical IC₅₀ Values for this compound
| Target Kinase | Compound IC₅₀ (nM) | Positive Control IC₅₀ (nM) |
| CDK10/CycM | 85 | SNS-032: 45[19] |
| PIM1 (Off-Target) | 4,500 | SGI-1776: 10 |
Data are for illustrative purposes only.
References
-
Guenin, E., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. [Link]
-
Nair, A. K., et al. (2014). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Guenin, E., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. PubMed Central. [Link]
-
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Gabl, J., et al. (2004). Assays for Cyclin-Dependent Kinase Inhibitors. Springer Nature Experiments. [Link]
-
Bar-Ilan University. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Bar-Ilan University Research Portal. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. Frontiers in Chemistry. [Link]
-
AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio. [Link]
-
Mareda, N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Lorenz, T. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. [Link]
-
PubChem. (n.d.). 5-ethoxy-3-methyl-1H-pyrazole. PubChem. [Link]
-
Li, Z., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Al-Ghorbani, M., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]
-
Solubility of Things. (n.d.). Pyrazole. Solubility of Things. [Link]
-
Al-wsabie, A., et al. (2024). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Taylor & Francis Online. [Link]
-
Kumar, A., & Siddiqui, H. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Stenutz. (n.d.). This compound. Stenutz. [Link]
-
Wang, Z., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
El Aissouq, A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]
-
Dong, W., et al. (2008). 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one. PubMed Central. [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]
-
Peptide Minds. (n.d.). Store and Handle In-Vitro Research Materials | Best Practices. Peptide Minds. [Link]
-
ResearchGate. (2025). Phenylpyrazole Insecticide Photochemistry, Metabolism, and GABAergic Action: Ethiprole Compared with Fipronil. ResearchGate. [Link]
-
B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. B&M Scientific. [Link]
-
Lab Manager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Lab Manager. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C12H14N2O | CID 555100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [stenutz.eu]
- 7. This compound CAS#: 1016-41-7 [m.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. apolloscientific.co.uk [apolloscientific.co.uk]
- 14. Store and Handle In-Vitro Research Materials |Best Practices [peptideminds.com]
- 15. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 16. cdn.stemcell.com [cdn.stemcell.com]
- 17. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 21. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assays for Cyclin-Dependent Kinase Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 23. cris.biu.ac.il [cris.biu.ac.il]
methods for scaling up the synthesis of 5-Ethoxy-3-methyl-1-phenylpyrazole
An Application Note for the Scalable Synthesis of 5-Ethoxy-3-methyl-1-phenylpyrazole
Abstract
This application note provides a comprehensive and scalable two-step methodology for the synthesis of this compound, a valuable pyrazole derivative. The protocol is designed for researchers and process chemists in the pharmaceutical and agrochemical industries, focusing on operational simplicity, high yield, and considerations for large-scale production. The synthesis proceeds via the well-established Knorr cyclization to form the key intermediate, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, followed by a robust O-alkylation to yield the target compound. This document details the underlying reaction mechanisms, provides step-by-step protocols, and discusses critical process parameters and safety considerations essential for scaling from the laboratory to pilot plant production.
Introduction and Strategic Overview
Pyrazole derivatives are a cornerstone of modern medicinal and agricultural chemistry, appearing in numerous commercial products ranging from anti-inflammatory drugs to potent herbicides.[1][2] The title compound, this compound, serves as a key building block for more complex molecules. Its efficient, cost-effective, and scalable synthesis is therefore a critical objective for commercial development.
The synthetic strategy outlined herein is a classic and highly reliable two-step sequence:
-
Knorr Pyrazole Synthesis: A cyclocondensation reaction between phenylhydrazine and ethyl acetoacetate. This forms the stable pyrazolone intermediate, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, often referred to by the drug name Edaravone. This reaction is known for being high-yielding and scalable.[3]
-
Williamson Ether Synthesis (O-Alkylation): The subsequent etherification of the pyrazolone intermediate. The pyrazolone exists in keto-enol tautomeric forms, and under basic conditions, the enolate is selectively O-alkylated using an ethylating agent to furnish the final product.
This approach is favored for scale-up due to the availability and low cost of the starting materials, the robustness of the reaction conditions, and the straightforward isolation of both the intermediate and the final product.
Reaction Mechanism and Pathway Visualization
The overall transformation is initiated by the nucleophilic attack of phenylhydrazine on the keto- and ester carbonyls of ethyl acetoacetate, leading to cyclization and dehydration to form the pyrazolone ring. The resulting pyrazolone is then deprotonated by a base to form a nucleophilic enolate, which subsequently displaces a leaving group from an ethylating agent to form the target ether.
The diagram below illustrates the complete synthetic pathway.
Caption: Overall two-step synthesis workflow.
Experimental Protocols
Safety Precaution: Phenylhydrazine is highly toxic and a suspected mutagen. Diethyl sulfate is a potent alkylating agent and a suspected carcinogen. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Protocol 1: Scalable Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Intermediate I)
This protocol is adapted from a high-yield, solvent-free method, which is ideal for process intensification and minimizing solvent waste.[3]
Materials:
-
Phenylhydrazine (1.00 mol, 108.14 g, 97.4 mL)
-
Ethyl acetoacetate (1.05 mol, 136.65 g, 133.8 mL)
Equipment:
-
1 L three-neck round-bottom flask (or appropriate reactor)
-
Mechanical stirrer
-
Heating mantle with temperature controller and thermocouple
-
Dropping funnel
-
Condenser
Procedure:
-
Reactor Setup: Equip the reactor with the mechanical stirrer, dropping funnel, and condenser.
-
Reagent Charge: Charge the reactor with phenylhydrazine. Begin stirring to ensure thermal and mass transfer.
-
Controlled Addition: Add the ethyl acetoacetate dropwise via the dropping funnel over a period of 60-90 minutes. The reaction is exothermic; maintain the internal temperature below 80 °C. Cooling with a water bath may be necessary for initial scale-up trials.
-
Reaction Drive: After the addition is complete, heat the reaction mixture to 90-100 °C and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Crystallization and Isolation: Turn off the heating and allow the mixture to cool slowly to room temperature. The product will begin to crystallize. Once at ambient temperature, further cool the mixture in an ice bath for 1 hour to maximize crystallization.
-
Filtration: Filter the resulting solid slurry through a Büchner funnel. Wash the filter cake with 2 x 100 mL of cold ethanol or a 1:1 mixture of ethanol/water to remove any unreacted starting materials.
-
Drying: Dry the pale yellow solid product under vacuum at 50-60 °C to a constant weight.
Expected Outcome: A high yield (typically 95-99%) of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a pale yellow to white crystalline solid.[3]
Protocol 2: Synthesis of this compound (Final Product)
This protocol employs standard O-alkylation conditions that are robust and amenable to large-scale operations.
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Intermediate I) (1.00 mol, 174.20 g)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely milled (1.50 mol, 207.32 g)
-
Diethyl Sulfate ((C₂H₅)₂SO₄) (1.20 mol, 185.02 g, 155.5 mL)
-
Acetone (2 L)
Equipment:
-
5 L jacketed reactor or three-neck flask
-
Mechanical stirrer
-
Condenser with a drying tube
-
Dropping funnel
-
Heating/cooling circulator
Procedure:
-
Reactor Setup: Charge the reactor with Intermediate I, anhydrous potassium carbonate, and acetone.
-
Heating and Stirring: Begin vigorous stirring to create a uniform slurry. Heat the mixture to a gentle reflux (approx. 56 °C).
-
Controlled Addition: Add the diethyl sulfate dropwise over 60-90 minutes. The alkylation is exothermic; control the addition rate to maintain a steady reflux.
-
Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours after the addition is complete. Monitor the reaction's progress by TLC (disappearance of the starting pyrazolone).
-
Workup - Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and K₂SO₄) and wash the filter cake with 2 x 150 mL of acetone.
-
Workup - Solvent Removal: Combine the filtrate and washes. Remove the acetone under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting crude oil/solid in 1 L of ethyl acetate. Wash the organic layer with 2 x 500 mL of water, followed by 1 x 500 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water or hexane/ethyl acetate) or by vacuum distillation to yield the final product.
Expected Outcome: A high yield of this compound. Characterization data should match literature values.[4]
-
¹H NMR (CDCl₃): δ 7.68 (d, 2H), 7.35 (t, 2H), 7.17 (t, 1H), 5.40 (s, 1H), 4.12 (q, 2H), 2.42 (s, 3H), 1.44 (t, 3H).[4]
-
Mass Spec (ESI): m/z = 203 [M+H]⁺.[4]
Process Parameters and Scale-Up Considerations
Scaling a synthesis requires careful attention to physical and chemical parameters that may not be significant at the lab scale.
Critical Process Parameters
| Parameter | Step 1: Knorr Cyclization | Step 2: O-Alkylation | Rationale & Scale-Up Insight |
| Stoichiometry | Slight excess of ethyl acetoacetate | 1.5 eq. Base, 1.2 eq. Alkylating Agent | Step 1: Ensures complete conversion of the more expensive phenylhydrazine. Step 2: Excess base drives the deprotonation equilibrium. Excess alkylating agent ensures complete reaction but should be minimized to simplify purification and reduce costs/hazards. |
| Temperature | Controlled addition <80°C, then 90-100°C | Reflux (~56°C in Acetone) | Step 1: Initial exotherm must be managed to prevent runaway. Higher temp drives the final dehydration. Step 2: Controlled temperature prevents side reactions. Reactor jacketing is essential for heat management on a large scale. |
| Agitation | Moderate to High | High | Step 1: Ensures good mixing for this viscous, solvent-free reaction. Step 2: Critical for suspending the K₂CO₃ and ensuring efficient mass transfer in the heterogeneous system. Baffles in the reactor will improve mixing. |
| Addition Rate | 60-90 min | 60-90 min | Directly impacts heat generation. Slower addition is safer on a large scale. Automated dosing pumps are recommended for process control. |
| Workup | Cool, Crystallize, Filter | Filter salts, Extract, Distill/Recrystallize | Large-scale crystallization requires controlled cooling profiles to manage crystal size and purity. Centrifuges are used for filtration/washing at scale. |
Scale-Up Workflow Visualization
Caption: Typical workflow for process scale-up.
References
-
ResearchGate. Large‐scale synthesis of 1H‐pyrazole. Available at: [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. Available at: [Link]
-
[No Title]. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]
- Google Patents. Process for the preparation of pyrazole.
-
MDPI. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Available at: [Link]
-
ResearchGate. Overview of synthesis of pyrazole derivatives. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
NIH National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
ACS Publications. From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Available at: [Link]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
-
ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available at: [Link]
-
NIH National Center for Biotechnology Information. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Available at: [Link]
-
Indian Academy of Sciences. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available at: [Link]
-
YouTube. Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur. Available at: [Link]
-
[No Title]. Synthesis of Pyrazolone Derivatives and their Biological Activities. Available at: [Link]
- Google Patents. Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
Sources
Design and Synthesis of Novel Derivatives from 5-Ethoxy-3-methyl-1-phenylpyrazole: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs.[1] This guide provides a comprehensive framework for the design and synthesis of novel derivatives based on the 5-Ethoxy-3-methyl-1-phenylpyrazole core. We will explore the strategic functionalization of this versatile scaffold at four key positions: the C4 position of the pyrazole ring, the N1-phenyl ring, the C3-methyl group, and the C5-ethoxy group. This document will detail the rationale behind the design of these derivatives, provide step-by-step synthetic protocols, and present workflows for the creation of a diverse chemical library for downstream screening and drug discovery applications.
Introduction: The Pyrazole Core in Drug Discovery
Nitrogen-containing heterocyclic compounds are of immense importance in the development of new therapeutic agents.[1] Among these, pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][3] The metabolic stability and synthetic tractability of the pyrazole ring make it an attractive starting point for the development of novel drug candidates.[1]
The subject of this guide, this compound, offers multiple avenues for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. By systematically exploring the chemical space around this core, researchers can generate libraries of novel compounds with the potential for enhanced biological activity and improved drug-like characteristics.
Design Rationale for Novel Derivatives
The design of new derivatives from the this compound scaffold is predicated on the principle of structure-activity relationship (SAR) exploration. By introducing a variety of functional groups at different positions on the molecule, we can probe the interactions of these new entities with biological targets. The following sections outline the strategic considerations for modifying each key position of the scaffold.
-
C4-Position Functionalization: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution.[4][5] Introducing substituents at this position can significantly impact the electronic properties of the ring and provide a vector for further chemical elaboration.
-
N1-Phenyl Ring Modification: The N1-phenyl ring offers a large surface for modification. Introducing electron-donating or electron-withdrawing groups can influence the overall electronic character of the pyrazole core and provide opportunities for new binding interactions with target proteins.[4][6]
-
C3-Methyl Group Derivatization: The C3-methyl group can be functionalized to introduce new pharmacophores. For example, oxidation to a carboxylic acid allows for the formation of amides and esters, opening up a wide range of possibilities for creating new derivatives.
-
C5-Ethoxy Group Transformation: The C5-ethoxy group can be cleaved to the corresponding pyrazol-5-ol, which can then be re-alkylated with a variety of alkyl or aryl halides to introduce diverse side chains. This position is critical for modulating lipophilicity and exploring potential hydrogen bonding interactions.
Synthesis of the Core Scaffold: this compound
The synthesis of the starting material is a two-step process, beginning with the well-established synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (also known as Edaravone), followed by O-alkylation to introduce the ethoxy group.[7][8]
Protocol 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)
This protocol is adapted from established literature procedures.[8]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Diethyl ether or n-hexane
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add ethyl acetoacetate (1 equivalent) and glacial acetic acid (as solvent).
-
Slowly add phenylhydrazine (0.8 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Add cold diethyl ether or n-hexane to the oily residue to induce solidification.
-
Collect the solid product by filtration and wash with cold diethyl ether.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., benzene-petroleum ether).
Expected Outcome: A white solid with a melting point of 127–130 °C.
Protocol 2: Synthesis of this compound
This protocol is an adaptation of a general method for the O-alkylation of pyrazolones.[9]
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1 equivalent)
-
Ethyl iodide (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add ethyl iodide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour, monitoring by TLC.
-
After completion, cool the reaction mixture and quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.
Visualization of Core Scaffold Synthesis:
Caption: Synthesis of the core scaffold.
Protocols for the Derivatization of this compound
The following protocols describe the functionalization of the core scaffold at its four key reactive sites.
C4-Position Functionalization
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11][12][13]
Materials:
-
This compound (1 equivalent)
-
Phosphorus oxychloride (POCl₃, 2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice bath
-
Sodium acetate solution
-
Dichloromethane (DCM)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the DMF with stirring to form the Vilsmeier reagent. Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood.
-
To this mixture, add a solution of this compound in a minimal amount of DMF.
-
Stir the reaction mixture at room temperature for several hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium acetate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
Electrophilic bromination of 1-phenylpyrazole derivatives often occurs selectively at the C4-position under mild conditions.[4][5]
Materials:
-
This compound (1 equivalent)
-
N-Bromosuccinimide (NBS, 1.1 equivalents)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove succinimide.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization.
Visualization of C4-Position Functionalization:
Caption: Derivatization at the C4-position.
N1-Phenyl Ring Functionalization
The nitration of 1-phenylpyrazoles can be directed to the para-position of the phenyl ring using mixed acids.[4][5][6][14]
Materials:
-
This compound (1 equivalent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add this compound to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature low.
-
Add the cold nitrating mixture dropwise to the pyrazole solution, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, stir the reaction for a few hours at low temperature, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash thoroughly with water until neutral.
-
Dry the product and purify by recrystallization.
C3-Methyl Group Functionalization
The methyl group at the C3 position can be oxidized to a carboxylic acid, which serves as a handle for further derivatization.[15]
Materials:
-
This compound (1 equivalent)
-
Potassium permanganate (KMnO₄, excess)
-
Water
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Suspend this compound in water in a round-bottom flask.
-
Heat the mixture to reflux and add potassium permanganate portion-wise over several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
To the filtrate, add sodium bisulfite to destroy any remaining permanganate.
-
Acidify the solution with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
The carboxylic acid can be further derivatized to amides or esters using standard coupling procedures (e.g., with SOCl₂ to form the acid chloride followed by reaction with an amine or alcohol).[16][17][18]
Visualization of Phenyl and Methyl Group Functionalization:
Caption: Derivatization of phenyl and methyl groups.
C5-Ethoxy Group Modification
Cleavage of the ethyl ether can be achieved using various methods, with boron tribromide being a common reagent for this transformation.
Materials:
-
This compound (1 equivalent)
-
Boron tribromide (BBr₃, 1 M solution in DCM, 1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer
-
Dry ice/acetone bath
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the boron tribromide solution dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of methanol.
-
Add saturated sodium bicarbonate solution to neutralize the mixture.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting pyrazol-5-ol by column chromatography.
The resulting 3-methyl-1-phenyl-1H-pyrazol-5-ol can then be re-alkylated using Protocol 2 with different alkyl halides to generate a library of 5-alkoxy derivatives.
Data Presentation and Characterization
All synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.
| Derivative Type | Functional Group Introduced | Analytical Techniques |
| C4-Formyl | -CHO | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
| C4-Bromo | -Br | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| N1-(4-nitrophenyl) | -NO₂ | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
| C3-Carboxylic Acid | -COOH | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
| C5-Hydroxy | -OH | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
Conclusion
This application and protocol guide provides a robust framework for the design and synthesis of a diverse library of novel derivatives based on the this compound scaffold. The detailed protocols offer practical guidance for the functionalization of this versatile core at four key positions, enabling a systematic exploration of the chemical space for the discovery of new bioactive molecules. The synthetic strategies outlined herein are amenable to both small-scale library generation and larger-scale synthesis of lead compounds.
References
- Brian, M. R., & Finar, I. L. (1958). 239. Reactions of phenyl-substituted heterocyclic compounds. Part II. Nitrations and brominations of 1-phenylpyrazole derivatives. Journal of the Chemical Society (Resumed), 1205.
- Brian, M. R., & Finar, I. L. (1958). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Journal of Chemistry, 36(4), 594-599.
- BenchChem. (2025). Application Notes & Protocols: Functionalization of Diphenyl-1H-pyrazole-4,5-diamine for Advanced Drug Delivery.
- Finar, I. L., & Hurlock, R. J. (1957). 845. Reactions of phenyl-substituted heterocyclic compounds. Part V. Nitrations of 1, 3-and 1, 5-diphenylpyrazoles. Journal of the Chemical Society (Resumed), 3024-3029.
- Purohit, D., & Patel, Y. (2022). C−H Functionalization Reactions of 1‐Aryl‐5‐pyrazolones. ChemistrySelect, 7(46), e202203301.
- Barry, W. J., Birkett, P., & Finar, I. L. (1969). Nitration of 3-methyl-1, 5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, 1328-1331.
- Google Patents. (n.d.).
- CAS. (n.d.). 4-Bromo-3-methyl-1H-pyrazole. Common Chemistry.
- G. Kostova, S., & G. Nikolova, B. (2015). 2.2.1. Selective C -acylation of 3-Methyl-1-phenyl-pyrazol-5-one.
- El-Shehry, M. F., & Abu-Hashem, A. A. (2010). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
- Ghammamy, S., Tavakol, H., & Mehrani, K. (2019). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Physical Chemistry Research, 7(4), 677-687.
- Xu, X., He, L., & Wu, G. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- Bakulina, O., & Dar’in, D. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
- Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery.
- ResearchGate. (n.d.).
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Beilstein, F. K. (2010). ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Abuelizz, H. A., Marzouk, M., Anouar, E. H., Al-Salahi, R., & Al-Omar, M. A. (2017). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PloS one, 12(10), e0185834.
- Patel, J. M., & Patel, C. N. (2011). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research, 3(4), 1832-1838.
- Ye, W., Wang, T., & Zhang, Y. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(10), 2661.
- Google Patents. (n.d.).
- Karatas, H., Aygun, M., & Varlikli, C. (2017).
- The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
- Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5551.
- Gayathri, V., Sureshbabu, A. R., & Raghunathan, R. (2007). 3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-ethoxy-2-phenylisoxazolidine. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4689.
- Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline [Video]. YouTube.
- Google Patents. (n.d.). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Stanovnik, B., & Svete, J. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
- Bildirici, I., & Mengeş, N. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 449-460.
- Ilhan, I. O., Bahadir, O., Önal, Z., & Saripinar, E. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
- G. Nikolova, B., & G. Kostova, S. (2007).
- ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
- ResearchGate. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]
- 10. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. researchgate.net [researchgate.net]
The Strategic Utility of 5-Ethoxy-3-methyl-1-phenylpyrazole in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: The Versatility of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3][4] A key precursor to a vast array of functionalized pyrazoles is 1-phenyl-3-methyl-5-pyrazolone, a molecule that exhibits interesting tautomeric behavior, existing in equilibrium between its keto and enol forms. This reactivity makes it a versatile starting material for various synthetic transformations.
This guide focuses on a specific and highly useful derivative: 5-Ethoxy-3-methyl-1-phenylpyrazole . We will delve into its synthesis via the selective O-alkylation of 1-phenyl-3-methyl-5-pyrazolone and explore its primary application as a pivotal intermediate. Specifically, we will detail its conversion into 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde through the Vilsmeier-Haack reaction. This chloro-aldehyde is a valuable synthon for the construction of more complex heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines, which are analogues of well-known therapeutic agents.
This document provides detailed, field-proven protocols and explains the rationale behind the experimental choices, offering researchers a comprehensive resource for leveraging this compound in their synthetic endeavors.
Synthesis of the Precursor: 1-Phenyl-3-methyl-5-pyrazolone
The foundational step in this synthetic pathway is the preparation of 1-phenyl-3-methyl-5-pyrazolone. This is achieved through the well-established Knorr pyrazole synthesis, a cyclocondensation reaction between a β-ketoester (ethyl acetoacetate) and a hydrazine (phenylhydrazine).[5]
Experimental Protocol: Knorr Pyrazole Synthesis
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl acetoacetate | 130.14 | 13.0 g (12.6 mL) | 0.1 |
| Phenylhydrazine | 108.14 | 10.8 g (10.0 mL) | 0.1 |
| Glacial Acetic Acid | 60.05 | 10 mL | - |
| Ethanol | 46.07 | 50 mL | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol) and glacial acetic acid (10 mL).
-
With gentle stirring, add phenylhydrazine (10.8 g, 0.1 mol) dropwise to the flask. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux using a heating mantle for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Once the reaction is complete, cool the mixture to room temperature. A solid product should precipitate.
-
Add 50 mL of ethanol to the flask and stir to form a slurry.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from a mixture of ethanol and water to yield pure 1-phenyl-3-methyl-5-pyrazolone as a white to pale yellow crystalline solid.
-
Dry the product in a vacuum oven at 60 °C.
Expected Yield: 85-95%
Characterization: The identity and purity of the product can be confirmed by melting point determination (literature: 127-130 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Synthesis of the Intermediate: this compound
The conversion of 1-phenyl-3-methyl-5-pyrazolone to its 5-ethoxy derivative is an O-alkylation reaction. The key challenge in the alkylation of pyrazolones is controlling the regioselectivity between O-alkylation and C-alkylation at the C4 position. To favor O-alkylation, polar aprotic solvents and "hard" alkylating agents are often employed. Phase-transfer catalysis is an excellent technique to achieve high yields and selectivity in this transformation.
Experimental Protocol: O-Ethylation using Phase-Transfer Catalysis
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Phenyl-3-methyl-5-pyrazolone | 174.19 | 8.71 g | 0.05 |
| Diethyl sulfate | 154.18 | 8.48 g (6.9 mL) | 0.055 |
| Potassium Carbonate (anhydrous) | 138.21 | 13.8 g | 0.1 |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 0.81 g | 0.0025 |
| Acetonitrile (anhydrous) | 41.05 | 100 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1-phenyl-3-methyl-5-pyrazolone (8.71 g, 0.05 mol), anhydrous potassium carbonate (13.8 g, 0.1 mol), and tetrabutylammonium bromide (0.81 g, 0.0025 mol).
-
Add 100 mL of anhydrous acetonitrile to the flask and stir the suspension vigorously.
-
From the dropping funnel, add diethyl sulfate (8.48 g, 0.055 mol) dropwise over 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 1:4) for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the salts with a small amount of acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (starting with 5% ethyl acetate) to afford this compound as a colorless oil or low-melting solid.
Expected Yield: 75-85%
Characterization Data for this compound: [6]
-
¹H NMR (CDCl₃, 200 MHz): δ 7.68 (d, 2H), 7.35 (t, 2H), 7.17 (t, 1H), 5.40 (s, 1H), 4.12 (q, 2H), 2.42 (s, 3H), 1.44 (t, 3H).
-
¹³C NMR (CDCl₃, 50 MHz): δ 154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5.
-
MS (ESI): m/z = 203 [M+H]⁺.
Application Notes: The Vilsmeier-Haack Reaction of this compound
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[7][8] In the case of 5-alkoxypyrazoles, this reaction proceeds with concomitant chlorination at the 5-position to yield 5-chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehydes.[9] This transformation is of great synthetic value as it introduces a versatile aldehyde functionality and a reactive chlorine atom in a single step.
Mechanism of the Vilsmeier-Haack Reaction
The reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (typically dimethylformamide, DMF) and a dehydrating agent (such as phosphorus oxychloride, POCl₃).[7] The electron-rich pyrazole ring then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent elimination and hydrolysis yield the formylated product. The presence of the ethoxy group at the 5-position facilitates its replacement by a chloride ion from the reaction medium.
Caption: Vilsmeier-Haack reaction workflow.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 202.26 | 4.05 g | 0.02 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 9.20 g (5.5 mL) | 0.06 |
| N,N-Dimethylformamide (DMF) | 73.09 | 4.39 g (4.6 mL) | 0.06 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Ice | - | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool a solution of DMF (4.39 g, 0.06 mol) in 20 mL of DCM to 0 °C using an ice bath.
-
Add phosphorus oxychloride (9.20 g, 0.06 mol) dropwise to the cold DMF solution with vigorous stirring. The Vilsmeier reagent will form as a solid or a thick slurry.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (4.05 g, 0.02 mol) in 30 mL of DCM dropwise to the Vilsmeier reagent.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 1:3).
-
Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto 100 g of crushed ice with stirring.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde as a solid.
Expected Yield: 60-70%
Application in the Synthesis of Bioactive Heterocycles: Pyrazolo[3,4-d]pyrimidines
5-Chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde is an excellent precursor for the synthesis of pyrazolo[3,4-d]pyrimidines. This fused heterocyclic system is the core structure of several pharmaceuticals, including the phosphodiesterase type 5 (PDE5) inhibitor sildenafil (Viagra®) and the xanthine oxidase inhibitor allopurinol (used to treat gout).[10][11] The synthesis involves the cyclocondensation of the chloro-aldehyde with a suitable dinucleophile, such as an amidine or guanidine derivative.
Caption: Synthesis of pyrazolopyrimidines.
Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Analogue
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde | 220.65 | 2.21 g | 0.01 |
| Guanidine hydrochloride | 95.53 | 1.43 g | 0.015 |
| Sodium ethoxide | 68.05 | 1.02 g | 0.015 |
| Ethanol (anhydrous) | 46.07 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve sodium ethoxide (1.02 g, 0.015 mol) in 30 mL of anhydrous ethanol under a nitrogen atmosphere.
-
Add guanidine hydrochloride (1.43 g, 0.015 mol) to the sodium ethoxide solution and stir for 30 minutes at room temperature to form free guanidine.
-
Add 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde (2.21 g, 0.01 mol) to the reaction mixture.
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC (e.g., ethyl acetate/methanol, 9:1).
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Add water (50 mL) to the residue, and the product should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the pure pyrazolo[3,4-d]pyrimidine derivative.
Expected Yield: 50-70%
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation from readily available starting materials, coupled with its efficient conversion to the synthetically useful 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde, makes it an attractive building block for the construction of complex heterocyclic scaffolds. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this intermediate in the synthesis of pyrazolo[3,4-d]pyrimidines and other potentially bioactive molecules, thereby facilitating advancements in drug discovery and materials science.
References
- Faria, J. V., et al. (2017).
- Zitouni, G. T., et al. (2005). Synthesis and antimicrobial activity of some new 1,3,4-trisubstituted pyrazole derivatives. European Journal of Medicinal Chemistry, 40(9), 965-970.
- Dunn, P. J. (2005). Synthesis of sildenafil (Viagra®). In Green Chemistry in the Pharmaceutical Industry (pp. 147-165). Wiley-VCH.
- Bansal, R. K. (2007). Heterocyclic Chemistry.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- El-Sayed, R., et al. (2017). Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 26(10), 2376-2388.
- Robins, R. K. (1956). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society, 78(4), 784-790.
-
Stenutz, R. (n.d.). This compound. The Stenutz Database. Retrieved from [Link]
- Elgemeie, G. H., et al. (2004). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 41(6), 931-940.
- Al-Zaydi, K. M. (2006). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Molecules, 11(11), 920-928.
- Gomaa, M. A. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- da Silva, F. C., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- A Facile, Improved Synthesis of Sildenafil and Its Analogues. (2014).
- Gomaa, A. M. (2011). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.
- El-Sawy, E. R., et al. (2013). Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. European Journal of Medicinal Chemistry, 63, 545-553.
- Wang, Y., et al. (2024).
- Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. (2014). Molecules, 19(11), 18885-18901.
- Synthesis of sildenafil and its derivatives bearing pyrazolo-pyrimidinones scaffold. (2021). Journal of the Iranian Chemical Society, 18(1), 135-144.
- Erian, A. W., et al. (2019). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society, 84(1), 1-14.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.
- Al-Mousawi, S. M., et al. (2010). Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. Tetrahedron Letters, 51(33), 4430-4432.
- Sonina, A. A., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds, 54(1), 54-61.
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 3. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 4. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 5. ias.ac.in [ias.ac.in]
- 6. rsc.org [rsc.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated RP-HPLC Method for the Quantification of Pyrazoline Derivatives
Abstract
This application note provides a comprehensive and scientifically grounded framework for the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of pyrazoline derivatives. Pyrazolines are a significant class of heterocyclic compounds with a wide array of pharmacological activities, making their accurate quantification critical in drug discovery, development, and quality control. This guide details a systematic approach, from initial method development and optimization to a full validation protocol consistent with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] It is designed for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and reproducible analytical method.
Introduction: The Analytical Imperative for Pyrazoline Derivatives
Pyrazoline and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. As novel pyrazoline-based candidates advance through the development pipeline, the need for a precise, accurate, and robust analytical method to determine identity, purity, and concentration becomes paramount.
RP-HPLC is the technique of choice for this purpose due to its high resolving power, sensitivity, and adaptability for separating moderately polar to nonpolar compounds like pyrazolines. A validated HPLC method ensures that the analytical data is reliable and suitable for its intended purpose, a non-negotiable requirement for regulatory submissions and quality assurance.
The Strategic Approach to Method Development
A successful HPLC method is not developed by chance but through a logical, systematic process rooted in the physicochemical properties of the analyte. The goal is to find the optimal balance of chromatographic parameters that yields sharp, symmetrical, and well-resolved peaks.
Understanding the Analyte: Pyrazoline Properties
The first step is to consider the chemical nature of the target pyrazoline derivative.
-
Polarity: Pyrazolines are generally polar molecules, making them well-suited for RP-HPLC where a nonpolar stationary phase is used.
-
Hydrophobicity: The presence of various substituents (e.g., aryl rings, alkyl chains) will alter the overall hydrophobicity, which is the primary driver of retention in reversed-phase chromatography.
-
Ionization (pKa): The nitrogen atoms in the pyrazoline ring are basic. The pH of the mobile phase can affect their ionization state, which in turn dramatically impacts retention time and peak shape. Operating at a pH where the analyte is in a single, non-ionized form is crucial for reproducibility.
-
UV Absorbance: The conjugated systems within pyrazoline derivatives typically result in strong UV absorbance, making UV detection a suitable and sensitive choice.
Foundational Choices: Column, Mobile Phase, and Detection
Column (Stationary Phase) Selection: The industry workhorse for RP-HPLC, a C18 (octadecylsilane) column , is the logical starting point.[1][2][5] Its high hydrophobicity provides excellent retention for a wide range of organic molecules. An Eclipse XDB C18 (150mm x 4.6mm, 5µm) column is a well-documented and effective choice.[1][2] Should the analyte be too strongly retained or if alternative selectivity is needed, a C8 column offers a less hydrophobic alternative.[6]
Mobile Phase Selection: The mobile phase in RP-HPLC consists of a polar aqueous component and a less polar organic modifier.
-
Organic Modifier: Acetonitrile (ACN) and methanol are the most common choices.[7] Methanol is a good starting point and was used effectively in a documented method for a pyrazoline derivative.[1][2] ACN offers a different selectivity and lower viscosity.
-
Aqueous Phase & pH Control: To ensure consistent retention and symmetrical peak shape, the ionization of the pyrazoline's basic nitrogens must be suppressed. This is achieved by acidifying the aqueous phase. A 0.1% solution of an acid like Trifluoroacetic Acid (TFA) or formic acid in HPLC-grade water is highly effective.[8] TFA also acts as an ion-pairing agent, further improving peak shape.
Detection Wavelength (λ): A Photodiode Array (PDA) detector is ideal for determining the wavelength of maximum absorbance (λmax). If a PDA is unavailable, a variable wavelength detector can be used after scanning the analyte's UV spectrum. For many pyrazoline derivatives, a detection wavelength around 206 nm has proven effective.[1][2]
Experimental Protocol: Method Development & Optimization
This section provides a step-by-step protocol for developing the method. All solvents and reagents should be of HPLC or equivalent high-purity grade.
Materials and Instrumentation
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a PDA or UV/Vis detector.
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalent.
-
Reagents: HPLC-grade methanol, HPLC-grade water, Trifluoroacetic Acid (TFA).
-
Glassware: Volumetric flasks, vials, and pipettes.
Solution Preparation
-
Mobile Phase Preparation: Prepare the aqueous phase by adding 1.0 mL of TFA to 1000 mL of HPLC-grade water (0.1% TFA). Prepare the mobile phase by mixing this aqueous phase with methanol. A starting ratio of 20:80 (v/v) aqueous:methanol is a good initial condition.[1][2] Degas the mobile phase by sonication or vacuum filtration before use.[6][9]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the pyrazoline reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
Initial Chromatographic Conditions & Optimization
The objective of optimization is to achieve a chromatogram where the analyte peak has a tailing factor close to 1, adequate retention (k' between 2 and 10), and high efficiency (a large number of theoretical plates).
| Parameter | Initial Condition |
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) |
| Mobile Phase | 0.1% TFA in Water : Methanol (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5.0 µL |
| Detection | UV at 206 nm |
| Table 1: Recommended starting chromatographic conditions.[1][2] |
Run the working standard solution with these conditions. Analyze the resulting chromatogram and use the following workflow to optimize the method.
Protocol for Method Validation (ICH Q2(R1) Guidelines)
Once the chromatographic conditions are optimized, the method must be validated to demonstrate its suitability for the intended purpose.[4][10] The following protocols are based on the ICH Q2(R1) guidelines.[3][11]
System Suitability
Before each validation run, system suitability must be confirmed.
-
Inject the working standard solution (e.g., 100 µg/mL) five or six consecutive times.
-
Calculate the mean and % Relative Standard Deviation (%RSD) for peak area and retention time.
-
Determine the theoretical plates and tailing factor for the first injection.
| Parameter | Acceptance Criteria |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Table 2: Typical system suitability acceptance criteria.[6] |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Analyze a diluent blank, a placebo (if in a formulation), and the pyrazoline standard. The blank and placebo should show no interfering peaks at the retention time of the analyte.
Linearity
-
Protocol: Prepare a series of at least five concentrations of the pyrazoline derivative from the stock solution. A typical range is 50% to 150% of the nominal working concentration (e.g., 50, 80, 100, 120, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Analysis: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Prepare samples by spiking a known amount of the pyrazoline standard into a sample matrix (e.g., a placebo formulation) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is assessed at two levels:
-
Repeatability (Intra-day Precision):
-
Protocol: Prepare six individual samples at 100% of the test concentration. Analyze them on the same day under the same conditions.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different HPLC system.
-
Acceptance Criteria: The %RSD between the two sets of data should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ represent the lowest concentrations of analyte that can be reliably detected and quantified, respectively.
-
Protocol (Signal-to-Noise Method): Sequentially inject solutions with decreasing concentrations of the pyrazoline derivative.
-
Analysis:
Robustness
-
Protocol: Analyze the working standard solution while making small, deliberate variations to the optimized method parameters.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Mobile Phase Composition: ± 2% absolute (e.g., 78% and 82% methanol).
-
Column Temperature: ± 5 °C.
-
-
Analysis: Assess the impact of these changes on system suitability parameters.
-
Acceptance Criteria: The system suitability criteria should still be met, demonstrating the method's reliability during normal use.
Summary of a Validated Method
The table below summarizes the typical results for a fully developed and validated method for a pyrazoline derivative.
| Parameter | Optimized Condition / Result | Acceptance Criteria |
| Chromatography | ||
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) | N/A |
| Mobile Phase | 0.1% TFA in Water : Methanol (20:80) | N/A |
| Flow Rate | 1.0 mL/min | N/A |
| Detection | 206 nm | N/A |
| Retention Time | Approx. 5.6 min | N/A |
| Validation | ||
| Specificity | No interference observed | No interference at analyte RT |
| Linearity (50-150 µg/mL) | r² = 0.9995 | r² ≥ 0.999 |
| Accuracy (Recovery) | 99.5% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | < 1.5% | ≤ 2.0% |
| LOQ | 15 µg/mL | S/N ratio ≥ 10 |
| Robustness | System suitability passed under all conditions | System suitability criteria met |
| Table 3: Example data for a validated RP-HPLC method.[1][2][6] |
Conclusion
This application note has outlined a systematic and robust strategy for the development and validation of an RP-HPLC method for pyrazoline derivatives. By starting with a logical selection of column and mobile phase, followed by methodical optimization and a comprehensive validation protocol aligned with ICH Q2(R1) guidelines, a reliable and reproducible analytical method can be established. Such a method is indispensable for ensuring the quality, safety, and efficacy of pyrazoline-based pharmaceutical products throughout their lifecycle.
References
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Sivagam, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]
-
Al-Kindy, S. M., Al Sabahi, A., et al. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. Sultan Qaboos University Journal For Science. [Link]
-
Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]
-
Sivagami, B., et al. (n.d.). A highly validated sensitive and specific reverse phase high performance liquid chromatography (RP-HPLC) method... International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. [Link]
-
3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles... (2021). ACS Omega. [Link]
-
Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
-
Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. [Link]
-
Troubleshooting Common HPLC Issues: A Practical Guide. (2025). Maxi Scientific. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases... (2025). The Pharma Guide. [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Troubleshooting in HPLC: A Review. (n.d.). IJSDR. [Link]
Sources
- 1. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 2. ijcpa.in [ijcpa.in]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. scribd.com [scribd.com]
- 11. altabrisagroup.com [altabrisagroup.com]
Troubleshooting & Optimization
addressing common challenges in the synthesis of pyrazole compounds
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who work with pyrazole-containing scaffolds. As a core heterocyclic motif in numerous pharmaceuticals and agrochemicals, the synthesis of pyrazoles is a well-established yet often challenging endeavor.[1][2] This guide provides in-depth, field-proven insights into overcoming common experimental hurdles, from controlling regioselectivity to ensuring a safe and efficient scale-up.
Our approach is built on explaining the "why" behind the "how," ensuring that every protocol and troubleshooting step is grounded in solid chemical principles.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered during pyrazole synthesis.
Q1: What is the most common and versatile method for synthesizing substituted pyrazoles?
A1: The most prevalent and versatile method is the Knorr pyrazole synthesis , which involves the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[3][4][5][6] This method, first reported by Ludwig Knorr in 1883, is widely used due to the commercial availability of a vast array of starting materials, allowing for the synthesis of diverse pyrazole analogues.[7][8] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[4][6][8]
Q2: My reaction with an unsymmetrical diketone is giving a mixture of products. What is happening?
A2: You are encountering the most common challenge in pyrazole synthesis: a lack of regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[9] This leads to the formation of two different constitutional isomers (regioisomers), which often have very similar physical properties, making them difficult to separate.[5][9][10] Controlling this selectivity is a critical aspect of pyrazole chemistry.
Q3: I've completed my reaction, but the crude product is a persistent yellow or red color. What causes this?
A3: Colored impurities in pyrazole synthesis often stem from side reactions involving the hydrazine starting material or the formation of highly conjugated byproducts.[10] Hydrazine derivatives can sometimes undergo oxidation or self-condensation reactions. Additionally, incomplete cyclization or side-reactions can lead to minor, but intensely colored, impurities that are difficult to remove by simple crystallization.
Q4: Is the Knorr pyrazole synthesis dangerous to perform at a larger scale?
A4: The primary safety concern during the scale-up of pyrazole synthesis is the management of exothermic reactions .[11][12][13] The condensation reaction with hydrazine is often exothermic, and the risk of a thermal runaway increases significantly at scale due to the decrease in the surface-area-to-volume ratio, which hinders efficient heat dissipation.[11][12][14] Careful control over the rate of reagent addition and ensuring adequate cooling capacity are paramount for a safe scale-up.[12][13]
Troubleshooting Guide: From Benchtop to Scale-Up
This section provides detailed solutions to specific experimental challenges.
Issue 1: Poor or Unpredictable Regioselectivity
Q: My synthesis using methylhydrazine and benzoylacetone is yielding a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?
A: The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and, most critically, reaction conditions.[9] Here is a systematic approach to control it:
Causality: The regioselectivity is determined by which nitrogen of the substituted hydrazine attacks which carbonyl of the diketone first. In methylhydrazine, the unsubstituted -NH2 group is generally more nucleophilic than the substituted -NHMe group. However, under acidic conditions, the more basic -NH2 can be preferentially protonated, rendering the -NHMe group the effective nucleophile.[9]
Troubleshooting Protocol:
-
pH Control: This is the most powerful tool.
-
Acidic Conditions: Performing the reaction in the presence of a catalytic amount of acid (e.g., acetic acid, HCl) will often reverse or significantly alter the isomeric ratio compared to neutral conditions.[15] Acid protonates the more basic nitrogen of the hydrazine and also activates the carbonyl group for attack.[15]
-
Neutral/Basic Conditions: Running the reaction in a neutral solvent like ethanol or with a mild base can favor attack by the more sterically accessible and inherently more nucleophilic nitrogen.
-
-
Solvent Screening: The polarity and hydrogen-bonding capability of the solvent can stabilize intermediates differently, influencing the reaction pathway.
-
Standard Solvents: Ethanol or methanol are common starting points.
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in certain cases.[16][17] Their unique properties, including strong hydrogen-bond donating ability and low nucleophilicity, can selectively stabilize one transition state over the other.[17]
-
Data-Driven Solvent Selection for Regioselectivity
| Solvent | Dielectric Constant (ε) | Typical Regioisomeric Ratio (A:B) | Reference |
| Ethanol | 24.5 | ~1.3 : 1 | [16] |
| Methanol | 32.7 | Varies, often similar to Ethanol | [18] |
| TFE | 8.5 | 85 : 15 | [17] |
| HFIP | 16.7 | >99 : 1 | [16][17] |
| Illustrative data based on the reaction of specific fluorinated 1,3-diketones with methylhydrazine. Actual results will vary with substrates. |
Logical Flow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for controlling regioselectivity.
Issue 2: Identifying and Minimizing Byproducts
Q: My reaction is clean by TLC, but the NMR shows minor sets of unexpected peaks. How do I identify and eliminate these byproducts?
A: Clean TLC can be misleading, especially if byproducts have similar polarities to your desired product. The most common byproducts are regioisomers, followed by incompletely cyclized intermediates like pyrazolines.[10]
Causality:
-
Regioisomers: As discussed above, these arise from attacking different carbonyls.[10]
-
Pyrazoline Intermediates: The final step of the Knorr synthesis is an aromatization (dehydration). If this step is incomplete, the non-aromatic pyrazoline ring will be present.[10] This is more common when starting with α,β-unsaturated ketones, where the pyrazoline is a stable intermediate that must be oxidized to form the pyrazole.[7]
-
Di-addition Products: In some cases, a second molecule of hydrazine can react with an intermediate, leading to more complex impurities.[10][19]
Troubleshooting Protocol:
-
Byproduct Identification:
-
Mass Spectrometry (MS): Use LC-MS to determine the molecular weights of the components in your mixture. Regioisomers will have the same mass, while pyrazolines will be 2 amu higher (no loss of H₂) and dehydration intermediates will be 18 amu higher (no loss of H₂O).
-
NMR Spectroscopy: Carefully analyze the ¹H and ¹³C NMR. Regioisomers will show distinct but similar sets of peaks.[10] 2D NMR techniques like HMBC and NOESY can be invaluable for definitively assigning the structure of the major and minor isomers.
-
-
Minimizing Byproducts:
-
Force Aromatization: If pyrazoline intermediates are suspected, you can often drive the reaction to completion by increasing the reaction temperature, extending the reaction time, or adding a stronger acid catalyst for the final dehydration step.[19] For syntheses starting from α,β-unsaturated precursors, an explicit oxidation step (e.g., using Br₂ or simply heating in DMSO with air) may be required.[20]
-
Optimize Stoichiometry: Ensure precise 1:1 stoichiometry of the dicarbonyl and hydrazine. An excess of hydrazine can sometimes promote di-addition byproducts.
-
Issue 3: Purification Strategies for Difficult Separations
Q: I have a mixture of regioisomers that co-elute during column chromatography. What are my options?
A: Separating regioisomers is a classic challenge due to their similar physicochemical properties.[21] When standard silica gel chromatography fails, a multi-pronged approach is necessary.
Troubleshooting Protocol:
-
Recrystallization: This should be your first alternative. It is cost-effective and can provide material of very high purity.[21]
-
Solvent Screening: Systematically screen a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) and solvent mixtures (e.g., EtOAc/Hexanes, EtOH/Water). The goal is to find a system where one isomer is significantly less soluble than the other at a given temperature.
-
-
Acid/Base Extraction (for Basic Pyrazoles): If your pyrazole has a basic nitrogen atom, you can sometimes exploit this for separation.
-
Dissolve the mixture in an organic solvent (e.g., ethyl acetate).
-
Perform a careful extraction with a dilute aqueous acid (e.g., 1M HCl). The more basic isomer may be preferentially protonated and move to the aqueous layer.
-
Separate the layers, re-basify the aqueous layer, and extract the isomer back out. This technique is highly dependent on a sufficient pKa difference between the isomers.
-
-
Preparative HPLC: While expensive, reverse-phase preparative HPLC is often the ultimate solution for separating stubborn isomers, providing very high purity on a small to medium scale.[21]
-
Derivatization: If all else fails, consider derivatizing the mixture. Reacting the mixture with a bulky reagent may produce derivatives with different physical properties that are easier to separate. After separation, the protecting group can be removed. This is a longer but sometimes necessary route.
Issue 4: Addressing Scale-Up Challenges
Q: I successfully made my pyrazole on a 1g scale. When I tried a 50g scale, the yield dropped and I got a dark, tarry mixture. What went wrong?
A: Scale-up introduces new variables that are negligible at the lab scale, primarily related to heat and mass transfer.[11][14] A drop in yield and increased impurities are classic symptoms of poor temperature control and inadequate mixing.[11][12]
Causality:
-
Poor Heat Dissipation: The reaction exotherm, easily managed in a small flask, can cause the internal temperature of a large reactor to spike uncontrollably.[12] This "hot spot" can degrade starting materials, the product, and catalyze side reactions.[11]
-
Inadequate Mixing: Inefficient stirring in a large reactor can create localized areas of high reactant concentration, which also promotes side reactions and impurity formation.[11]
Scale-Up Protocol & Best Practices:
-
Control the Exotherm:
-
Slow Addition: The hydrazine derivative must be added slowly and sub-surface to the dicarbonyl solution to allow the cooling system to keep pace with heat generation.[11][13] Never add the dicarbonyl to the hydrazine.
-
Monitor Internal Temperature: Use a thermocouple to monitor the internal batch temperature, not the external bath temperature. Set a maximum internal temperature limit and adjust the addition rate to not exceed it.
-
Sufficient Dilution: Use an adequate volume of solvent to act as a heat sink. While this may increase reactor time, it dramatically improves safety and selectivity.[13]
-
-
Ensure Efficient Mixing:
-
Reactor & Impeller Choice: Use a reactor with appropriate baffles and an impeller designed for efficient mixing (e.g., a pitched-blade turbine) to ensure homogeneity.
-
Characterize Mixing: For critical processes, study the effect of stirring speed on the impurity profile at a smaller scale to determine the minimum required agitation for the full-scale batch.
-
-
Consider Flow Chemistry: For highly exothermic or difficult-to-control reactions, transitioning to a continuous flow chemistry setup offers superior heat and mass transfer, providing a much safer and more consistent process.[12][22]
Key Parameters for Successful Scale-Up
| Parameter | Lab Scale (1g) | Pilot Scale (50g) | Key Consideration for Scale-Up |
| Reagent Addition | Quick addition via pipette | Slow, controlled dropwise addition via pump | Manage exotherm[13] |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer | Avoid local hot spots/concentration gradients[11] |
| Temp. Control | External oil/ice bath | Jacketed reactor with cooling fluid | Internal temperature monitoring is critical[11][12] |
| Heat Transfer | High surface area/volume ratio | Low surface area/volume ratio | Heat dissipation is much less efficient[14] |
Process Flow for Pyrazole Synthesis Scale-Up
Caption: Logical progression from lab protocol to safe pilot scale-up.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
YouTube. synthesis of pyrazoles. [Link]
-
Encyclopedia.pub. Synthesis and Properties of Pyrazoles. [Link]
-
ResearchGate. A mechanism of pyrazole forming reaction. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Arts, M., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Processes. [Link]
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
ResearchGate. A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. [Link]
- Google Patents.
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
-
ResearchGate. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
-
Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]
-
Am Ende, C. W., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]
-
ResearchGate. Modern Approaches to the Synthesis of Pyrazoles (A Review). [Link]
-
Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
-
YouTube. PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). [Link]
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Wiley Online Library. Pechmann Pyrazole Synthesis. [Link]
-
Springer. Knorr Pyrazole Synthesis. [Link]
-
Organic Syntheses. A GENERAL AND REGIOSPECIFIC SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. [Link]
-
PMC. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
ResearchGate. Pechmann pyrazole synthesis. [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]
-
ResearchGate. a) Scale-up synthesis of 3 aa/3 ab; b) Plausible mechanism; c) Synthetic transformation of 3 ab. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 20. Pyrazole synthesis [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Effective Purification of 5-Ethoxy-3-methyl-1-phenylpyrazole
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 5-Ethoxy-3-methyl-1-phenylpyrazole. Moving beyond simple protocols, this document explains the scientific rationale behind each step, offering robust troubleshooting strategies and detailed experimental procedures to ensure the highest degree of product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for purifying this compound?
A1: The two primary and most effective purification techniques for substituted pyrazoles like this compound are flash column chromatography on silica gel and recrystallization.[1][2] Column chromatography is exceptionally versatile for separating complex mixtures and removing closely related impurities, while recrystallization is a powerful and cost-effective method for achieving high purity if the compound is a solid and a suitable solvent can be found.[2][3]
Q2: What are the typical impurities I should expect from the synthesis of this compound?
A2: Impurities largely depend on the synthetic route, but they commonly include:
-
Unreacted Starting Materials: Such as phenylhydrazine and the 1,3-dicarbonyl precursor (e.g., ethyl 3-ethoxy-2-butenoate).
-
Regioisomers: If an unsymmetrical dicarbonyl compound is used, the formation of the isomeric product, 3-ethoxy-5-methyl-1-phenylpyrazole, is a common challenge. These isomers often have very similar physical properties, making separation difficult.[2][4]
-
Side-Reaction Products: Hydrazine starting materials can be involved in side reactions that may produce colored impurities, often leading to a yellow or reddish hue in the crude product.[4]
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., ethanol, toluene, acetic acid) may be retained in the crude product.
Q3: How do I choose between column chromatography and recrystallization for my sample?
A3: The choice is guided by the nature of your crude product.
-
Choose Column Chromatography if: Your crude product is an oil, a semi-solid, or a solid mixture containing multiple impurities visible by Thin-Layer Chromatography (TLC).[1] Chromatography is superior for separating components with different polarities, such as regioisomers or starting materials.[3]
-
Choose Recrystallization if: Your crude product is a solid with a primary desired compound and only minor impurities. Recrystallization is most effective when the impurities have significantly different solubility profiles from the product in a chosen solvent.[1] It is an excellent final step to achieve high crystalline purity.
Purification Strategy Workflow
The following diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC | Incomplete reaction, presence of starting materials, or formation of byproducts/regioisomers.[4] | Perform column chromatography. Use co-spotting on TLC with starting materials to identify them.[1] |
| Product is an oil or wax | Presence of residual solvent or impurities depressing the melting point. | Remove volatile solvents under high vacuum. If still oily, purify by column chromatography.[1] |
| Yellow or brown product color | Trace impurities or degradation products from the reaction.[4] | Treat a solution of the product with activated charcoal, or pass it through a short plug of silica gel.[1] |
| Streaking on silica gel TLC | The pyrazole nitrogen may be interacting with the acidic silanol groups on the silica surface. | Add 0.5-1% triethylamine (Et₃N) to the chromatography eluent to neutralize the silica gel.[1][5] |
| Low yield after purification | Co-elution of product and impurities during chromatography; premature crystallization during hot filtration; product loss during transfers.[3] | Optimize the chromatography solvent system for better separation. Ensure filtration apparatus is pre-heated for recrystallization.[3] |
| Product is poorly soluble | The compound may have low solubility in common recrystallization solvents. | Test a range of solvents of varying polarity (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water).[5][6] |
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Objective: To purify crude this compound by removing polar and non-polar impurities using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (non-polar), Ethyl Acetate (polar)
-
Optional: Triethylamine (Et₃N)
-
Glass column, flasks, TLC plates
Methodology:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various ratios of ethyl acetate in hexane (e.g., 5%, 10%, 20%) to find a system that gives the desired product an Rf value of ~0.3-0.4.[1]
-
Expert Insight: An Rf in this range provides a good balance, ensuring the compound does not elute too quickly (co-eluting with non-polar impurities) or stick to the column (requiring excessive solvent and causing band broadening).
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the chromatography eluent.
-
Alternatively, for less soluble samples, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC.
-
Gradually increase the solvent polarity (e.g., to 10%, then 15% ethyl acetate) to elute the desired product.
-
Combine the pure fractions, as identified by TLC.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any final traces of solvent.
-
Protocol 2: Purification by Recrystallization
Objective: To achieve high purity of solid this compound by leveraging differences in solubility between the product and impurities.
Materials:
-
Crude solid product
-
Recrystallization solvent (e.g., ethanol, methanol, ethanol/water mixture[1][5][7])
-
Erlenmeyer flasks, heating source, filtration apparatus
Methodology:
-
Solvent Selection:
-
Place a small amount of crude product in a test tube. Add a small volume of a potential solvent.
-
A good solvent will dissolve the compound when hot but not when cold.
-
Test solvents like ethanol, isopropanol, or mixtures such as ethanol/water.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. Keep the solution heated and agitated.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the mixture to a boil for a few minutes. The charcoal will adsorb colored impurities.[1]
-
-
Hot Filtration (if charcoal was used):
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Expert Insight: Pre-heating the glassware prevents premature crystallization of the product in the funnel, which would lower the yield.[3]
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven.
-
Troubleshooting Purification Workflow
This diagram provides a logical path for troubleshooting common issues after an initial purification attempt.
Caption: A logical workflow for troubleshooting purification outcomes.
References
- BenchChem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
- Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.).
- Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. (n.d.). NIH.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (n.d.).
- Method for purifying pyrazoles. (n.d.). Google Patents.
- BenchChem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
- PubChem. (n.d.). This compound.
- Stenutz. (n.d.). This compound.
Sources
assessing and improving the stability of pyrazole compounds in different solvents
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for assessing and improving the stability of pyrazole compounds in different solvents. Pyrazoles are a cornerstone in medicinal chemistry, but their stability in solution can be a critical challenge.[1][2] This document provides troubleshooting advice and robust protocols to ensure the integrity of your compounds during experimental workflows.
Section 1: Understanding Pyrazole Stability: Core Concepts
Before troubleshooting specific issues, it's crucial to understand the inherent chemical properties of the pyrazole ring that govern its stability.
-
Aromaticity and Electron Distribution: The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms: a pyrrole-like N1 (proton donor) and a pyridine-like N2 (proton acceptor).[3] This electron distribution makes the C4 position the most electron-rich and susceptible to electrophilic attack, while the C3 and C5 positions are more electron-deficient.[2][4]
-
Tautomerism: Unsymmetrically substituted pyrazoles can exist as a mixture of tautomers, which can have different stability profiles. The ratio of these tautomers can be influenced by the solvent, pH, and the nature of the substituents.[5] Solvent polarity and the ability to form hydrogen bonds can lower the energy barrier between tautomers, potentially exposing a less stable form to degradation.[6][7]
-
Acidity and Basicity: Pyrazole is a weak base (pKa of ~2.5), with the N2 atom being the site of protonation.[4][5] The N1 proton is weakly acidic. These properties are highly dependent on the substituents; electron-withdrawing groups can increase the acidity of the N1 proton, while electron-donating groups can increase the basicity of the ring.[7] This dual nature means that the compound's stability can be highly pH-dependent.
Section 2: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common stability problems encountered in the lab in a direct question-and-answer format.
Q1: My pyrazole compound is rapidly degrading in methanol or ethanol. What is the likely cause?
A1: Degradation in protic solvents like methanol and ethanol is a frequent issue. The primary cause is the solvent's ability to facilitate proton transfer and interact strongly with the pyrazole ring.
-
Mechanism: Protic solvents can form hydrogen bonds with both nitrogen atoms of the pyrazole ring. This interaction can lower the energy barrier for tautomerization, potentially leading to an equilibrium that includes a less stable tautomer susceptible to degradation.[6][7] Furthermore, these solvents can act as nucleophiles or participate in acid/base-catalyzed hydrolysis of sensitive functional groups on your pyrazole derivative, especially under non-neutral pH conditions. Studies have shown that for some compounds, stability increases with increasing solvent polarity, but intramolecular hydrogen bonds may weaken.[6] For certain compounds, methanol and ethanol have been shown to create the greatest instability compared to solvents like acetonitrile.[8]
-
Troubleshooting Steps:
-
Switch to an Aprotic Solvent: If your experimental design allows, switch to an aprotic solvent. Acetonitrile is often an excellent first choice due to its polarity and relative inertness. Dichloromethane (DCM) or Tetrahydrofuran (THF) are also options, though THF can contain peroxide impurities.
-
Control for pH: Ensure your solvent is neutral. If preparing stock solutions, consider using a buffered system if compatible with your downstream application.
-
Minimize Storage Time: Prepare solutions in protic solvents immediately before use and minimize storage time, even at low temperatures.
-
Q2: I'm observing new peaks in my HPLC/LC-MS analysis after storing my compound in solution. What are these impurities?
A2: The appearance of new peaks indicates the formation of degradation products. The most common pathways for pyrazole degradation are oxidation and hydrolysis.
-
Oxidative Degradation: This is a very common pathway, particularly for pyrazoles with electron-rich substituents or oxidizable functional groups (e.g., methyl or benzylic groups).[9] Atmospheric oxygen or reactive oxygen species (ROS) can initiate these reactions.[9] In some cases, oxidation can lead to the formation of hydroxylated derivatives or even ring cleavage.[10][11]
-
Hydrolytic Degradation: While the pyrazole ring itself is relatively stable to hydrolysis, substituents like esters, amides, or nitriles can be highly susceptible to hydrolysis under acidic or basic conditions.[11][12] The presence of trace amounts of acid or base in your solvent can catalyze this process.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation, leading to complex reactions and the formation of various byproducts.[11]
-
Troubleshooting & Identification Strategy:
-
Perform a Forced Degradation Study: This is the most direct way to identify potential degradants. By intentionally stressing your compound under controlled conditions (acid, base, oxidation, heat, light), you can generate these impurities and characterize them, typically by LC-MS.[13][14] (See Section 4 for a detailed protocol).
-
Analyze by High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass data for the new peaks. The mass difference between the parent compound and the degradant can suggest the type of modification (e.g., a +16 Da shift suggests oxidation).
-
Protect from Light and Air: Store solutions in amber vials and consider purging the headspace with an inert gas like argon or nitrogen before sealing, especially for long-term storage.
-
Q3: How does pH affect the stability of my pyrazole compound?
A3: The pH of the solution is a critical factor due to the acidic and basic nature of the pyrazole ring. Stability is often optimal within a specific, narrow pH range.
-
Acidic Conditions (Low pH): At low pH, the pyridine-like N2 atom can be protonated, forming a pyrazolium cation.[4] This can increase the compound's solubility in aqueous media but may also make the ring more susceptible to nucleophilic attack or catalyze the hydrolysis of acid-labile groups on the molecule.
-
Basic Conditions (High pH): Under basic conditions, the pyrrole-like N1 proton can be abstracted, forming a pyrazolate anion. This anion is a potent nucleophile and can be more susceptible to oxidation.[4] Additionally, high pH will rapidly hydrolyze base-labile functional groups (e.g., esters).
-
Troubleshooting Steps:
-
Determine the pH-Stability Profile: Conduct a simple study by dissolving your compound in a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12). Analyze the samples by HPLC at initial and subsequent time points (e.g., 1, 4, 24 hours) to identify the pH range of maximum stability.
-
Use Buffers for Aqueous Solutions: When working in aqueous media, always use a buffer system to maintain a constant pH. Choose a buffer that does not interact with your compound.
-
Q4: Which solvents are generally "safe" for storing pyrazole compounds?
A4: While stability is highly compound-specific, some solvents are generally preferred over others for their inertness.
| Solvent | Type | Polarity Index | Key Considerations |
| Acetonitrile | Polar Aprotic | 5.8 | Often the best initial choice. Relatively inert and compatible with reverse-phase HPLC. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Excellent solubilizing power, but can be hygroscopic (absorb water) and may decompose at high temperatures. Can be problematic for some assays. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Good solvent, but can contain amine impurities that may react with compounds. Can hydrolyze to form formic acid. |
| 1,4-Dioxane | Non-Polar Aprotic | 4.8 | Can be a good choice for stability, but may form explosive peroxides over time. Use fresh, inhibitor-stabilized dioxane.[8] |
| Methanol / Ethanol | Polar Protic | 5.1 / 4.3 | High risk for many pyrazoles due to hydrogen bonding and potential for reactivity.[6][8] Use only for immediate applications if necessary. |
| Water | Polar Protic | 10.2 | Stability is highly pH-dependent. Water can facilitate hydrolysis and act as a hydrogen-bond donor/acceptor, potentially lowering tautomeric energy barriers.[7] Use buffered solutions. |
Section 3: Best Practices for Enhancing Pyrazole Stability
Proactive measures can prevent degradation and ensure the reliability of your experimental results.
-
Characterize Freshly Synthesized Compounds: Always obtain a baseline analysis (HPLC, NMR, MS) of your compound immediately after synthesis and purification.
-
Store as a Solid: The solid state is generally the most stable form.[15] Store solids in a cool, dark, and dry place (desiccator).
-
Prepare Fresh Solutions: Prepare solutions immediately before use whenever possible.
-
Use High-Purity Solvents: Use HPLC-grade or higher-purity solvents to minimize contaminants like water, acid, or peroxides.
-
Inert Atmosphere: For sensitive compounds, especially for long-term storage of solutions, purge the vial with argon or nitrogen to displace oxygen.
-
Control Temperature: Store stock solutions at -20°C or -80°C. However, be aware that freeze-thaw cycles can introduce moisture and accelerate degradation. Aliquot stock solutions into smaller, single-use volumes.
Decision Logic for Solvent Selection
This diagram outlines a logical workflow for choosing an appropriate solvent.
Caption: Decision tree for selecting an appropriate solvent.
Section 4: Experimental Protocols
Protocol 4.1: Forced Degradation (Stress Testing) Study
This protocol is essential for identifying potential degradation pathways and developing a stability-indicating analytical method, as recommended by ICH guidelines.[12][13]
Objective: To intentionally degrade the pyrazole compound under various stress conditions to generate and identify potential degradation products.
Materials:
-
Pyrazole compound
-
HPLC-grade Acetonitrile and Water
-
Formic Acid or Trifluoroacetic Acid (TFA) for mobile phase
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with UV/PDA and Mass Spectrometer (MS) detectors
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile).
-
Setting Up Stress Conditions: For each condition, prepare a vial. A control sample (stock solution diluted to final concentration with no stressor) should be run alongside. Aim for 5-20% degradation of the parent compound.[16]
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24-48 hours. Before analysis, neutralize with 1 mL of 1 M NaOH. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2-8 hours. Before analysis, neutralize with 1 mL of 1 M HCl. |
| Oxidation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. |
| Thermal Stress | Dilute 1 mL of stock solution with 1 mL of the initial solvent. Heat at 80°C for 48 hours. Also, place the solid compound in an oven at 80°C. |
| Photolytic Stress | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. |
-
Sample Analysis:
-
Dilute all stressed and control samples to a final concentration of ~50-100 µg/mL.
-
Analyze by a reverse-phase HPLC-UV/MS method. A gradient method is typically required to separate the parent compound from more polar or less polar degradants.
-
Example HPLC Method:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Detection: UV/PDA (scan 200-400 nm) and ESI-MS (scan for parent m/z and expected degradants).
-
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify new peaks that are not present in the control.
-
Use the MS data to determine the mass-to-charge ratio (m/z) of the degradants.
-
Calculate the percent degradation by comparing the peak area of the parent compound in the stressed sample to the control.
-
Forced Degradation Workflow Diagram
Caption: Standard workflow for a forced degradation study.
Section 5: References
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. Available from: [Link]
-
Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021). ACS Omega. Available from: [Link]
-
Pyrazole - Solubility of Things. (n.d.). Solubility of Things. Available from: [Link]
-
Metabolism of pyrazole. Structure elucidation of urinary metabolites. (1977). Drug Metabolism and Disposition. Available from: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules. Available from: [Link]
-
PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture. (2011). ResearchGate. Available from: [Link]_
-
Degradation of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate in Soils: Indication of Chemical Pathways. (2021). ACS Agricultural Science & Technology. Available from: [Link]
-
Degradation and toxicity variations of pyrazolone pharmaceuticals by homogeneous oxidation processes for reclaimed water reuse: A review. (2022). ResearchGate. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Acta Pharmaceutica Sinica B. Available from: [Link]
-
Reactions of pyrrole, imidazole, and pyrazole with ozone: Kinetics and mechanisms. (2023). Water Research. Available from: [Link]
-
Study of the solvation process of some pyrazole derivatives in three different solvents by solution calorimetry and IR spectroscopy. (2015). ResearchGate. Available from: [Link]
-
Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. (2017). ResearchGate. Available from: [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. Available from: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Available from: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Available from: [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology. Available from: [Link]
-
Forced degradation studies of Brexpiprazole. (2020). ResearchGate. Available from: [Link]
-
Pyrazole-containing derivatives used in pharmaceutical formulations. (2023). ResearchGate. Available from: [Link]
-
Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2021). Semantic Scholar. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2016). Molecules. Available from: [Link]
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Sustainability & Circularity NOW. Available from: [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). ResearchGate. Available from: [Link]
-
Degradation kinetics parameters in tested solvents. (2020). ResearchGate. Available from: [Link]
-
Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. (2023). Semantic Scholar. Available from: [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2020). Molecules. Available from: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. pharmtech.com [pharmtech.com]
troubleshooting guide for interpreting the NMR spectra of pyrazole derivatives
Welcome to the technical support center for the analysis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting NMR spectra for this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your structural elucidation efforts.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems frequently encountered during the NMR analysis of pyrazoles in a question-and-answer format.
Q1: Why do I see fewer signals than expected in my ¹H or ¹³C NMR spectrum for an unsymmetrically substituted N-H pyrazole? The signals for positions 3 and 5 seem to be merged.
This is a classic manifestation of annular tautomerism , a phenomenon central to pyrazole chemistry. The proton on the nitrogen atom can rapidly shuttle between the N1 and N2 positions. If this exchange rate is faster than the NMR timescale, the instrument observes a time-averaged structure, causing the signals for the C3/H3 and C5/H5 positions to coalesce into a single, often broadened, peak.[1][2][3]
Causality: The energy barrier for this proton transfer is often low, allowing for rapid interconversion at room temperature. The presence of two chemically distinct but rapidly equilibrating tautomers leads to the averaging of their respective NMR signals.
Workflow for Resolving Tautomeric Averaging
Caption: Workflow for troubleshooting averaged signals due to tautomerism.
Experimental Protocols:
1. Low-Temperature NMR Spectroscopy:
-
Principle: Decreasing the temperature slows the rate of proton exchange. Below a certain temperature (the coalescence temperature), the exchange becomes slow on the NMR timescale, and distinct signals for each tautomer can be observed.[4]
-
Procedure:
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).
-
Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.[4]
-
Data Acquisition: Record spectra at each temperature until the averaged signals split into two distinct sets, representing the two tautomers.[5]
-
2. Solid-State (CP/MAS) NMR:
-
Principle: In the crystalline solid state, pyrazole derivatives are typically locked into a single tautomeric form due to intermolecular hydrogen bonding.[6][7] Solid-state NMR directly observes this single form, providing unambiguous chemical shifts that can be compared to solution data.
-
Application: This technique is invaluable for determining the preferred tautomer in the solid phase, which is often the major tautomer in solution as well.[6]
Q2: The N-H proton signal in my ¹H NMR spectrum is extremely broad or completely missing. How can I identify it?
This is a very common issue. The disappearance or significant broadening of the N-H proton signal is a direct result of two primary factors: rapid chemical exchange and quadrupolar broadening.[4]
-
Chemical Exchange: The acidic N-H proton can exchange with other pyrazole molecules, trace amounts of water in the deuterated solvent, or other exchangeable protons.[8] This rapid exchange prevents the nucleus from remaining in a consistent magnetic environment, leading to signal broadening, sometimes to the point of it merging with the baseline.
-
Quadrupolar Broadening: The nitrogen-14 (¹⁴N) nucleus, which is the most abundant nitrogen isotope, has a nuclear spin I=1 and possesses a quadrupole moment. This allows for very efficient relaxation of the attached proton, causing its signal to broaden significantly.[4]
Troubleshooting Protocol: Identifying the N-H Proton
1. Deuterium (D₂O) Exchange Experiment:
-
Principle: This is the most definitive method for identifying an exchangeable proton.[9] When a small amount of deuterium oxide (D₂O) is added to the NMR sample, the labile N-H proton will be replaced by a deuterium atom (N-D). Since deuterium is not observed in a standard ¹H NMR experiment, the N-H signal will disappear from the spectrum.[9][10]
-
Procedure:
-
Acquire a standard ¹H NMR spectrum of your pyrazole derivative in a suitable solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add one or two drops of D₂O to the NMR tube.
-
Shake the tube gently to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Validation: The signal that disappears or significantly diminishes in intensity upon addition of D₂O is your N-H proton. A new, broad signal for HOD may appear.
-
Q3: I have synthesized an N-substituted pyrazole and need to confirm the regiochemistry. How can I distinguish between, for example, a 1,3-disubstituted and a 1,5-disubstituted isomer?
Distinguishing N-substituted pyrazole isomers is a critical task, as their biological activities can differ significantly. While ¹H and ¹³C chemical shifts provide clues, unambiguous assignment requires 2D NMR correlation experiments, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[11][12]
Causality: The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_). By observing the long-range coupling of the N-substituent's protons to the pyrazole ring carbons, one can definitively establish the connectivity.[4]
Logic for Isomer Differentiation using HMBC
Sources
- 1. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 10. studymind.co.uk [studymind.co.uk]
- 11. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Parameters for the Synthesis of Substituted Pyrazoles
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to optimize the synthesis of substituted pyrazoles. Pyrazoles are a cornerstone scaffold in drug discovery, and their efficient synthesis is critical.[1] This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven experience.
Section 1: Troubleshooting Common Synthesis Problems
This section addresses the most common issues encountered during pyrazole synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low or zero. What are the primary factors to investigate?
Low conversion is a frequent challenge. Before making drastic changes, a systematic review of fundamental parameters is essential.
A1: Initial Diagnostic Workflow
Start by verifying the integrity of your starting materials and the core reaction conditions.
-
Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in your 1,3-dicarbonyl compound, hydrazine, or solvents can introduce competing side reactions or poison catalysts.[2]
-
Actionable Advice: Verify the purity of commercial reagents (e.g., via NMR or GC-MS). If using a substituted hydrazine, ensure it has not degraded, especially if it's an older stock. Use freshly distilled solvents when possible.
-
-
Catalyst Necessity and Choice: Many pyrazole syntheses, particularly the classic Knorr condensation, require a catalyst to proceed efficiently.[3][4] Attempting the reaction without a catalyst may result in no product formation at all.[3]
-
Actionable Advice: If you are not using a catalyst, introduce a simple acid catalyst like glacial acetic acid. If you are using one, consider if it's the optimal choice for your specific substrates.
-
-
Stoichiometry: Incorrect molar ratios of reactants can halt the reaction. While a 1:1 ratio of dicarbonyl to hydrazine is typical, excess of one reagent may be required depending on its stability or volatility.
Q2: I'm getting a mixture of regioisomers. How can I improve the regioselectivity of the reaction?
The formation of a mixture of regioisomers is a classic problem in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[3] The outcome is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first.
A2: Controlling Regioselectivity
Controlling regioselectivity hinges on exploiting the electronic and steric differences between the two carbonyl groups and carefully selecting the reaction medium.
-
The Role of the Solvent: The choice of solvent is one of the most powerful tools for controlling regioselectivity. A solvent's polarity and its ability to act as a hydrogen bond donor/acceptor can stabilize one reaction intermediate over another.
-
Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These solvents can favor the formation of one isomer by stabilizing the more polar transition state.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can lead to the opposite regioisomer. For example, the reaction of CF₃-ynones with hydrazines in hexafluoroisopropanol (a polar protic solvent) exclusively yields 3-CF₃ pyrazoles, while the same reaction in DMSO (a polar aprotic solvent) produces 5-CF₃ pyrazoles.[5]
-
Actionable Advice: Conduct a solvent screen using a range of solvent types. See the table below for starting points.
-
-
Temperature Control: Reaction temperature can be a deciding factor. In some cases, a divergent synthesis is possible, where different regioisomers are favored at different temperatures.[6]
-
Actionable Advice: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and compare the isomeric ratio to a reaction run at reflux.
-
Table 1: Influence of Solvent on Pyrazole Regioselectivity
| Solvent Type | Example Solvents | Typical Outcome | Rationale |
| Polar Protic | Ethanol, Methanol, Acetic Acid, HFIP | Often favors attack at the more sterically accessible carbonyl. | Can stabilize charged intermediates through hydrogen bonding. |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | May favor attack at the more electronically deficient carbonyl.[7] | Solvates cations well, leaving anions more reactive. |
| Non-Polar | Toluene, Xylene, Dioxane | Can favor thermodynamically controlled products at high temperatures. | Minimizes solvent-intermediate interactions. |
Q3: My reaction is messy, with significant side product formation. How can I achieve a cleaner reaction profile?
Side products often arise from the degradation of starting materials, self-condensation, or competing reaction pathways.
A3: Strategies for a Cleaner Synthesis
-
Reaction Time and Temperature: Over-refluxing or excessive temperatures can lead to the decomposition of reagents and products.[8]
-
Actionable Advice: Monitor the reaction progress closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed. Consider running the reaction at a lower temperature for a longer duration.
-
-
Inert Atmosphere: Some hydrazines and reaction intermediates are sensitive to air oxidation.[8]
-
Actionable Advice: If you suspect oxidative side products, run the reaction under an inert atmosphere of nitrogen or argon.
-
-
Alternative Energy Sources: Microwave irradiation and ultrasound are powerful techniques for promoting clean and rapid reactions.[9][10][11] They provide uniform, efficient heating that can dramatically reduce reaction times from hours to minutes, minimizing the window for side product formation.[9][10]
Table 2: Comparison of Heating Methods for Pyrazole Synthesis
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation | Ultrasound Irradiation |
| Reaction Time | Hours (e.g., 7-12 h)[10] | Minutes (e.g., 5-10 min)[9][10] | Minutes to 1.5 hours[14] |
| Yield | Often moderate (e.g., 59-71%)[10] | Often high to excellent (e.g., 79-92%)[9] | Generally high yields[14] |
| Mechanism | Conductive heat transfer from vessel walls | Direct dielectric heating of polar molecules | Acoustic cavitation creates localized high-pressure/temp zones |
| Best For | Standard, well-established procedures | Rapid reaction screening, improving yields, reducing side products[13] | Enhancing reaction rates under milder conditions[15][16] |
Section 2: Experimental Protocols & Workflows
Protocol 1: General Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving common synthesis problems.
Caption: A systematic workflow for troubleshooting pyrazole synthesis.
Protocol 2: Step-by-Step Catalyst Screening
Objective: To identify the optimal catalyst for the condensation of a 1,3-diketone with a hydrazine.
-
Setup: Prepare four identical small-scale reactions (e.g., 1 mmol) in parallel. Use a consistent solvent and temperature for all reactions.
-
Reaction 1 (Control): No catalyst. This baseline is crucial to determine if the reaction is catalyst-dependent.[3]
-
Reaction 2 (Acid Catalysis): Add a catalytic amount (e.g., 5-10 mol%) of glacial acetic acid.
-
Reaction 3 (Lewis Acid Catalysis): Add a catalytic amount (e.g., 5-10 mol%) of a Lewis acid like nano-ZnO or copper triflate [Cu(OTf)₂].[1][7]
-
Reaction 4 (Green Catalyst): Add a catalytic amount of an environmentally benign catalyst like ammonium chloride.[17]
-
Monitoring: Monitor all four reactions simultaneously by TLC at set time intervals (e.g., 30 min, 1 hr, 2 hr).
-
Analysis: Compare the reactions based on the rate of consumption of starting material and the cleanliness of the reaction profile. Isolate the product from the most promising reaction(s) to determine the yield accurately.
Section 3: Frequently Asked Questions (FAQs)
Q4: What is the general mechanism for the Knorr pyrazole synthesis, and how does it explain isomer formation?
A4: The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, typically under acidic conditions.[4] The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Isomer formation occurs when the 1,3-dicarbonyl is unsymmetrical (R¹ ≠ R³). The substituted nitrogen of the hydrazine (R²-NH-NH₂) can perform its initial nucleophilic attack on either of the two carbonyl carbons. The preferred site of attack dictates which regioisomer is formed as the major product.
Q5: Are there safer alternatives to using hydrazine hydrate?
A5: Yes. While hydrazine is a common reagent, its toxicity and potential instability are concerns, especially at scale.[18]
-
Protected Hydrazines: Using protected forms like Boc-hydrazine can offer more controlled reactivity.
-
Arylhydrazines: These are often more stable and easier to handle than hydrazine hydrate itself.
-
In Situ Generation: Some advanced methods, particularly in flow chemistry, generate unstable hydrazine intermediates in situ, avoiding the need to isolate and handle them.[19][18]
Q6: How can I make my pyrazole synthesis more environmentally friendly ("greener")?
A6: Green chemistry principles can be readily applied to pyrazole synthesis.
-
Use Greener Solvents: Consider using water, ethanol, or advanced benign media like deep eutectic solvents (DESs).[20]
-
Solvent-Free Reactions: Many pyrazole syntheses can be performed under solvent-free conditions, often with microwave or grinding (mechanochemical) assistance.[11][12][21] This dramatically reduces solvent waste.
-
Catalyst Choice: Opt for reusable heterogeneous catalysts (like nano-ZnO) or non-toxic, readily available catalysts like ammonium chloride over stoichiometric toxic reagents.[7][17]
-
Energy Efficiency: Employ microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to prolonged heating.[10][11]
References
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. Retrieved from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH. Retrieved from [Link]
-
Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. (n.d.). RSC Publishing. Retrieved from [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. Retrieved from [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry, 10, 63-76. Retrieved from [Link]
-
Cu-catalysed pyrazole synthesis in continuous flow. (n.d.). RSC Publishing. Retrieved from [Link]
-
Photochemical Synthesis of Pyrazolines from Tetrazoles in Flow. (2023). SynOpen, 07(01), 69-75. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). PMC - NIH. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega. Retrieved from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved from [Link]
-
Ultrasound Assisted Synthesis of 1,5-Disubstituted Pyrazole using Cu(I) Catalyst. (2020). Asian Journal of Chemistry, 32, 575-579. Retrieved from [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH. Retrieved from [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.Org. Retrieved from [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). NIH. Retrieved from [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025). ResearchGate. Retrieved from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. Retrieved from [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online. Retrieved from [Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (n.d.). MDPI. Retrieved from [Link]
-
Microwave versus ultrasound assisted synthesis of some new heterocycles based on pyrazolone moiety. (2010). ResearchGate. Retrieved from [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of the reaction conditions. [a]. (n.d.). ResearchGate. Retrieved from [Link]
-
Ultrasound-assisted synthesis of pyrimidines and their fused derivatives. (2021). Semantic Scholar. Retrieved from [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. Retrieved from [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. (2025). PubMed. Retrieved from [Link]
-
Synthesis of Substituted Pyrazoles from Aryl-sydnones. (n.d.). PubMed. Retrieved from [Link]
-
pyrazole.pdf. (n.d.). CUTM Courseware. Retrieved from [Link]
-
A review of pyrazole compounds' production, use, and pharmacological activity. (2024). ResearchGate. Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening | MDPI [mdpi.com]
- 14. asianpubs.org [asianpubs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jetir.org [jetir.org]
- 18. galchimia.com [galchimia.com]
- 19. mdpi.com [mdpi.com]
- 20. thieme-connect.com [thieme-connect.com]
- 21. tandfonline.com [tandfonline.com]
Technical Support Center: 5-Ethoxy-3-methyl-1-phenylpyrazole - Purification and Impurity Profiling
Welcome to the Technical Support Center for 5-Ethoxy-3-methyl-1-phenylpyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.
Introduction
This compound is a substituted pyrazole, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The common synthesis route for this compound involves the condensation of a β-keto ester, ethyl 3-ethoxybut-2-enoate, with phenylhydrazine. While seemingly straightforward, this reaction can present several purification challenges, primarily related to the formation of regioisomers and the removal of starting materials and byproducts. This guide will walk you through the identification and remediation of these common issues.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a persistent yellow/brown color, even after the reaction should be complete. What is causing this and how can I remove the color?
A1: Colored impurities are a common issue in pyrazole synthesis, often arising from the degradation of phenylhydrazine or the oxidation of reaction intermediates.
-
Causality: Phenylhydrazine is susceptible to oxidation, which can form highly colored aromatic azo compounds and other byproducts. These impurities are often non-basic and can persist through simple work-ups.
-
Troubleshooting & Solutions:
-
Activated Charcoal Treatment: A straightforward and often effective method is to treat a solution of the crude product with activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by filtration through a pad of celite. Be aware that activated charcoal can also adsorb some of your desired product, so use the minimum amount necessary.
-
Acid-Base Extraction: Since pyrazoles are weakly basic, an acid-base extraction can be employed to separate the desired product from non-basic colored impurities.[1] Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated pyrazole will move to the aqueous phase, leaving the colored impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or dilute NaOH) and the purified pyrazole extracted back into an organic solvent.
-
Q2: I'm seeing two spots on my TLC with very similar Rf values, and my NMR spectrum shows duplicate peaks. What is the likely impurity?
A2: The most probable impurity is the regioisomer, 3-ethoxy-5-methyl-1-phenylpyrazole.
-
Causality: The reaction between an unsymmetrical 1,3-dicarbonyl compound (like ethyl 3-ethoxybut-2-enoate) and a substituted hydrazine (like phenylhydrazine) can proceed via two different pathways, leading to the formation of two regioisomers.[2] The regioselectivity of this reaction is influenced by factors such as the reaction conditions (pH, temperature) and the nature of the substituents.[2]
-
Identification:
-
NMR Spectroscopy: Careful analysis of ¹H and ¹³C NMR spectra is the most definitive way to distinguish between the two isomers. The chemical shifts of the methyl and ethoxy groups, as well as the pyrazole ring protons, will be slightly different for each isomer. Two-dimensional NMR techniques like HSQC and HMBC can be invaluable in confirming the assignments.[3]
-
HPLC: A well-developed High-Performance Liquid Chromatography (HPLC) method can resolve the two isomers, allowing for their quantification.[4][5][6]
-
-
Troubleshooting & Solutions:
-
Column Chromatography: This is the most common method for separating regioisomers. Careful optimization of the mobile phase is crucial. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) on a silica gel column is a good starting point.[7]
-
Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method. This may require screening various solvents or solvent mixtures.
-
Troubleshooting Guides
Guide 1: Detecting and Removing Regioisomeric Impurities
The formation of the undesired regioisomer, 3-ethoxy-5-methyl-1-phenylpyrazole, is the most significant purification challenge.
Detection of Regioisomers
-
Thin-Layer Chromatography (TLC):
-
Challenge: Regioisomers often have very similar polarities, resulting in close or overlapping spots on a TLC plate.
-
Optimization: Use a less polar solvent system to maximize the difference in Rf values. Running the TLC plate multiple times in the same solvent system (multiple developments) can also improve separation.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Methodology: A reverse-phase HPLC method is typically effective for separating pyrazole isomers.[4][8]
-
Starting Conditions:
-
Column: C18 column
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at a wavelength where both isomers absorb (e.g., 254 nm).
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for two distinct sets of peaks for the methyl, ethoxy, and pyrazole ring protons. The integration of these peaks can provide a quantitative measure of the isomeric ratio.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring and the substituents will differ between the two isomers.[9]
-
Removal of Regioisomers
-
Protocol 1: Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. This "dry loading" method often provides better separation than direct liquid loading.[7]
-
Column Packing: Pack a silica gel column with a non-polar solvent like hexane.
-
Elution: Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. Collect small fractions and analyze them by TLC or HPLC to identify the fractions containing the pure desired isomer.
Parameter Recommendation Rationale Stationary Phase Silica Gel (230-400 mesh) Standard choice for normal-phase chromatography.[7] Mobile Phase Hexane/Ethyl Acetate Gradient Allows for fine-tuning of polarity to achieve separation. Loading Method Dry Loading Prevents band broadening and improves resolution.[7] -
-
Protocol 2: Recrystallization
-
Solvent Screening: Test the solubility of the crude isomeric mixture in various solvents at room temperature and at their boiling points. Ideal solvents will show a large difference in solubility for the two isomers. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.
-
Procedure: Dissolve the crude product in a minimal amount of the chosen hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. The crystals will be enriched in the less soluble isomer.
-
Purity Check: Analyze the crystals and the mother liquor by TLC, HPLC, or NMR to determine the effectiveness of the separation. Multiple recrystallizations may be necessary to achieve high purity.
-
Guide 2: Removal of Unreacted Starting Materials and Byproducts
Besides regioisomers, other impurities such as unreacted phenylhydrazine, ethyl 3-ethoxybut-2-enoate, and various side-products can contaminate the final product.
Detection
-
TLC: Unreacted starting materials will typically have different Rf values than the product. Phenylhydrazine can be visualized with a potassium permanganate stain.
-
NMR: Characteristic peaks for the starting materials (e.g., the vinyl proton of the β-keto ester, the NH₂ protons of phenylhydrazine) may be visible in the ¹H NMR spectrum of the crude product.
Removal
-
Aqueous Wash/Extraction:
-
Unreacted Phenylhydrazine: Can be removed by washing the organic solution of the crude product with a dilute acid (e.g., 1M HCl). The phenylhydrazine will be protonated and extracted into the aqueous phase.
-
Unreacted Ethyl 3-ethoxybut-2-enoate: Can be removed by washing with a dilute base (e.g., 1M NaOH), which will hydrolyze the ester. However, care must be taken as the pyrazole product itself may be sensitive to strong bases. A milder base like sodium bicarbonate is a safer initial choice.
-
-
Column Chromatography: As described for the separation of regioisomers, column chromatography is also effective at removing starting materials and most byproducts, which will likely have significantly different polarities from the desired product.
Visualizations
Logical Workflow for Troubleshooting Impurity Issues
Caption: Troubleshooting workflow for impurity identification and removal.
References
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
- Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. (n.d.). PMC.
- Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. (n.d.). Benchchem.
- Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. (n.d.). Beilstein Journals.
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.).
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (n.d.).
- Troubleshooting guide for scaling up pyrazole synthesis reactions. (n.d.). Benchchem.
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PMC.
- Column chromatography conditions for separating pyrazole isomers. (n.d.). Benchchem.
- Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021). RSC Publishing.
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]
-
Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. (n.d.). PMC. Retrieved from [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). ijcpa.in. Retrieved from [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance. Retrieved from [Link]
-
Three-component Reaction for Pyrazole Synthesis. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Retrieved from [Link]
-
Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. (n.d.). ResearchGate. Retrieved from [Link]
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.com. Retrieved from [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
This compound. (n.d.). Stenutz. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved from [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
-
Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (n.d.). Retrieved from [Link]
-
Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. (2016). Retrieved from [Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijcpa.in [ijcpa.in]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Understanding the Degradation Pathways of Pyrazole-Based Compounds
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to provide in-depth, field-proven insights into the stability and degradation of this important class of molecules. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your studies are robust, reliable, and built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered during the stability testing of pyrazole-based compounds.
Q1: What are the primary degradation pathways for pyrazole-based compounds?
The stability of a pyrazole-based compound is not solely dictated by the pyrazole ring itself—which is generally robust—but is heavily influenced by its substituents and the environmental conditions it is exposed to.[1][2] The primary degradation pathways you are likely to encounter are hydrolysis, oxidation, and photodegradation.
-
Hydrolytic Degradation: This is particularly relevant for pyrazole derivatives containing hydrolyzable functional groups, such as esters or amides. The rate of hydrolysis is often highly dependent on pH. For example, pyrazolyl benzoic acid esters have been shown to hydrolyze rapidly in aqueous buffers at pH 8.[3][4]
-
Oxidative Degradation: While the pyrazole ring is resistant to many oxidizing agents, oxidation can occur on alkyl side chains or other electron-rich moieties attached to the ring.[1] Metabolic oxidation, mediated by enzymes like cytochrome P-450, can introduce hydroxyl groups onto the pyrazole ring, as seen in the formation of 4-hydroxypyrazole from pyrazole in hepatocytes.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to induce photochemical reactions.[6] This can lead to complex degradation profiles, including ring cleavage, rearrangement, or reactions involving substituents, ultimately resulting in loss of potency and the formation of potentially toxic photoproducts.[7]
Forced degradation studies are essential to systematically investigate these pathways.[8][9]
Caption: Overview of primary degradation pathways for pyrazole compounds.
Q2: My pyrazole derivative with an ester side chain is unstable in my aqueous assay buffer. What is the likely cause and how can I confirm it?
This is a classic case of hydrolytic instability, a common issue for pyrazole derivatives that are synthesized as ester prodrugs or contain ester functional groups.
Causality: Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. This reaction is catalyzed by either acid or, more commonly and rapidly under physiological conditions, by base (saponification). Many biological assays are run in buffers at pH 7.4 to 8.0, creating an environment where base-catalyzed hydrolysis can be significant.[3] The pyrazole ring itself is not the reactive site; rather, it is the ester substituent that is susceptible.
Experimental Confirmation: To confirm hydrolysis, you should conduct a controlled pH-dependent stability study.
-
Incubate your compound in a series of buffers across a relevant pH range (e.g., pH 3, 5, 7.4, and 9).
-
Monitor the disappearance of the parent compound and the appearance of new species over time using a stability-indicating method like Reverse-Phase HPLC (RP-HPLC).
-
Identify the degradants. The primary degradation product should have a mass corresponding to the carboxylic acid or alcohol fragment resulting from ester cleavage. For example, pyrazolyl benzoic acid esters have been observed to hydrolyze to the corresponding pyrazol-3-ol.[3] Use LC-MS to confirm the mass of the appearing peak.
If the degradation rate is fastest at high pH and slowest at low pH, and the major degradant matches the expected hydrolyzed product, you have confirmed hydrolysis as the degradation pathway.
Caption: General reaction scheme for base-catalyzed ester hydrolysis.
Q3: I'm observing unexpected oxidized impurities in my sample upon storage. What are the likely oxidative pathways?
Oxidative degradation can be complex, as it can be initiated by atmospheric oxygen (auto-oxidation), trace metal ions, or peroxides that may form in certain solvents. For pyrazole-based drugs, metabolic oxidation is also a critical pathway to consider in vivo.[5]
Causality & Common Pathways:
-
Side-Chain Oxidation: Alkyl groups attached to the pyrazole ring can be susceptible to oxidation, forming alcohols, ketones, or carboxylic acids. For example, a hydroxyethyl group on a pyrazole can be oxidized to the corresponding acetic or carboxylic acid.[10]
-
N-Oxidation: The pyridine-like nitrogen (N2) of the pyrazole ring can be oxidized to an N-oxide, although this is generally less common than side-chain oxidation unless catalyzed.
-
Ring Hydroxylation: As demonstrated in metabolic studies, enzymatic systems like cytochrome P-450 can directly hydroxylate the pyrazole ring, often at the C4 position.[5] This is a crucial pathway to investigate for drug development professionals, as it simulates in vivo metabolism.
-
Peroxide-Induced Degradation: If the compound is stored in solvents prone to forming peroxides (e.g., THF, diethyl ether), these reactive species can initiate radical-based oxidation reactions.
Troubleshooting & Investigation: To identify the source of oxidation, a forced oxidation study is the standard approach. See Protocol 2 for a detailed methodology. Comparing the degradation products formed under controlled oxidative stress (e.g., with H₂O₂) to the impurities observed during storage can confirm if oxidation is the root cause.
Troubleshooting Guide
| Problem Encountered | Likely Cause(s) | Recommended Action(s) |
| Rapid disappearance of parent compound in aqueous assay buffer (pH 7-8). | Hydrolysis of a labile functional group (e.g., ester, amide, lactam). | 1. Run a stability study at different pH values (e.g., 3, 5, 7.4).[3] 2. Analyze samples by LC-MS to identify degradants corresponding to hydrolyzed products. 3. Consider replacing the ester with a more stable isostere, such as an amide or alkene, if potency can be maintained.[3] |
| Appearance of multiple new peaks in HPLC after long-term storage at room temperature. | Oxidation (auto-oxidation from exposure to air) or Photodegradation (if exposed to light). | 1. Re-run the analysis, but this time, compare it to a sample that was intentionally stressed with 3% H₂O₂ (see Protocol 2). 2. Compare to a sample stressed under a photostability chamber (see Protocol 3). 3. Store future samples under an inert atmosphere (e.g., argon or nitrogen) and protected from light to see if impurity formation is suppressed. |
| Sample (solid or solution) changes color (e.g., turns yellow/brown) after being on the benchtop. | Photodegradation. Many aromatic and heterocyclic compounds form colored degradants upon exposure to UV/visible light.[7] | 1. Immediately protect the material from light using amber vials or by wrapping containers in aluminum foil. 2. Conduct a formal photostability study as per ICH Q1B guidelines to characterize the degradation products.[11] |
| No degradation is observed under any forced degradation conditions. | The compound is highly stable , or the stress conditions were not stringent enough . | 1. This is often a positive result, indicating a stable molecule. 2. If you must force degradation to prove method specificity, increase the severity of conditions (e.g., higher temperature, higher H₂O₂ concentration, longer exposure time), but avoid "unrealistically harsh conditions" that produce irrelevant products.[9] |
Experimental Protocols
These protocols provide a starting point for investigating the stability of your pyrazole-based compounds. They are based on standard pharmaceutical forced degradation study designs.[11][12]
Protocol 1: Forced Hydrolysis Study
Objective: To determine the susceptibility of the compound to acid- and base-catalyzed hydrolysis.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation:
-
Acid Hydrolysis: Add a small aliquot of the stock solution to 0.1 M HCl to achieve a final drug concentration of ~100 µg/mL.
-
Base Hydrolysis: Add a small aliquot of the stock solution to 0.1 M NaOH to achieve a final drug concentration of ~100 µg/mL.
-
Neutral Control: Add a small aliquot of the stock solution to purified water.
-
-
Incubation:
-
Store all three samples at a controlled temperature (start with 60°C).
-
Collect time point samples (e.g., at 0, 2, 4, 8, and 24 hours).
-
Crucially , immediately before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to prevent further degradation on the autosampler or column.
-
-
Analysis: Analyze all samples by a validated stability-indicating RP-HPLC-UV method. Use LC-MS to obtain mass information on any new peaks that appear.
Protocol 2: Forced Oxidation Study
Objective: To investigate the compound's sensitivity to oxidation.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution as described in Protocol 1.
-
Sample Preparation:
-
Oxidative Stress: Add a small aliquot of the stock solution to a 3% solution of hydrogen peroxide (H₂O₂) to achieve a final drug concentration of ~100 µg/mL.
-
Control: Prepare a similar sample in purified water without H₂O₂.
-
-
Incubation:
-
Store both samples protected from light at room temperature.
-
Collect time point samples (e.g., at 0, 2, 8, and 24 hours).
-
-
Analysis: Analyze all samples by RP-HPLC-UV/MS. The control sample is critical to ensure that any observed degradation is due to the oxidizing agent and not simple hydrolysis.
Protocol 3: Photostability Study
Objective: To assess degradation caused by exposure to light. This protocol is a simplified version based on ICH Q1B principles.[11]
-
Sample Preparation:
-
Prepare two sets of samples of the compound, both as a solid powder and in a solution (e.g., 100 µg/mL in water/acetonitrile).
-
Light-Exposed Sample: Place one set in a chemically inert, transparent container.
-
Dark Control: Place the second set in an identical container but wrap it completely in aluminum foil to protect it from light.
-
-
Exposure:
-
Place both the exposed and dark control samples in a photostability chamber.
-
Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: After the exposure period, analyze all samples (exposed and dark controls, solid and solution) by RP-HPLC-UV/MS. Compare the chromatograms to assess for photodegradation. Significant degradation should only be observed in the light-exposed sample relative to the dark control.
Caption: A typical experimental workflow for a forced degradation study.
References
-
Jedhe, G. S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773–5777. [Link]
-
Jedhe, G. S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]
-
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Leo, M. A., et al. (1986). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Biochemical Pharmacology, 35(20), 3657-3661*. [Link]
-
Strelenko, Y. A., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4749. [Link]
-
Li, Q., et al. (2024). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]
-
Lipp, A., et al. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry, 21(23), 4829-4834*. [Link]
-
Lyalin, B. V., & Petrosyan, V. A. (2011). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. Russian Journal of Electrochemistry, 47, 1237–1241. [Link]
-
Anonymous. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]
-
Taki, M., et al. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 8(10), 453. [Link]
-
Anonymous. (n.d.). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. JOCPR. [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Sharma, D., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 110-118. [Link]
-
Anarghya, A. S. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Rawat, T. & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Kumar, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Gupta, A., et al. (2022). Forced Degradation – A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 11(11), 1066-1077. [Link]
-
Anonymous. (n.d.). Photocatalytic Activity of TiO2 for the Degradation of Anticancer Drugs. MDPI. [Link]
-
Du, Y. F., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(11), 1300-1321. [Link]
-
Anonymous. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. ResearchGate. [Link]
-
Anonymous. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Anonymous. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Liu, Y., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A, 125(48), 10340–10350. [Link]
-
Liu, Y., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. PubMed. [Link]
-
Szabo, R., et al. (2019). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Clujul Medical, 92(3), 253–258. [Link]
-
Park, S., et al. (2021). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances, 11(26), 15901–15905. [Link]
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 481-523. [Link]
-
Hoyt, J. M., et al. (2017). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Organometallics, 36(15), 2732–2739. [Link]
-
Zhu, H., et al. (2023). Degradation of Pyrazole Wastewater by Electro-Peroxone with Fluidized N-Doped Electrodes: Dual-Zone Synergistic Catalytic Reaction. ResearchGate. [Link]
-
Brostow, W., et al. (2010). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Journal of Clinical and Cosmetic Dermatology. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: Enhancing the Solubility of Poorly Soluble Pyrazole Derivatives
Welcome to the Technical Support Center dedicated to addressing the significant challenge of poor aqueous solubility in pyrazole-containing compounds. Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] However, their often-hydrophobic nature can severely limit their dissolution and subsequent bioavailability, posing a major hurdle in preclinical and clinical development.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to navigate the complexities of solubility enhancement.
Part 1: Foundational Troubleshooting & Initial Assessment
This section addresses the critical first steps to take when encountering a poorly soluble pyrazole derivative. A systematic initial assessment is paramount to selecting the most effective and efficient solubility enhancement strategy.
Q1: My newly synthesized pyrazole derivative shows extremely low solubility in aqueous buffers. What are my immediate first steps?
A1: An immediate, systematic physicochemical characterization is crucial. Before attempting complex formulation strategies, you must understand the underlying properties of your compound.
Initial Assessment Workflow:
-
pH-Solubility Profiling: Determine the compound's solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4). Many pyrazole derivatives possess ionizable groups, making their solubility highly pH-dependent.[5][6] This profile will immediately tell you if simple pH modification or salt formation is a viable strategy.
-
Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if your compound is crystalline or amorphous. The amorphous form is typically more soluble than its crystalline counterpart due to its higher free energy state.[6]
-
Co-solvent Screening: Evaluate the compound's solubility in common, water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400).[5] This is a rapid way to find a suitable vehicle for early-stage in vitro assays and provides insights into the compound's polarity.
Part 2: Advanced Solubility Enhancement Techniques: FAQs & Troubleshooting
Once you have a foundational understanding of your pyrazole derivative, you can explore more advanced techniques. This section provides detailed guidance and troubleshooting for the most common and effective methods.
A. Solid Dispersions
Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state, often leading to the formation of a more soluble amorphous form.[7][8][9] This is a powerful technique for Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability.[8]
Q2: I'm considering creating a solid dispersion to enhance the solubility of my pyrazole compound. How do I choose the right carrier and preparation method?
A2: The choice of carrier and method depends on the thermal stability of your compound and the desired dissolution profile.
Carrier Selection:
| Carrier Type | Examples | Key Considerations |
| Polymers | PVP K30, HPMC, Soluplus®, Eudragit® | High glass transition temperature (Tg) for stability. Good miscibility with the drug. |
| Sugars/Polyols | Mannitol, Sorbitol | Can impart a crystalline structure to the dispersion. Good for melt techniques if the drug's melting point is not too high.[10] |
| Surfactants | Pluronic® F127, Gelucire® | Can improve wettability and inhibit precipitation.[11] |
Preparation Method Selection:
| Method | Description | Best For | Potential Issues |
| Solvent Evaporation | Drug and carrier are dissolved in a common solvent, which is then evaporated.[12] | Thermally labile drugs. | Residual solvent, difficult to scale up. |
| Fusion (Melt) Method | The drug and carrier are melted together and then rapidly cooled.[7][13] | Thermally stable drugs. | Drug degradation, potential for incomplete mixing. |
| Spray Drying | A solution of the drug and carrier is atomized into a hot air stream.[11] | Provides uniform, small particles. | Can be expensive, requires specialized equipment. |
| Hot-Melt Extrusion | Drug and carrier are mixed and melted in an extruder. | Continuous manufacturing process. | Requires thermally stable compounds. |
Troubleshooting Solid Dispersions:
-
Issue: The solid dispersion is physically unstable and recrystallizes over time.
-
Solution: Ensure the chosen polymer has a high enough Tg to restrict molecular mobility. Increase the polymer-to-drug ratio. Store at controlled temperature and humidity.
-
-
Issue: The dissolution rate is not significantly improved.
-
Solution: Confirm amorphization using XRPD and DSC. The drug may not be fully miscible with the carrier. Screen other carriers.
-
B. Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble "guest" molecules within their hydrophobic core, forming water-soluble inclusion complexes.[14][15]
Q3: How do I determine if my pyrazole derivative can form an inclusion complex with a cyclodextrin, and how do I choose the right cyclodextrin?
A3: The ability to form a complex depends on the size and shape of your molecule relative to the cyclodextrin cavity.
Choosing the Right Cyclodextrin:
| Cyclodextrin | Cavity Size | Common Guests |
| α-Cyclodextrin | Small | Small molecules, aliphatic side chains |
| β-Cyclodextrin | Medium | Aromatic and heterocyclic rings (often suitable for pyrazoles)[16] |
| γ-Cyclodextrin | Large | Larger molecules, macrocycles |
Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), offer significantly higher aqueous solubility and are often preferred for parenteral formulations.[15][17]
Experimental Workflow for Cyclodextrin Complexation:
Caption: Workflow for developing a cyclodextrin inclusion complex.
Troubleshooting Cyclodextrin Complexes:
-
Issue: The solubility enhancement is minimal.
-
Solution: The cavity size may be inappropriate for your molecule. Screen different cyclodextrin types (α, β, γ) and derivatives (HP-β-CD, SBE-β-CD). The complex may not have formed efficiently; try a different preparation method.
-
-
Issue: The complex is not stable upon dilution.
-
Solution: The binding constant (K) may be too low. This is an intrinsic property of the drug-cyclodextrin pair. Consider a different cyclodextrin or an alternative solubility enhancement technique.
-
C. Salt Formation
For pyrazole derivatives with ionizable functional groups, forming a salt is often the simplest and most effective way to dramatically increase aqueous solubility.[18][19]
Q4: My pyrazole derivative has a basic nitrogen. How do I approach salt formation to improve its solubility?
A4: A systematic salt screening study is the standard approach. This involves reacting your basic pyrazole with a variety of pharmaceutically acceptable acids.
Salt Screening Protocol:
-
Counter-ion Selection: Choose a diverse set of acids (e.g., hydrochloride, sulfate, mesylate, tartrate, citrate).[20]
-
Small-Scale Crystallization: In parallel, react your pyrazole free base with each selected acid in various solvent systems.
-
Solid Form Characterization: Analyze the resulting solids using XRPD to identify unique crystalline salt forms.
-
Property Evaluation: For promising salt candidates, measure key properties such as solubility, dissolution rate, physical stability, and hygroscopicity.
Troubleshooting Salt Formation:
-
Issue: The resulting salt is amorphous and difficult to handle.
-
Solution: Experiment with different crystallization conditions (e.g., different solvents, slower cooling rates) to induce crystallinity.
-
-
Issue: The salt disproportionates back to the free base in a neutral pH environment.
-
Solution: This can happen if the pKa of the pyrazole is low and the pKa of the counter-ion is high. The salt may still provide a dissolution advantage in the acidic environment of the stomach. Consider a different salt with a stronger acid or an alternative formulation strategy for sustained solubility.
-
Part 3: Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of many compounds.[21][22][23]
-
Prepare a 10 mM stock solution of the pyrazole compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Transfer a small volume (e.g., 1-2 µL) of the DMSO solutions to a new 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Allow the plate to equilibrate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The kinetic solubility is the concentration at which precipitation is first observed.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Accurately weigh the pyrazole derivative and the chosen carrier (e.g., PVP K30) in the desired ratio (e.g., 1:1, 1:3, 1:5 by weight).[7]
-
Dissolve both components in a suitable common solvent (e.g., methanol, acetone) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film under a high vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask, gently grind it into a fine powder, and store it in a desiccator.
-
Characterize the solid dispersion using XRPD and DSC to confirm its amorphous nature and assess its dissolution profile compared to the pure drug and a physical mixture.
References
-
Solubility enhancement of Cox-2 inhibitors using various solvent systems. PubMed. Available at: [Link]
-
Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. PubMed Central. Available at: [Link]
-
Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Enhancement of Solubility and Dissolution of Celecoxib by Solid Dispersion Technique. Journal of Pharmaceutical Science and Technology. Available at: [Link]
-
Enhancement of celecoxib solubility by solid disperson using mannitol. ResearchGate. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC - NIH. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. ResearchGate. Available at: [Link]
-
Aqueous Solubility. Creative Biolabs. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]
-
Pyrazole - Solubility of Things. Solubility of Things. Available at: [Link]
-
Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]
-
SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Aqueous Solubility Assays. Creative Bioarray. Available at: [Link]
-
Solid dispersion technique to enhance the solubility and dissolution rate of Aripiprazole by fusion method. ResearchGate. Available at: [Link]
-
A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]
-
Journal of Medicinal Chemistry Ahead of Print. ACS Publications. Available at: [Link]
-
Solid Dispersion: Solubility Enhancement for Poorly Water Soluble Drug. RJPT. Available at: [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS. Available at: [Link]
-
Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. PubMed Central. Available at: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available at: [Link]
- Pyrazole compound and salt and application thereof. Google Patents.
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]
-
cyclodextrin inclusion complexes: Topics by Science.gov. Science.gov. Available at: [Link]
-
Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]
-
Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. Available at: [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Strategies to Address Low Drug Solubility in Discovery and Development. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Effective formulation strategies for poorly water soluble drugs. ResearchGate. Available at: [Link]
-
Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. NIH. Available at: [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI. Available at: [Link]
-
Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Characterization data for new pyrazole derivatives. ResearchGate. Available at: [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available at: [Link]
-
Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. Available at: [Link]
-
Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. onlinepharmacytech.info [onlinepharmacytech.info]
- 8. jddtonline.info [jddtonline.info]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. ijper.org [ijper.org]
- 12. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. oatext.com [oatext.com]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN110903279A - Pyrazole compound and salt and application thereof - Google Patents [patents.google.com]
- 21. Aqueous Solubility Assay - Enamine [enamine.net]
- 22. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 23. creative-bioarray.com [creative-bioarray.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Antioxidant Activity of Pyrazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold in Combating Oxidative Stress
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a primary contributor to a multitude of severe diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] This has propelled the search for potent antioxidant agents capable of mitigating oxidative damage. Within the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, and the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold.[1][3]
Pyrazole derivatives have garnered considerable attention for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and, notably, antioxidant properties.[3][4] The inherent chemical versatility of the pyrazole core allows for extensive structural modifications, enabling the fine-tuning of its biological activity. This guide provides a comparative analysis of the antioxidant activity of different pyrazole derivatives, delving into structure-activity relationships (SAR), standard experimental evaluation protocols, and a summary of key data to inform future drug design and development efforts.
The Pyrazole Core: A Foundation for Antioxidant Activity
The antioxidant potential of pyrazole derivatives is not merely an intrinsic property of the ring itself but is profoundly influenced by the nature and position of various substituents. The primary mechanisms through which these compounds exert their antioxidant effects include free radical scavenging (by donating a hydrogen atom or an electron) and inhibiting pro-oxidative enzymes like lipoxygenases (LOX).[1]
The structure-activity relationship (SAR) is crucial for understanding how modifications to the pyrazole scaffold impact its antioxidant efficacy. Key determinants include:
-
Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2) groups on aryl rings attached to the pyrazole core generally enhance antioxidant activity. These groups can stabilize the resulting radical formed after scavenging a free radical, thereby increasing the molecule's radical-quenching capacity.
-
Phenolic Moieties: The presence of phenolic groups, particularly catechol (dihydroxy) moieties, is a strong predictor of potent antioxidant activity.[5] For instance, a pyrazole derivative of protocatechuic acid (which contains a catechol group) demonstrated excellent radical scavenging activity.[5]
-
Extended Conjugation: Fusing the pyrazole scaffold with other aromatic systems, such as naphthalene, can enhance radical scavenging by delocalizing the unpaired electron across a larger π-system.[1][6]
-
Acylhydrazone and Carbothioamide Moieties: The incorporation of acylhydrazone and carbothioamide functionalities has been shown to produce compounds with significant antioxidant properties.[7][8] These groups can participate in radical stabilization and chelation of metal ions that catalyze oxidative reactions.
The following diagram illustrates the key structural features on a pyrazole scaffold that influence its antioxidant potential.
Caption: Structure-Activity Relationship (SAR) for Pyrazole Antioxidants.
Experimental Protocols for Evaluating Antioxidant Activity
To ensure the trustworthiness and reproducibility of findings, standardized in vitro assays are employed. The choice of assay is critical, as different methods measure distinct aspects of antioxidant capacity. The most common assays include DPPH, ABTS, and FRAP.[9][10][11]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most widely used methods due to its simplicity and stability.[9]
-
Principle: DPPH is a stable free radical that has a deep violet color in solution with a maximum absorbance around 517 nm.[10][12] When an antioxidant molecule donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form (DPPH-H), resulting in a color change to yellow and a decrease in absorbance. The degree of discoloration is proportional to the scavenging activity of the compound.[9]
-
Experimental Workflow:
-
Causality and Validation:
-
Standard: A known antioxidant like Ascorbic Acid, Trolox, or Butylated Hydroxytoluene (BHT) is run in parallel. [1]This validates the assay's performance and provides a benchmark for comparing the potency of the test compounds.
-
Dark Incubation: The incubation is performed in the dark because DPPH is light-sensitive and can degrade, leading to inaccurate results. [12] * IC50 Value: The result is typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is intensely colored blue-green. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants. [9]
-
Step-by-Step Protocol:
-
Generate ABTS•+: Prepare a stock solution of ABTS and potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours to ensure complete radical generation.
-
Dilute ABTS•+: Dilute the stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction: Add a small volume of the test compound (at various concentrations) to a defined volume of the diluted ABTS•+ solution.
-
Incubation & Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value, similar to the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay does not measure radical scavenging directly but assesses the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form. [9][10]This reduction results in the formation of an intense blue-colored complex, and the change in absorbance at 593 nm is proportional to the antioxidant power of the sample. [10]
-
Step-by-Step Protocol:
-
Prepare FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution. This reagent must be freshly prepared.
-
Reaction: Add a small volume of the test sample to a larger volume of the pre-warmed FRAP reagent.
-
Incubation & Measurement: Incubate the mixture for a specified time (e.g., 30 minutes) at 37°C. Measure the absorbance at 593 nm.
-
Calibration: Construct a standard curve using a known antioxidant, typically FeSO₄·7H₂O or Trolox. The antioxidant capacity of the sample is then expressed as an equivalent concentration of the standard.
-
Comparative Analysis of Pyrazole Derivatives
The following table summarizes the antioxidant activity of selected pyrazole derivatives reported in the literature, providing a basis for direct comparison. The IC50 value represents the concentration required to achieve 50% of the maximal effect (e.g., 50% radical scavenging).
| Compound/Derivative Class | Assay | IC50 Value (µM or µg/mL) | Reference Standard (IC50) | Source |
| Thienyl-Pyrazoline 5g | DPPH | 0.245 µM | Ascorbic Acid (0.483 µM) | [2] |
| Thienyl-Pyrazoline 5h | DPPH | 0.284 µM | Ascorbic Acid (0.483 µM) | [2] |
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivative 6a | DPPH | 10.2 µM | Ascorbic Acid (18.6 µM) | [1] |
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivative 6c | DPPH | 12.3 µM | Ascorbic Acid (18.6 µM) | [1] |
| 5-aryl-3-cyclopropyl-4,5-dihydropyrazole 2e | Superoxide Scavenging | Showed highest activity in series | N/A | [13][14] |
| 5-aryl-3-cyclopropyl-4,5-dihydropyrazole 2n | Superoxide Scavenging | Showed highest activity in series | N/A | [13][14] |
| Pyrazole derivative with catechol moiety 3d | DPPH | Exhibited excellent activity | N/A | [5] |
| Pyrazole derivative 7b | DPPH | 0.85 µmol/mL | N/A | [6] |
Note: Direct comparison of IC50 values should be done cautiously, as experimental conditions can vary between studies.
Conclusion and Future Directions
The pyrazole scaffold is a highly promising framework for the development of novel antioxidant agents. Structure-activity relationship studies consistently demonstrate that the antioxidant potency of these derivatives can be significantly enhanced by substituting the core with electron-donating groups, particularly phenolic hydroxyl groups, and by incorporating functionalities like hydrazones and carbothioamides. [1][5][7]Thienyl-pyrazoline and naphthyl-pyrazole hybrids have shown particularly potent radical scavenging activities, in some cases exceeding that of the standard antioxidant ascorbic acid. [1][2] Future research should focus on:
-
Synergistic Hybrids: Designing hybrid molecules that combine the pyrazole core with other known antioxidant pharmacophores to achieve synergistic effects.
-
Mechanistic Elucidation: Employing computational methods and further in vitro assays to clarify the precise mechanisms of action (e.g., hydrogen atom transfer vs. electron transfer). [15]* In Vivo Validation: Progressing the most potent compounds from in vitro screening to in vivo models to assess their bioavailability, toxicity, and efficacy in a biological system. [1] By leveraging the insights from SAR and employing robust experimental validation, the development of highly effective and safe pyrazole-based antioxidants for therapeutic use is a tangible goal.
References
-
Ali, M. M., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. Available at: [Link]
-
Saeed, A., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. Available at: [Link]
-
Saeed, A., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PubMed. Available at: [Link]
-
Ali, M. M., et al. (2020). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. Available at: [Link]
-
Prasad, K. R., et al. (2020). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Semantic Scholar. Available at: [Link]
-
Al-Ostath, R. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]
-
Abdellatif, K. R. A., et al. (2012). Synthesis and biological evaluation of novel pyrazoline derivatives as anti-inflammatory and antioxidant agents. PubMed. Available at: [Link]
-
Abdellatif, K. R. A., et al. (2012). Synthesis and biological evaluation of novel pyrazoline derivatives as anti-inflammatory and antioxidant agents. National Genomics Data Center. Available at: [Link]
-
Gazzi, T., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Semantic Scholar. Available at: [Link]
-
Gazzi, T., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. Available at: [Link]
-
Wang, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Saeed, A., et al. (2024). (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. Available at: [Link]
-
Ušćumlić, A., et al. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. PubMed. Available at: [Link]
-
Akhramez, S., et al. (2022). (PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. ResearchGate. Available at: [Link]
-
Kumar, S., et al. (2022). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Taylor & Francis Online. Available at: [Link]
-
Al-Sehemi, A. G., et al. (2021). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journament. Available at: [Link]
-
Sharma, R., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Nasution, Y., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Available at: [Link]
-
da Silva, G. O., et al. (2013). Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds by. Acta Horticulturae. Available at: [Link]
-
Rocchetti, G., et al. (2021). Antioxidant activity evaluated by DPPH, ABTS and FRAP assays. ResearchGate. Available at: [Link]
-
Loizzo, M. R., et al. (2022). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... ResearchGate. Available at: [Link]
Sources
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. cropj.com [cropj.com]
- 11. researchgate.net [researchgate.net]
- 12. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel pyrazoline derivatives as anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel pyrazoline derivatives as anti-inflammatory and antioxidant agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 15. Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives | Journament [journament.com]
A Comparative Guide to the Biological Efficacy of Pyrazole Derivatives: A Focus on 5-Ethoxy-3-methyl-1-phenylpyrazole
Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in drug discovery.[1][2] Its structural versatility and ability to serve as both a hydrogen bond donor and acceptor allow it to interact with a wide array of biological targets.[3] This has led to the development of numerous FDA-approved drugs for a broad spectrum of clinical conditions, including inflammation, cancer, and infectious diseases.[3][4][5] Marketed drugs like the anti-inflammatory Celecoxib, the anti-cancer agent Ruxolitinib, and the erectile dysfunction treatment Sildenafil all feature the pyrazole core, highlighting its therapeutic significance.[5][6]
This guide provides a comparative analysis of the biological efficacy of various pyrazole derivatives, with a specific focus on understanding the potential of 5-Ethoxy-3-methyl-1-phenylpyrazole . While direct and extensive biological data for this specific molecule is not widely published, we can infer its potential activities by examining structurally related and well-characterized pyrazole analogs.[7][8][9] We will delve into key therapeutic areas such as anti-inflammatory, anticancer, and antioxidant activities, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in drug development.
Comparative Biological Efficacy
The biological activity of a pyrazole derivative is profoundly influenced by the nature and position of its substituents. The substituents on the N-1 and C-3/C-5 positions are particularly crucial in defining the molecule's interaction with specific biological targets.[2]
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
A primary mechanism for the anti-inflammatory action of many pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.
A quintessential example is Celecoxib , a diaryl-substituted pyrazole that selectively inhibits COX-2, reducing the gastrointestinal side effects associated with non-selective NSAIDs. Other pyrazole derivatives have also shown potent anti-inflammatory effects. For instance, certain 1,3,4,5-tetrasubstituted pyrazole derivatives have demonstrated in vitro anti-inflammatory activity comparable to or even exceeding that of the standard drug diclofenac.[10]
Structural Insight: this compound shares the 1-phenylpyrazole core found in many anti-inflammatory agents. Its efficacy would depend on how the ethoxy and methyl groups at the C-5 and C-3 positions, respectively, fit into the active site of COX enzymes. Compared to Celecoxib, it lacks the sulfonamide group critical for COX-2 selectivity. However, its structural relative, Edaravone (1-phenyl-3-methyl-5-pyrazolone) , a potent antioxidant, also exhibits anti-inflammatory properties.[11] This suggests that this compound may possess anti-inflammatory potential, warranting investigation.
Table 1: Comparative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Target | Assay | Potency (IC50) | Reference |
| Celecoxib | COX-2 | In vitro COX inhibition | 0.01 µM | [2] |
| Compound 33 (1,5-diaryl pyrazole) | COX-2 | In vitro COX inhibition | 2.52 µM | [2] |
| Compound 117a (tetrasubstituted pyrazole) | Not specified | In vitro inhibition assay | 93.80% inhibition at 1mM | [10] |
| This compound | COX-2 (Hypothesized) | - | Data not available | - |
Anticancer Activity: Diverse Mechanisms of Action
Pyrazole derivatives have emerged as powerful anticancer agents by targeting various critical cellular pathways.[12] Mechanisms include the inhibition of cyclin-dependent kinases (CDKs), receptor tyrosine kinases (like EGFR), and tubulin polymerization.[1][12]
For example, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as highly potent CDK2 inhibitors , with compound 15 showing a Ki of 0.005 µM and inducing cell cycle arrest and apoptosis in ovarian cancer cells.[1] Other pyrazole-containing hybrids have shown potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range, sometimes superior to standard drugs like etoposide and erlotinib.[12]
Structural Insight: The anticancer potential of this compound is speculative but plausible. The 1-phenyl group is a common feature in many anticancer pyrazoles. The specific substitutions at positions 3 and 5 would determine its ability to bind to kinase active sites or other targets. Docking studies and in vitro screening would be necessary to elucidate its potential in this area.
Table 2: Comparative Anticancer Activity of Selected Pyrazole Derivatives
| Compound | Target/Mechanism | Cell Line | Potency (IC50 / GI50) | Reference |
| Compound 15 | CDK2 Inhibitor | A2780 (Ovarian) | 0.127–0.560 µM | [1] |
| Compound 5 (Diaryl Pyrazole) | Tubulin Polymerization Inhibitor | K562, A549, MCF7 | More active than ABT-751 | [12] |
| Compound 22/23 (Benzoxazine-pyrazole hybrid) | EGFR Inhibitor | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 µM | [12] |
| Compound 161b (Pyrazole-imide derivative) | Cytotoxicity | A-549 (Lung) | 3.22 µM | [10] |
Antioxidant and Antimicrobial Activities
The pyrazole scaffold is also present in compounds with notable antioxidant and antimicrobial properties.
Antioxidant Activity: The most relevant comparator for this compound is Edaravone (1-phenyl-3-methyl-5-pyrazolone) . Edaravone is a powerful free radical scavenger used to mitigate oxidative stress following a stroke. Given that this compound differs from the core of Edaravone primarily by the substitution of a 5-oxo group with a 5-ethoxy group, it is conceivable that it retains some radical scavenging ability.
Antimicrobial Activity: Numerous pyrazole derivatives have been synthesized and tested against bacterial and fungal strains.[4][6][13] For example, certain nitrofuran-containing tetrasubstituted pyrazoles have demonstrated good antibacterial and antifungal activity.[13] The efficacy is highly dependent on the specific substituents attached to the pyrazole core.
Experimental Methodologies and Protocols
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological efficacy of novel compounds.
Workflow for Evaluating Biological Efficacy
Caption: General workflow for assessing the biological efficacy of a novel pyrazole derivative.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which a compound inhibits cell growth by 50% (GI50), a key indicator of anticancer potential.[1]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole derivative (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI50 value from the dose-response curve.
Protocol 2: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)
This is a standard and well-validated in vivo model for screening acute anti-inflammatory agents, particularly those that inhibit prostaglandin production.[13][14]
Principle: Subplantar injection of carrageenan in the rat paw induces a biphasic inflammatory response. The later phase (3-5 hours post-injection) is characterized by significant edema resulting from the production of prostaglandins, which is mediated by COX enzymes. An effective anti-inflammatory agent will reduce this edema.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.
-
Grouping and Fasting: Divide the animals into groups (n=6): Vehicle Control, Standard Drug (e.g., Indomethacin or Celecoxib), and Test Compound groups (at various doses). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test pyrazole derivative and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.
-
Edema Induction: Measure the initial paw volume of each rat using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Key Mechanistic Pathways
Understanding the underlying molecular pathways is crucial for rational drug design.
CDK2 and Cell Cycle Progression
Caption: Inhibition of the CDK2/Cyclin E complex by pyrazole derivatives blocks pRB phosphorylation, preventing cell cycle progression into the S phase.[1]
Conclusion and Future Directions
The pyrazole scaffold is undeniably a cornerstone of modern medicinal chemistry, offering vast potential for developing novel therapeutics.[15][16] While this guide has synthesized data on a range of pyrazole derivatives to build a comparative framework, the specific biological profile of This compound remains to be fully elucidated.
Based on structural comparisons with established agents like Edaravone and other 1-phenylpyrazole derivatives, it is reasonable to hypothesize that this compound may exhibit antioxidant and anti-inflammatory properties. Its potential as an anticancer agent is more speculative but cannot be dismissed without empirical testing.
The path forward is clear:
-
Chemical Synthesis: An efficient synthesis protocol for this compound is the first step.
-
Broad-Spectrum In Vitro Screening: The compound should be subjected to a battery of assays, including those detailed in this guide (COX inhibition, MTT, DPPH), to identify its primary biological activities.
-
Structure-Activity Relationship (SAR) Studies: Should promising activity be found, a systematic modification of the ethoxy, methyl, and phenyl groups would be essential to optimize potency and selectivity.
This guide provides the foundational knowledge and experimental framework necessary for researchers to embark on the scientific journey of characterizing this compound and unlocking its potential therapeutic value.
References
-
Al-Hourani, B., Sharma, S. K., & Al-Adhami, A. J. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Sciences. [Link]
-
Al-Hourani, B., Sharma, S. K., & Al-Adhami, A. J. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Zhao, G., et al. (2012). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. ACS Publications. [Link]
-
Kumar, K., & Goyal, R. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Kumar, R., et al. (2022). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Al-Suhaimi, K. S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Kumar, A., & Kumar, R. (2021). Biologically active pyrazole derivatives. New Journal of Chemistry. [Link]
-
Pathak, D., & Kumar, P. (2013). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
-
El-Sayed, N. F., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. [Link]
-
Sharma, A., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Dube, Z. F., et al. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis Online. [Link]
-
de Oliveira, C. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. [Link]
-
Zhang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Singh, U. P., & Kumar, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC - PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Singh, U. P., & Kumar, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Semantic Scholar. [Link]
-
Singh, P., et al. (2025). Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study. ResearchGate. [Link]
-
Wang, D., et al. (2008). 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one. PubMed Central - NIH. [Link]
-
Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. ResearchGate. [Link]
-
Kalluraya, B., et al. (2013). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH. [Link]
-
Bakherad, M., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society. [Link]
-
Stenutz, R. (n.d.). This compound. Stenutz. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. This compound | C12H14N2O | CID 555100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 1016-41-7 [m.chemicalbook.com]
- 9. This compound [stenutz.eu]
- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 11. ias.ac.in [ias.ac.in]
- 12. mdpi.com [mdpi.com]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
A Senior Application Scientist's Guide to the Validated Synthesis and Purification of 5-Ethoxy-3-methyl-1-phenylpyrazole
Introduction: 5-Ethoxy-3-methyl-1-phenylpyrazole is a substituted pyrazole, a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and agrochemicals.[1][2] The precise arrangement of substituents on the pyrazole ring is critical to its biological activity, making the validation of its synthesis and purification paramount. In fields like drug development, regulatory bodies require robust, reproducible, and well-documented manufacturing processes to ensure product safety and efficacy.[3][4] This guide provides an in-depth analysis of a reliable synthesis pathway, compares common purification methodologies, and details the essential analytical techniques required to validate the identity and purity of the final compound. The protocols and rationale described herein are designed for researchers, scientists, and professionals who require a high degree of confidence in their chemical matter.
Part 1: Synthesis of this compound
The most classical and reliable method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[5][6] For the target molecule, this involves a two-step process: the initial formation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, followed by O-ethylation.
Primary Synthesis Route: Knorr Condensation and Subsequent Ethylation
This method is favored for its high yields and the ready availability of starting materials. The initial reaction between phenylhydrazine and ethyl acetoacetate is typically acid-catalyzed, which facilitates the formation of a hydrazone intermediate that subsequently cyclizes.[7][8]
Step-by-Step Synthesis Protocol:
-
Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (1.0 eq.) and ethanol.
-
Slowly add ethyl acetoacetate (1.05 eq.) to the stirred solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).
-
Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the pyrazolone intermediate.[9]
-
-
Synthesis of this compound (O-Ethylation):
-
Suspend the dried 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq.) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), to the suspension.
-
To the stirred mixture, add an ethylating agent like diethyl sulfate or ethyl iodide (1.2 eq.) dropwise.
-
Heat the reaction to a moderate temperature (50-60 °C) and stir for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
The crude product can then be taken forward for purification.
-
Causality in Experimental Design: The use of a slight excess of ethyl acetoacetate ensures the complete consumption of the more valuable phenylhydrazine. Acetic acid catalysis is crucial for protonating the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial condensation. In the second step, a base is required to deprotonate the pyrazolone, forming a nucleophilic oxygen anion that readily attacks the ethylating agent.
Visualization of Synthesis Workflow:
Caption: Knorr condensation followed by O-ethylation.
Alternative Synthesis Strategies
While the Knorr synthesis is robust, other methods for creating substituted pyrazoles exist, offering different advantages.
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the product, increasing efficiency. For example, a one-pot reaction of a hydrazine, a β-ketoester, and an aryl halide under copper catalysis can yield N-aryl pyrazoles directly.[10] This approach offers higher atom economy but may require more complex optimization.
-
Palladium-Catalyzed Cyclizations: Modern cross-coupling chemistry allows for the synthesis of pyrazoles from different starting points. For instance, a palladium-catalyzed reaction between hydrazones and alkynes can afford highly substituted pyrazoles.[11] These methods provide access to diverse structures but often rely on more expensive catalysts and ligands.
Part 2: A Comparative Guide to Purification Methods
The choice of purification technique is critical for achieving the high purity levels (>99%) required for pharmaceutical applications. The primary impurities in this synthesis are unreacted starting materials, the pyrazolone intermediate, and potential regioisomers (N-ethylated product).
| Method | Principle | Advantages | Disadvantages | Typical Purity |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Cost-effective, scalable, excellent for removing minor, structurally different impurities. | Requires finding a suitable solvent system; can lead to significant yield loss. | 98-99.5% |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. | High resolving power, capable of separating closely related isomers and byproducts.[12] | Labor-intensive, requires significant solvent volumes, can be difficult to scale up. | >99.5% |
| Acid Salt Crystallization | The basic pyrazole nitrogen is protonated with an acid to form a salt, which is then crystallized.[13][14] | Highly selective for basic compounds, can remove non-basic impurities effectively. | Requires an additional step to neutralize the salt and recover the free base; not effective for separating isomeric pyrazoles. | 99-99.8% |
Recommendation: For achieving the highest purity, a two-stage approach is often optimal. An initial purification by recrystallization or acid salt formation can remove bulk impurities, followed by a final polishing step using column chromatography to remove any remaining trace impurities and regioisomers.
Part 3: The Validation Workflow: Confirming Purity and Identity
Validation is a systematic process that proves an analytical method is suitable for its intended purpose.[4][15] For this compound, validation confirms that the purified material is the correct molecule and quantifies its purity.
Visualization of Analytical Validation Workflow:
Caption: Comprehensive analytical validation workflow.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[16][17]
-
Objective: To separate and quantify the main compound from all potential impurities.
-
Instrumentation & Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to ensure good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a stock solution of the purified compound in acetonitrile at a concentration of ~1 mg/mL.
-
Perform a gradient elution, for example, starting at 30% B, increasing to 95% B over 15 minutes, holding for 2 minutes, and then re-equilibrating.
-
Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[15]
Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying volatile and semi-volatile impurities that may be present in the sample.[1] It provides both retention time data for separation and mass spectra for structural identification.
-
Objective: To identify the molecular weight and potential structure of any separated impurities.
-
Instrumentation & Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.
-
-
Procedure:
-
Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate.
-
Inject 1 µL into the GC-MS system.
-
Analyze the resulting chromatogram. For each peak, the mass spectrum can be compared to library databases (e.g., NIST) to tentatively identify impurities. The fragmentation pattern of pyrazoles is well-documented and can aid in identification.[18]
-
Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural confirmation of organic molecules.[19][20][21][22][23] It provides detailed information about the chemical environment of each atom in the molecule.
-
Objective: To confirm that the synthesized compound has the exact structure of this compound.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Expected Spectroscopic Data: [24]
-
¹H NMR (CDCl₃):
-
δ 7.68 (d, 2H): Two protons on the phenyl ring ortho to the pyrazole nitrogen.
-
δ 7.35 (t, 2H): Two protons on the phenyl ring meta to the pyrazole nitrogen.
-
δ 7.17 (t, 1H): One proton on the phenyl ring para to the pyrazole nitrogen.
-
δ 5.40 (s, 1H): The single proton on the pyrazole ring (at C4).
-
δ 4.12 (q, 2H): The -CH₂- group of the ethoxy substituent.
-
δ 2.42 (s, 3H): The methyl group protons on the pyrazole ring (at C3).
-
δ 1.44 (t, 3H): The methyl group protons of the ethoxy substituent.
-
-
¹³C NMR (CDCl₃):
-
δ 154.6, 148.3, 138.8: Carbons of the pyrazole and phenyl rings directly attached to nitrogen.
-
δ 128.6, 125.5, 121.6: Carbons of the phenyl ring.
-
δ 86.1: The C4 carbon of the pyrazole ring.
-
δ 67.5: The -CH₂- carbon of the ethoxy group.
-
δ 14.6, 14.5: The two methyl carbons.
-
-
-
Interpretation: The observed chemical shifts, multiplicities (singlet, doublet, triplet, quartet), and integrations must match the expected values for the target structure. The presence of the quartet at 4.12 ppm and the triplet at 1.44 ppm are definitive proof of the ethoxy group, while the singlet at 5.40 ppm confirms the substitution pattern on the pyrazole ring.
Conclusion
The successful synthesis of high-purity this compound is readily achievable through a well-controlled Knorr condensation followed by O-ethylation. However, the synthesis itself is only part of the process. A rigorous purification strategy, typically combining recrystallization and column chromatography, is necessary to remove process-related impurities and isomers. Ultimately, a comprehensive analytical validation workflow employing HPLC for purity, GC-MS for impurity identification, and NMR spectroscopy for definitive structural confirmation is essential. This multi-faceted approach ensures the production of a well-characterized, high-quality compound suitable for the demanding applications in research and development.
References
-
Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024). Available at: [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. (n.d.). Available at: [Link]
-
Structural elucidation by NMR(1HNMR). Slideshare. (n.d.). Available at: [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Available at: [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. (2008). Available at: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023). Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. (2021). Available at: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. (n.d.). Available at: [Link]
- DE102009060150A1 - Process for the purification of pyrazoles. Google Patents. (n.d.).
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. (n.d.). Available at: [Link]
-
(PDF) Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. ResearchGate. (n.d.). Available at: [Link]
- WO2011076194A1 - Method for purifying pyrazoles. Google Patents. (n.d.).
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Available at: [Link]
-
Small Molecule Drug Characterization and Purity Analysis. Agilent. (n.d.). Available at: [Link]
-
GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. ResearchGate. (n.d.). Available at: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Available at: [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. (2024). Available at: [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. (2025). Available at: [Link]
-
This compound. Stenutz. (n.d.). Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. (2025). Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Institutes of Health. (2025). Available at: [Link]
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. (n.d.). Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Available at: [Link]
-
1-Hydroxymethyl-3-ethoxy-5-methylpyrazole. MDPI. (1999). Available at: [Link]
-
This compound. National Institutes of Health. (n.d.). Available at: [Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. (n.d.). Available at: [Link]
- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents. (n.d.).
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Available at: [Link]
-
Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (n.d.). Available at: [Link]
-
Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study. ResearchGate. (2025). Available at: [Link]
-
Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. National Institutes of Health. (n.d.). Available at: [Link]
-
Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. ResearchGate. (2025). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. pharmtech.com [pharmtech.com]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jchps.com [jchps.com]
- 21. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 23. researchgate.net [researchgate.net]
- 24. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Spectroscopic Analysis and Comparison of Pyrazole Isomers
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of pyrazole isomers is a critical step in advancing their work. The subtle differences in the placement of substituents on the pyrazole ring can lead to vastly different pharmacological and physicochemical properties. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to differentiate these isomers, grounded in experimental data and established scientific principles. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Challenge of Pyrazole Isomerism
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their synthetic versatility and diverse biological activities have made them a cornerstone in medicinal chemistry. However, the synthesis of substituted pyrazoles often yields a mixture of isomers, necessitating robust analytical methods for their differentiation. This guide will focus on the spectroscopic comparison of two common isomers: 3-methylpyrazole and 4-methylpyrazole, to illustrate the key distinguishing features.
Comparative Spectroscopic Analysis
A multi-spectroscopic approach is essential for the definitive characterization of pyrazole isomers. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment and connectivity of atoms within a molecule.
The ¹H NMR spectra of 3-methylpyrazole and 4-methylpyrazole exhibit distinct differences in chemical shifts and coupling patterns, directly reflecting the position of the methyl group.
-
3-Methylpyrazole: Due to tautomerism, the proton on the nitrogen rapidly exchanges between N1 and N2, leading to an averaged signal. The protons on the pyrazole ring at positions 4 and 5 are in different chemical environments. The H4 proton typically appears as a triplet, coupled to the H5 proton and the NH proton. The H5 proton appears as a doublet.
-
4-Methylpyrazole: In this symmetrical isomer, the protons at positions 3 and 5 are chemically equivalent, resulting in a single signal. This equivalence is a key distinguishing feature from the 3-substituted isomer.
The ¹³C NMR spectra provide further confirmation of the isomeric structure by revealing the chemical environment of each carbon atom.
-
3-Methylpyrazole: The spectrum will show four distinct signals for the four carbon atoms in the molecule (three ring carbons and one methyl carbon). The chemical shifts of the ring carbons are influenced by their proximity to the nitrogen atoms and the methyl group.
-
4-Methylpyrazole: Due to its symmetry, the carbons at positions 3 and 5 are equivalent, resulting in only three distinct signals: one for the equivalent C3 and C5, one for C4, and one for the methyl carbon.
Table 1: Comparative ¹H and ¹³C NMR Data for Methylpyrazole Isomers
| Isomer | Spectroscopic Data | Chemical Shift (δ, ppm) |
| 3-Methylpyrazole | ¹H NMR (in CDCl₃) | ~2.3 (s, 3H, CH₃), ~6.1 (t, 1H, H4), ~7.4 (d, 1H, H5), NH proton (broad) |
| ¹³C NMR (in CDCl₃) | ~11 (CH₃), ~106 (C4), ~134 (C5), ~148 (C3) | |
| 4-Methylpyrazole | ¹H NMR (in CDCl₃) | ~2.0 (s, 3H, CH₃), ~7.5 (s, 2H, H3 & H5), NH proton (broad) |
| ¹³C NMR (in CDCl₃) | ~9 (CH₃), ~118 (C4), ~135 (C3 & C5) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups and bonding within a molecule. The vibrational frequencies of the pyrazole ring and its substituents are sensitive to the substitution pattern.
-
N-H Stretch: Both isomers will exhibit a broad absorption band in the region of 3100-3500 cm⁻¹, characteristic of the N-H stretching vibration, often broadened due to hydrogen bonding.[1]
-
C-H Stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.
-
Ring Vibrations: The C=C and C=N stretching vibrations within the pyrazole ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. The exact positions and intensities of these bands can differ between the isomers, serving as a "fingerprint" for each. For instance, studies on substituted pyrazoles have shown that the positions of these ring vibrations are sensitive to the electronic effects of the substituents.[2]
-
C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can also be diagnostic of the substitution pattern on the aromatic ring.
Table 2: Key FT-IR Absorption Bands for Methylpyrazole Isomers
| Isomer | Functional Group | Approximate Wavenumber (cm⁻¹) |
| 3-Methylpyrazole | N-H stretch | 3150-3400 (broad) |
| C-H stretch (aromatic) | ~3100 | |
| C-H stretch (aliphatic) | ~2950 | |
| C=N, C=C stretch | 1500-1600 | |
| 4-Methylpyrazole | N-H stretch | 3150-3400 (broad) |
| C-H stretch (aromatic) | ~3120 | |
| C-H stretch (aliphatic) | ~2920 | |
| C=N, C=C stretch | 1500-1600 |
Note: The fingerprint region (below 1500 cm⁻¹) will show more distinct differences between the isomers.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and crucial structural information through the analysis of its fragmentation patterns. Electron ionization (EI) is a common technique that leads to characteristic fragmentation for each isomer.
The molecular ion peak (M⁺) for both 3-methylpyrazole and 4-methylpyrazole will appear at an m/z (mass-to-charge ratio) of 82, corresponding to their molecular weight. However, the relative abundances of the fragment ions will differ.
A key fragmentation pathway for pyrazoles involves the loss of HCN.[3] For methyl-substituted pyrazoles, another significant fragmentation is the loss of a methyl radical (CH₃•) or the cleavage of the ring. The stability of the resulting carbocations will dictate the major fragmentation pathways and the relative intensities of the corresponding peaks in the mass spectrum.
For 3-methylpyrazole , a prominent fragmentation pathway involves the loss of a hydrogen atom from the methyl group, followed by ring expansion to a stable pyridazinium-like cation.
For 4-methylpyrazole , the loss of a methyl radical to form a pyrazolyl cation is a likely fragmentation pathway. The relative ease of these fragmentation processes leads to different mass spectral fingerprints.
Table 3: Major Mass Spectrometry Fragments for Methylpyrazole Isomers
| Isomer | m/z | Possible Fragment |
| 3-Methylpyrazole | 82 | [M]⁺ |
| 81 | [M-H]⁺ | |
| 54 | [M-HCN-H]⁺ | |
| 4-Methylpyrazole | 82 | [M]⁺ |
| 67 | [M-CH₃]⁺ | |
| 55 | [M-HCN]⁺ |
Note: The relative intensities of these fragments are key to distinguishing the isomers.
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectroscopic analysis of pyrazole isomers.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazole isomer.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum using a standard pulse program.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups and obtain a vibrational fingerprint of the pyrazole isomer.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place one to two drops of the liquid pyrazole sample onto one salt plate.
-
Carefully place the second salt plate on top to create a thin liquid film.
-
-
Sample Preparation (KBr Pellet - for solids):
-
Grind 1-2 mg of the solid pyrazole with ~100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the sample holder (with the salt plates or KBr pellet) in the spectrometer's sample compartment.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for functional groups such as N-H, C-H (aromatic and aliphatic), C=N, and C=C.
-
Compare the fingerprint region (typically < 1500 cm⁻¹) with known spectra or between isomers to identify subtle structural differences.
-
Protocol 3: Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern of the pyrazole isomer.
Methodology:
-
Sample Introduction:
-
For volatile samples, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Dissolve a small amount of the pyrazole isomer in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
For less volatile or thermally labile compounds, direct infusion via a syringe pump into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source may be used.
-
-
Ionization:
-
For GC-MS, Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight.
-
Analyze the major fragment ions and their relative intensities.
-
Propose fragmentation pathways consistent with the observed spectrum to support the structural assignment.
-
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams outline the experimental workflow and the logical connections between the spectroscopic techniques and the information they provide.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of pyrazole isomers.
Caption: Logical relationship between spectroscopic techniques and the information derived for pyrazole characterization.
Conclusion
The differentiation of pyrazole isomers is a task that demands a meticulous and multi-faceted analytical approach. By combining the detailed structural insights from NMR spectroscopy, the functional group information from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently and accurately elucidate the structure of their synthesized compounds. This guide provides the foundational knowledge, comparative data, and practical protocols to empower scientists in their pursuit of novel pyrazole-based therapeutics and materials. The causality behind the observed spectral differences is rooted in the fundamental principles of how molecular structure dictates the interaction with electromagnetic radiation and the stability of ionic fragments.
References
-
ResearchGate. (n.d.). Structures and tautomerism of substituted pyrazoles studied in.... [Link]
-
PubChem. (n.d.). 4-Methylpyrazole. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 3-Methylpyrazole. National Center for Biotechnology Information. [Link]
-
Naji, A. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
-
NIST. (n.d.). 3,5-Dimethylpyrazole. NIST Chemistry WebBook. [Link]
-
ResearchGate. (n.d.). The FT-IR spectrum of 3,5-dimethylpyrazole. [Link]
-
Santos, L. S., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]
-
Ferreira, M. M. C. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 2. [Link]
-
Semantic Scholar. (n.d.). A vibrational assignment for pyrazole. [Link]
-
Der Pharma Chemica. (2014). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole. 8(1), 133-144. [Link]
-
Cremer, D., et al. (2021). How Vibrational Notations Can Spoil Infrared Spectroscopy: A Case Study on Isolated Methanol. Physical Chemistry Chemical Physics, 23(4), 2471-2484. [Link]
Sources
A Senior Application Scientist's Guide to Evaluating the Biological Activity of 5-Ethoxy-3-methyl-1-phenylpyrazole Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of 5-Ethoxy-3-methyl-1-phenylpyrazole analogs. While this specific scaffold represents an intriguing area for discovery, a wealth of knowledge can be drawn from the broader class of pyrazole derivatives to inform our experimental approach. This document will detail the potential biological activities of these compounds, provide in-depth, field-proven experimental protocols for their evaluation, and offer insights into the structure-activity relationships that may govern their efficacy.
Introduction to the this compound Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] The 1,3,5-trisubstituted pyrazole framework, in particular, has been extensively explored. The subject of this guide, the this compound scaffold, offers a unique combination of lipophilic and electron-donating/withdrawing groups that can be systematically modified to probe structure-activity relationships (SAR). The ethoxy group at the 5-position, in particular, may influence the compound's pharmacokinetic properties and its interaction with biological targets.
Potential Biological Activities and Mechanisms of Action
Based on the extensive literature on pyrazole derivatives, analogs of this compound are anticipated to exhibit several key biological activities:
-
Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives function as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[1][3] The well-known NSAID celecoxib, for instance, features a pyrazole core.[4] The mechanism of action for anti-inflammatory pyrazoles often involves the inhibition of prostaglandin synthesis. Some derivatives may also exhibit dual inhibition of COX and 5-lipoxygenase (5-LOX), potentially offering a broader anti-inflammatory profile with a reduced risk of gastrointestinal side effects.[1]
-
Anticancer Activity: A growing body of evidence supports the potential of pyrazole derivatives as anticancer agents.[5][6] Their mechanisms of action are diverse and can include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[7] The substitution pattern on the pyrazole ring and the appended phenyl rings plays a critical role in determining the cytotoxic potency and the specific cellular pathways affected.
-
Antimicrobial Activity: The pyrazole scaffold is also found in compounds with antibacterial and antifungal properties.[8] While this guide will focus on anti-inflammatory and anticancer activities, it is a noteworthy area for potential screening.
Comparative Evaluation of Biological Activity: A Data-Driven Approach
While specific data for a comprehensive library of this compound analogs is emerging, we can draw valuable comparative insights from closely related substituted pyrazole derivatives. The following tables summarize the biological activities of various pyrazole analogs, providing a benchmark for the evaluation of novel compounds.
Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
| Compound ID | Structure | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | Reference Drug | 0.063 | 142.2 | [1] |
| Compound 9 | Pyrazole Sulphonamide Derivative | 0.01 | 344.56 | [1][4] |
| Compound 5a | Pyrazole Sulphonamide Derivative | 0.023 | 185.2 | [1] |
| Compound 13a | N-phenylpyrazole Derivative | 0.039 | >256 | [4] |
This table showcases the potent and selective COX-2 inhibition achieved with various pyrazole scaffolds, highlighting the potential for this compound analogs to exhibit similar activity.
Table 2: Cytotoxic Activity of Selected Pyrazole Derivatives Against Cancer Cell Lines
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Compound 3i | 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | RKO (Colon Carcinoma) | 9.9 | [5] |
| Compound 6af | 3-(2-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)-2-oxo-ethoxy)-2-substituted-phenyl-4H-chromen-4-one | SGC-7901 (Gastric Cancer) | 4.01 (µg/mL) | [9] |
| Compound 2 | 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide | A549 (Lung Adenocarcinoma) | 220.20 | [10] |
| Compound 13 | 3-(5-Mercapto-1,3,4-oxa-diazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile | IGROVI (Ovarian Cancer) | 0.04 | [6] |
This table demonstrates the diverse range of cytotoxic activities exhibited by pyrazole derivatives against various cancer cell lines, suggesting that modifications to the this compound scaffold could yield potent anticancer agents.
Experimental Protocols for Biological Evaluation
To ensure the generation of robust and reproducible data, the following detailed experimental protocols are provided. These protocols are designed to be self-validating systems, incorporating appropriate controls and standards.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Causality Behind Experimental Choices: This assay is chosen as a primary screen for anticancer activity due to its high throughput, sensitivity, and reliance on the metabolic activity of viable cells. The reduction of MTT to formazan by mitochondrial dehydrogenases is a hallmark of cellular health.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (typically ranging from 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for MTT Cytotoxicity Assay.
Protocol 2: In Vivo Anti-inflammatory Activity using the Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model of acute inflammation.
Causality Behind Experimental Choices: Carrageenan, a phlogistic agent, induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and involves the induction of COX-2. This model is therefore excellent for screening compounds that may inhibit COX-2.
Step-by-Step Methodology:
-
Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups for the pyrazole analogs at different doses. Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Caption: Carrageenan-Induced Paw Edema Workflow.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the selective inhibitory activity of the compounds on the two COX isoforms.
Causality Behind Experimental Choices: Differentiating between COX-1 and COX-2 inhibition is crucial for predicting the potential for gastrointestinal side effects. Selective COX-2 inhibitors are generally associated with a better safety profile.
Step-by-Step Methodology:
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.
-
Assay Buffer: Prepare a buffer of 100 mM Tris-HCl (pH 8.0) containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA.
-
Incubation: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add arachidonic acid (the substrate) to initiate the reaction.
-
Reaction Termination and Measurement: After 2 minutes, stop the reaction by adding 1 M HCl. Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (COX-1 IC50 / COX-2 IC50).
Caption: COX-2 Inhibition Signaling Pathway.
Structure-Activity Relationship (SAR) Insights
Based on the broader pyrazole literature, the following SAR insights can guide the design of novel this compound analogs:
-
Substituents on the Phenyl Rings: The nature and position of substituents on the 1-phenyl ring and any additional phenyl groups are critical for activity. Electron-withdrawing groups, such as sulfonamides, have been shown to enhance COX-2 selectivity.[3]
-
The 5-Alkoxy Group: The ethoxy group at the 5-position likely influences the lipophilicity and, consequently, the pharmacokinetic profile of the molecule. Varying the length and branching of this alkyl chain can be a key strategy for optimizing activity and bioavailability.
-
The 3-Methyl Group: The methyl group at the 3-position contributes to the overall steric and electronic properties of the pyrazole core. Modifications at this position could modulate target binding.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. By leveraging the extensive knowledge base of pyrazole pharmacology and employing the robust experimental protocols detailed in this guide, researchers can systematically evaluate the biological activities of new analogs. A thorough investigation of the structure-activity relationships will be paramount in optimizing lead compounds for potency, selectivity, and desirable pharmacokinetic properties.
References
- Bakr, E., et al. (2021).
- Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070-1076.
- Gedawy, A. M., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central.
- Gierut, A., et al. (2021).
- Hassan, G. S., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Semantic Scholar.
- Hussein, W. A., et al. (2021).
- Kossakowski, J., et al. (2021).
- Kumar, R., et al. (2012). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. European Journal of Medicinal Chemistry, 53, 315-324.
- Lema, C. P., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 38.
- Metwally, A. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273.
- Mohamed, M. F., et al. (2023). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma.
- Moneer, A. A., et al. (2020). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Advances, 10(56), 33835-33847.
- Nirwan, S., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
- Pandhurnekar, C. P., et al. (2021). A review on synthesis and biological activities of pyrazole and its derivatives. Journal of Advanced Scientific Research, 12(2), 37-43.
- Patel, R. V., et al. (2013). Pyrrol)-Pyrazole Derivatives as Non- Acidic Anti-Inflammatory an. International Journal of Pharmaceutical and Phytopharmacological Research.
- Ragavan, R. V., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2646.
- Rashad, A. E., et al. (2010). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Archiv der Pharmazie, 343(12), 683-690.
- Shahani, T., et al. (2014). 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(5), o560.
- Sun, J., et al. (2011). Novel 3-(2-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)-2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: synthesis and anticancer activity. Medicinal Chemistry, 7(6), 605-610.
- Trilleras, J., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- Varma, R. S. (2016). Current status of pyrazole and its biological activities. EXCLI Journal, 15, 464-484.
- Verma, A. K., et al. (2021). A review on synthesis and biological activities of pyrazole and its derivatives. Journal of Advanced Scientific Research, 12(2), 37-43.
- Yakaiah, T., et al. (2021). Some reported selective COX-2 inhibitors (A–H) and the designed compounds (I).
- Zareef, M., et al. (2021). Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study. Archiv der Pharmazie.
- Zhang, Y., et al. (2016). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 21(10), 1335.
Sources
- 1. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. naturalspublishing.com [naturalspublishing.com]
- 9. Novel 3-(2-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)-2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Pyrazole Synthesis
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, integral to a wide range of pharmaceuticals and agrochemicals.[1][2] The efficient and regioselective construction of this five-membered heterocycle is a critical task. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to pyrazole compounds, moving beyond a simple recitation of methods to explain the causality behind experimental choices and offer field-proven insights.
The Knorr Pyrazole Synthesis: The Classic Workhorse
First reported by Ludwig Knorr in 1883, this is arguably the most fundamental and widely utilized method for pyrazole synthesis.[3][4] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[5]
Mechanistic Rationale & Causality
The reaction is typically acid-catalyzed and proceeds via initial condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups to form a hydrazone or enamine intermediate.[6][7] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step yields the stable, aromatic pyrazole ring.[8]
The choice of reaction conditions is paramount. Acid catalysis accelerates both the initial condensation and the final dehydration step.[4] However, the reaction can also be promoted by base catalysis or performed under neutral conditions, often at elevated temperatures.[9]
The Challenge of Regioselectivity
A significant drawback of the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of two regioisomeric pyrazoles, which are often difficult to separate.[10][11]
Several factors influence the regiochemical outcome:
-
Electronic Effects: Electron-withdrawing groups activate a nearby carbonyl, making it more electrophilic and susceptible to attack.[10]
-
Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine can direct the attack to the less sterically hindered carbonyl group.[10]
-
Reaction Conditions: The choice of solvent and pH can dramatically alter the outcome. For instance, studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity in favor of a single isomer.[12][13]
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is a variation of the Knorr reaction, condensing a β-ketoester with a substituted hydrazine.[6][14]
-
Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[6]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[6]
-
Isolation: Cool the resulting mixture in an ice bath to facilitate the crystallization of the crude product.[6]
-
Purification: Collect the solid product by vacuum filtration and recrystallize from ethanol or a similar suitable solvent to obtain the pure pyrazolone.[6]
Synthesis from α,β-Unsaturated Carbonyls
This method utilizes readily available α,β-unsaturated aldehydes and ketones (such as chalcones) as the three-carbon backbone.[9] The reaction with hydrazine initially forms a non-aromatic pyrazoline ring.[1]
Mechanistic Rationale & Causality
The synthesis is a two-stage process. First, a Michael-type addition of the hydrazine to the β-carbon of the unsaturated system occurs, followed by an intramolecular cyclization and dehydration to form the pyrazoline. The crucial second step is the oxidation of the pyrazoline to the corresponding aromatic pyrazole.[9] A variety of oxidizing agents can be employed, including iodine, bromine, or simply heating in a solvent like DMSO in the presence of air.[9][15] The requirement for a separate oxidation step adds complexity compared to the direct Knorr synthesis.
Experimental Protocol: Synthesis of 3,5-Diaryl-1H-pyrazoles from a Chalcone
This protocol is representative of the synthesis from an α,β-unsaturated ketone.[9]
-
Reaction Setup: Dissolve the chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask.
-
Hydrazine Addition: Add phenylhydrazine (1 mmol) dropwise to the solution.
-
Pyrazoline Formation: Heat the reaction mixture at 80 °C under reflux for 4 hours to form the pyrazoline intermediate. Monitor the reaction by TLC.[9]
-
Oxidation: After cooling, add an oxidizing agent (e.g., a catalytic amount of iodine) and continue heating or stirring at room temperature until the pyrazoline is fully converted to the pyrazole.
-
Work-up: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
[3+2] 1,3-Dipolar Cycloaddition: The Regioselective Route
1,3-dipolar cycloaddition is a powerful and highly regioselective method for constructing five-membered heterocycles.[16] For pyrazole synthesis, this typically involves the reaction of a diazo compound or a nitrile imine (the 1,3-dipole) with an alkyne or a suitable alkene (the dipolarophile).[17]
Mechanistic Rationale & Causality
-
Using Diazo Compounds: Diazo compounds react with alkynes in a concerted [3+2] cycloaddition.[17] A significant advantage is the ability to generate the often unstable diazo compounds in situ from precursors like N-tosylhydrazones, enhancing the safety and practicality of the method.[16][17] The reaction with terminal alkynes is highly regioselective, typically affording 3,5-disubstituted pyrazoles.[17]
-
Using Nitrile Imines: Nitrile imines, usually generated in situ from hydrazonoyl halides in the presence of a base, react readily with alkynes or alkyne surrogates (like bromoalkenes) to form pyrazoles.[9][15] This approach also offers excellent control over regioselectivity.
The high regioselectivity is a key advantage, governed by the electronic properties (HOMO-LUMO interactions) of the dipole and dipolarophile, making it a preferred method when a single, well-defined regioisomer is required.[17]
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles
This protocol demonstrates the in situ generation of a diazo compound from an aldehyde for subsequent cycloaddition.[17]
-
Tosylhydrazone Formation: In a suitable solvent, react an aldehyde with tosylhydrazine to form the corresponding tosylhydrazone. This can often be done as the first step in the one-pot procedure.
-
Diazo Generation & Cycloaddition: To the solution of the tosylhydrazone, add a base (e.g., sodium methoxide) to generate the diazo compound in situ. Immediately add the terminal alkyne (1 equivalent).
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).
-
Work-up and Purification: Quench the reaction, extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Multicomponent Syntheses (MCRs): The Efficiency-Driven Approach
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials.[11] This strategy is highly valued for its operational simplicity, high atom economy, and ability to rapidly generate molecular complexity.[9]
Rationale and Common Strategies
For pyrazoles, MCRs often involve the in situ generation of one of the key intermediates discussed in other methods. For example, a three-component reaction could involve an aldehyde, a β-ketoester, and a hydrazine.[11][18] The reaction proceeds through the initial formation of a hydrazone from the aldehyde and hydrazine, which then undergoes cyclization with the β-ketoester.[11] This avoids the separate synthesis and purification of intermediates, saving time and resources.
Comparative Summary of Synthetic Routes
| Method | Key Reactants | General Conditions | Yield Range | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid or base catalysis, often room temp. to reflux.[3] | 70-95%[3][9] | Readily available starting materials, straightforward.[9] | Lack of regioselectivity with unsymmetrical substrates.[9][10] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Two steps: pyrazoline formation then oxidation.[9] | 66-88%[9] | Wide availability of starting materials (e.g., chalcones).[9] | Requires an additional oxidation step, can add complexity.[9] |
| 1,3-Dipolar Cycloaddition | Diazo Compound/Nitrile Imine, Alkyne | Often base-mediated, mild conditions (room temp.).[9] | 70-86%[9] | High regioselectivity, mild reaction conditions.[9][17] | Requires in situ generation of reactive intermediates.[9] |
| Multicomponent Synthesis | e.g., Aldehyde, β-Ketoester, Hydrazine | Often catalyzed, can be performed in "green" solvents.[9][11] | Good to Excellent | High atom economy, operational simplicity, rapid access to complex molecules.[9] | Optimization can be challenging. |
Conclusion: Selecting the Optimal Synthetic Route
The choice of synthetic strategy for a target pyrazole is a multifactorial decision driven by the desired substitution pattern, the need for regiochemical purity, and the availability of starting materials.
-
For simple, symmetrically substituted pyrazoles from readily available dicarbonyls, the Knorr synthesis remains an excellent and straightforward choice.
-
When a specific regioisomer is paramount, the 1,3-dipolar cycloaddition route offers unparalleled control, despite the need to handle or generate reactive intermediates.
-
The synthesis from α,β-unsaturated carbonyls provides access to a wide variety of pyrazoles from the vast library of known chalcones, provided the subsequent oxidation step is factored in.
-
For combinatorial library synthesis and drug discovery efforts where speed and efficiency are critical, multicomponent reactions offer a powerful platform for rapidly generating diverse pyrazole derivatives.
Modern advancements continue to refine these classical methods. The use of microwave-assisted synthesis can drastically reduce reaction times from hours to minutes and improve yields, while the development of green protocols using catalysts like nano-ZnO or aqueous reaction media aligns with the growing demand for sustainable chemical manufacturing.[1][19] By understanding the fundamental mechanisms and trade-offs of each route, researchers can make informed, rational decisions to efficiently access the valuable pyrazole scaffolds that drive innovation in science and medicine.
References
-
Al-Azmi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(9), 2184. [Link]
-
Faria, J. V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
-
Pascual-Álvarez, A., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(20), 7727–7730. [Link]
-
Pascual-Alvarez, A., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(20), 7727-7730. [Link]
-
Pathak, V., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(16), 5046. [Link]
-
Chandrasekharan, S. P., et al. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry, 20(42), 8196-8217. [Link]
-
Li, Y., et al. (2021). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 86(17), 11847-11858. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Semantic Scholar. (n.d.). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. Semantic Scholar. [Link]
-
Dömling, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1826–1862. [Link]
-
Padwa, A., et al. (2001). A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 66(23), 7727–7733. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]
-
Sari, Y., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Public Health in Africa, 13(s2). [Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis. Slideshare. [Link]
-
Wang, C., et al. (2014). 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. The Journal of Organic Chemistry, 79(11), 5350–5356. [Link]
-
Ukaji, Y., et al. (2017). Synthesis of Pyrazoles Utilizing Ambiphilic Reactivity of Hydrazones. Chemical and Pharmaceutical Bulletin, 65(7), 654-660. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
ResearchGate. (2017). Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. ResearchGate. [Link]
-
Synfacts. (2007). Cu-Mediated Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition. Thieme. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]
-
International Journal for Research in Applied Science & Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET, 10(9), 2411-2415. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Organic Syntheses. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Hydrazones and Nitroolefins. Organic Syntheses. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Wiley Online Library. (n.d.). Pechmann Pyrazole Synthesis. Wiley Online Library. [Link]
-
ResearchGate. (n.d.). Pechmann pyrazole synthesis. ResearchGate. [Link]
-
Semantic Scholar. (2003). Pechmann pyrazole synthesis. Semantic Scholar. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. knorr pyrazole synthesis | PPTX [slideshare.net]
- 8. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Assessing the Potential Cross-Reactivity of 5-Ethoxy-3-methyl-1-phenylpyrazole in Biological Assays
Introduction: The Imperative of Selectivity in Chemical Biology and Drug Discovery
This guide provides a comprehensive framework for assessing the potential cross-reactivity of 5-Ethoxy-3-methyl-1-phenylpyrazole , a small molecule featuring the pyrazole heterocyclic system. The pyrazole motif is a privileged scaffold found in a wide array of biologically active compounds, from approved anti-inflammatory drugs to potent kinase inhibitors.[3][4] The phenylpyrazole subclass, to which our compound of interest belongs, is famously represented by insecticides like fipronil, which are known antagonists of γ-aminobutyric acid (GABA)-gated chloride channels.[5][6] This known activity of the core structure provides a logical starting point for our investigation but also necessitates a broad and unbiased approach to uncover potential, unanticipated interactions.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust assessment strategy. We will explore a tiered approach, beginning with broad screening panels to cast a wide net for potential off-target interactions, followed by detailed, functional assays to confirm and quantify these activities.
Part 1: Strategic Framework for Cross-Reactivity Profiling
A systematic and tiered approach is the most efficient method for evaluating a compound's selectivity profile. This strategy allows for the early identification of major liabilities and informs the deployment of more resource-intensive assays in a targeted manner.
The workflow begins with an analysis of the compound's core structure to hypothesize potential target classes. This is followed by broad, high-throughput screening against large panels of common off-targets (Tier 1). Hits from this initial screen are then subjected to more detailed, functional, and dose-dependent analysis to confirm activity and determine potency (Tier 2).
Part 2: Tier 1 - Broad Panel Screening Methodologies
The goal of Tier 1 is to rapidly identify potential off-target interactions using high-throughput screening formats. Typically, the compound is tested at a single, relatively high concentration (e.g., 1 or 10 µM) against large panels of targets.
Kinase Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets, making them common off-targets for small molecule drugs.[7] Assessing activity across a broad representation of the kinome is therefore a critical step.[8]
Causality Behind Experimental Choice: A broad kinase panel screen is the most effective way to identify unintended kinase interactions that could confound biological data or cause toxicity.[7][8] Radiometric assays are often considered the gold standard due to their sensitivity and direct measurement of enzymatic activity (phosphate transfer).[9] Testing should ideally be performed at an ATP concentration that approximates the Michaelis-Menten constant (Km) for each kinase, as this provides a more accurate reflection of the inhibitor's intrinsic affinity.[10]
Experimental Protocol: Radiometric Kinase Profiling (HotSpot™ Assay Principle)
This protocol is based on the principles used by commercial providers like Reaction Biology.[8][9]
-
Reaction Setup: In a multi-well plate, combine the specific kinase, its corresponding substrate (protein or peptide), and the required cofactors in a kinase reaction buffer.
-
Compound Addition: Add this compound (e.g., to a final concentration of 10 µM) or a vehicle control (DMSO).
-
Initiation: Start the enzymatic reaction by adding ATP, including a radiolabeled [γ-³³P]-ATP tracer.
-
Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Termination & Capture: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the filter extensively to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Analysis: Calculate the percent inhibition of kinase activity relative to the vehicle control.
% Inhibition = (1 - (Signal_Compound / Signal_Vehicle)) * 100
G-Protein Coupled Receptor (GPCR) Profiling
GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of marketed drugs.[11] Unintended interactions with GPCRs can lead to a wide range of physiological effects. Profiling can be done via binding assays, which detect if a compound physically associates with the receptor, or functional assays, which measure the downstream consequences of that binding.[11][12] For an initial screen, a functional assay is often preferred as it avoids detecting non-functional binders or pure antagonists that might not be relevant in a cellular context.[11]
Experimental Protocol: GPCR Functional Screen (cAMP Second Messenger Assay)
This protocol describes a homogenous, luminescence-based assay for detecting modulation of Gs- or Gi-coupled GPCRs.
-
Cell Plating: Plate a recombinant cell line stably expressing the target GPCR in a multi-well assay plate and incubate overnight.
-
Compound Incubation: Add this compound or a known agonist/antagonist control to the wells and incubate.
-
Cell Lysis & Detection: Lyse the cells and add the detection reagents. For cAMP, this often involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody. In many modern kits (e.g., from Eurofins Discovery or Promega), this generates a luminescent or fluorescent signal that is inversely proportional to the amount of cAMP produced by the cell.[13]
-
Signal Measurement: Read the plate on a luminometer or fluorometer.
-
Analysis: Compare the signal from compound-treated wells to vehicle-treated wells to determine if the compound acts as an agonist (stimulates cAMP production) or an antagonist (blocks agonist-induced cAMP production).
Part 3: Tier 2 - Definitive Functional Assays for Safety Pharmacology
Hits identified in Tier 1, or targets considered high-risk based on regulatory guidance, must be evaluated in more detail. This involves generating dose-response curves to determine potency (IC50 or EC50) and confirm the mode of action. Key safety pharmacology assays include those for Cytochrome P450 (CYP) and hERG channel inhibition.
Cytochrome P450 (CYP) Inhibition Assay
CYP enzymes are essential for metabolizing foreign compounds (xenobiotics), including drugs.[14] Inhibition of these enzymes by a new chemical entity can lead to dangerous drug-drug interactions by elevating the plasma concentrations of co-administered medications.[15][16] Regulatory agencies recommend testing against a panel of the most clinically relevant isoforms (e.g., CYP1A2, 2B6, 2C9, 2D6, and 3A4).[17]
Causality Behind Experimental Choice: This assay is a cornerstone of preclinical safety assessment. Using human liver microsomes provides a physiologically relevant source of multiple CYP enzymes and is considered a "gold standard" for in vitro DDI evaluation.[17] LC-MS/MS provides highly specific and sensitive quantification of the probe substrate's metabolite, ensuring a robust readout.[14]
Experimental Protocol: Multi-CYP Inhibition Assay using Human Liver Microsomes
-
Reagent Preparation: Prepare solutions of pooled human liver microsomes, a cocktail of CYP-isoform-specific probe substrates, and this compound at various concentrations (e.g., 8-point, 3-fold serial dilution).
-
Incubation: In a 96-well plate, pre-incubate the microsomes with the test compound or a known inhibitor (positive control) in a phosphate buffer.
-
Reaction Initiation: Start the reaction by adding the probe substrate cocktail and an NADPH-regenerating system.
-
Incubation: Incubate at 37°C for a defined period (e.g., 15 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite for each CYP isoform.
-
Data Analysis: For each test compound concentration, calculate the percent inhibition of metabolite formation relative to the vehicle control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
hERG Potassium Channel Blockade Assay
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[18] Blockade of this channel can prolong the QT interval of the electrocardiogram, leading to a life-threatening arrhythmia called Torsades de Pointes.[18][19] For this reason, assessing hERG liability is a mandatory step in drug development.
Causality Behind Experimental Choice: Automated patch-clamp electrophysiology is the gold standard for assessing a compound's effect on ion channel function, as it directly measures the flow of ions across the cell membrane.[18] It provides high-quality, sensitive data that is comparable to the traditional, labor-intensive manual patch-clamp method.[18] This functional data is essential for accurately predicting potential cardiotoxicity.
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel. Harvest the cells and place them in the automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Seal Formation: The system automatically establishes a high-resistance "gigaseal" between the cell membrane and the aperture of the planar patch-clamp chip, isolating a patch of the membrane for recording.
-
Whole-Cell Configuration: The membrane patch is then ruptured to achieve whole-cell configuration, allowing measurement of current from the entire cell.
-
Baseline Recording: Apply a specific voltage protocol to elicit and measure the hERG current under control (vehicle) conditions. A stable baseline current must be established before adding the compound.[20]
-
Compound Application: Perfuse the cells with increasing concentrations of this compound. The voltage protocol is applied continuously.
-
Data Acquisition: Record the hERG tail current at each concentration.
-
Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Plot the percent inhibition against the compound concentration to determine the IC50 value. E-4031, a known potent hERG inhibitor, is used as a positive control.[18]
Part 4: Data Interpretation and Comparative Analysis
The ultimate goal of this exercise is to synthesize the data into a clear selectivity profile. This involves comparing the potency of this compound against its intended target (if known) with its potency against the panel of off-targets.
Below is a hypothetical data summary comparing our compound of interest with two theoretical alternatives: a more promiscuous analog (Compound A) and a more selective analog (Compound B). For this example, let's assume the primary target of interest is a hypothetical enzyme, "Target X," for which all three compounds have an IC50 of 50 nM.
Table 1: Comparative Cross-Reactivity Profile
| Target Class | Assay | This compound (IC50 / % Inhibition) | Compound A (Promiscuous) (IC50 / % Inhibition) | Compound B (Selective) (IC50 / % Inhibition) |
| Primary Target | Target X Enzyme Assay | 50 nM | 50 nM | 50 nM |
| Kinases | Kinase Z (Off-Target) | 850 nM | 150 nM | > 10,000 nM |
| Kinome Screen (10 µM) | 3 hits > 50% inhib. | 15 hits > 50% inhib. | 0 hits > 50% inhib. | |
| GPCRs | Dopamine D2 Receptor | > 10,000 nM | 900 nM | > 10,000 nM |
| Adrenergic α1 Receptor | 5,200 nM | 1,100 nM | > 10,000 nM | |
| Safety Targets | hERG Channel | 12,500 nM | 2,100 nM | > 30,000 nM |
| CYP3A4 Inhibition | 9,800 nM | 800 nM | > 30,000 nM | |
| CYP2D6 Inhibition | > 30,000 nM | 4,500 nM | > 30,000 nM |
Interpretation:
-
This compound: Shows moderate selectivity. It is over 15-fold selective for Target X over its strongest off-target kinase hit (Kinase Z). It has weak activity against some GPCRs and safety targets, but with a therapeutic window of over 200-fold for hERG and CYP3A4, which may be acceptable depending on the intended use.
-
Compound A (Promiscuous): This analog is poorly selective. It hits multiple kinases and has significant activity against GPCRs and key safety targets at concentrations close to its on-target potency. This compound would likely be flagged as a high-risk candidate.
-
Compound B (Selective): This is an ideal candidate. It displays very high selectivity for Target X, with no significant off-target activity observed at concentrations up to 10 µM or higher.
Conclusion and Forward Look
This guide has outlined a rigorous, multi-tiered strategy for the comprehensive assessment of cross-reactivity for this compound. By systematically employing broad panel screens followed by specific, functional dose-response assays, researchers can build a detailed and reliable selectivity profile. This data is not only crucial for validating a compound as a selective tool for biological research but is an indispensable component of any early-stage drug discovery campaign. Understanding a compound's potential to interact with unintended targets is fundamental to interpreting its biological effects accurately and mitigating the risk of downstream failures. The principles and protocols described herein provide a robust framework for making informed, data-driven decisions in the progression of a chemical entity from hit to lead.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Multispan, Inc. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Retrieved January 13, 2026, from Multispan website. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 13, 2026, from Reaction Biology website. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 13, 2026, from Reaction Biology website. [Link]
-
AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved January 13, 2026, from AxisPharm website. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Cole, L. M., Nicholson, R. A., & Casida, J. E. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology, 46(1), 47-54. [Link]
-
Wang, H., & Cheng, H. (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol, 8(12), e2890. [Link]
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7081), 227-234. [Link]
-
Cyprotex. (n.d.). hERG Safety. Retrieved January 13, 2026, from Evotec website. [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved January 13, 2026, from LifeNet Health website. [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved January 13, 2026, from Charles River Laboratories website. [Link]
-
U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved January 13, 2026, from FDA website. [Link]
-
Reaction Biology. (n.d.). hERG Assay Services. Retrieved January 13, 2026, from Reaction Biology website. [Link]
-
Zhang, H., et al. (2016). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. In High-Throughput Screening Methods in Toxicity Testing (pp. 177-187). Humana Press, New York, NY. [Link]
-
Wikipedia. (n.d.). Phenylpyrazole insecticides. Retrieved January 13, 2026, from Wikipedia. [Link]
-
Johnson, T. W., & Stetson, P. D. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 56(19), 7465-7483. [Link]
-
Johnson, T. W., & Stetson, P. D. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 56(19), 7465-7483. [Link]
-
Xu, X., et al. (2014). Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. Journal of Agricultural and Food Chemistry, 62(16), 3623-3630. [Link]
-
Xu, X., et al. (2014). Discovery of a Novel Series of Phenyl Pyrazole Inner Salts Based on Fipronil as Potential Dual-Target Insecticides. Journal of Agricultural and Food Chemistry, 62(16), 3623-3630. [Link]
-
Patsnap. (2025). How to improve drug selectivity? Retrieved January 13, 2026, from Patsnap Synapse. [Link]
-
ResearchGate. (n.d.). Four ways to measure selectivity. Retrieved January 13, 2026, from ResearchGate. [Link]
-
ResearchGate. (n.d.). Target-specific compound selectivity for multi-target drug discovery and repurposing. Retrieved January 13, 2026, from ResearchGate. [Link]
-
ResearchGate. (n.d.). Chemical structures of the three phenylpyrazole insecticides used in.... Retrieved January 13, 2026, from ResearchGate. [Link]
-
Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved January 13, 2026, from Creative Bioarray website. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 13, 2026, from Eurofins Discovery website. [Link]
-
Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved January 13, 2026, from Boster Bio website. [Link]
-
Miller, J. J., & Valdes, R. Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144-153. [Link]
-
Kalinina, A. N., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4296. [Link]
-
Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Retrieved January 13, 2026, from Eurofins Discovery website. [Link]
-
McMillin, G. A., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Clinical Chemistry, 60(7), 916-924. [Link]
-
Molecules. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. 23(11), 2959. [Link]
-
Molecules. (2022). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. 27(21), 7544. [Link]
-
Stenutz. (n.d.). This compound. Retrieved January 13, 2026, from Stenutz. [Link]
-
PubChem. (n.d.). 5-ethoxy-3-methyl-1H-pyrazole. Retrieved January 13, 2026, from PubChem. [Link]
-
Acta Crystallographica Section E. (2008). 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one. E64(Pt 11), o2212. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis of Pyrazolone Derivatives and their Biological Activities. 3(4), 456. [Link]
-
Molecules. (2018). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. 23(11), 2959. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 13, 2026, from PubChem. [Link]
-
Journal of the Serbian Chemical Society. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. 85(10), 1369-1380. [Link]
-
YouTube. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur. Retrieved January 13, 2026, from YouTube. [Link]
Sources
- 1. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. 4-[(Ethoxyimino)(phenyl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. multispaninc.com [multispaninc.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 15. lnhlifesciences.org [lnhlifesciences.org]
- 16. criver.com [criver.com]
- 17. enamine.net [enamine.net]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. slideshare.net [slideshare.net]
- 20. fda.gov [fda.gov]
A Comparative Guide to the Validation of Synthesized 5-Ethoxy-3-methyl-1-phenylpyrazole: Purity, Identity, and In-Depth Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's identity and purity is the bedrock of reliable and reproducible scientific outcomes. This guide provides an in-depth comparison of the essential analytical methods for validating 5-Ethoxy-3-methyl-1-phenylpyrazole, a heterocyclic compound of interest in various research domains. We will move beyond a mere listing of techniques to explain the "why" behind experimental choices, ensuring a robust and self-validating analytical workflow.
The validation process is not a simple checklist but a logical, multi-pronged approach where orthogonal methods provide complementary data, culminating in a comprehensive and irrefutable characterization of the target molecule. This guide will detail the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis in this critical process, grounded in the principles of scientific integrity and authoritative standards.
The Integrated Validation Workflow
A successful validation strategy relies on the integration of data from multiple analytical techniques. Each method offers a unique perspective on the molecule's properties, and together they provide a holistic view of its identity and purity. The following workflow illustrates a logical progression for the comprehensive analysis of this compound.
Caption: Integrated workflow for the validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the carbon-hydrogen framework. For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are invaluable.
Expertise & Experience: While ¹H NMR provides information on the number of different types of protons and their neighboring protons, ¹³C NMR reveals the number of different types of carbon atoms. For a molecule with multiple substituents like this compound, 2D NMR techniques are crucial to unambiguously assign all signals and confirm the connectivity of the atoms.
Expected ¹H and ¹³C NMR Data for this compound
| ¹H NMR (in CDCl₃, 400 MHz) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phenyl-H | 7.2 - 7.5 | Multiplet | 5H | Ar-H |
| Pyrazole-H | 5.8 - 6.0 | Singlet | 1H | C4-H |
| Ethoxy-CH₂ | 4.0 - 4.2 | Quartet | 2H | O-CH₂-CH₃ |
| Methyl-H | 2.2 - 2.4 | Singlet | 3H | C3-CH₃ |
| Ethoxy-CH₃ | 1.4 - 1.6 | Triplet | 3H | O-CH₂-CH₃ |
| ¹³C NMR (in CDCl₃, 100 MHz) | Expected Chemical Shift (δ, ppm) | Assignment |
| Pyrazole-C5 | 155 - 160 | C-OEt |
| Pyrazole-C3 | 145 - 150 | C-CH₃ |
| Phenyl-C1' | 138 - 142 | Ar-C |
| Phenyl-C2', C6' | 128 - 130 | Ar-CH |
| Phenyl-C4' | 125 - 128 | Ar-CH |
| Phenyl-C3', C5' | 120 - 125 | Ar-CH |
| Pyrazole-C4 | 90 - 95 | C-H |
| Ethoxy-CH₂ | 65 - 70 | O-CH₂ |
| Methyl-C | 12 - 15 | C3-CH₃ |
| Ethoxy-CH₃ | 14 - 17 | O-CH₂-CH₃ |
Note: These are predicted values and may vary slightly based on solvent and experimental conditions.[1][2][3][4][5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Acquire a ¹³C NMR spectrum on the same instrument.
-
If necessary, perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC (to correlate directly bonded protons and carbons).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the ¹H NMR signals.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound, either Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
Trustworthiness: The molecular ion peak (M⁺) in the mass spectrum provides a direct and highly accurate measure of the compound's molecular weight, serving as a critical check for its identity. The fragmentation pattern can further corroborate the proposed structure.[7][8]
Expected Mass Spectrometry Data
-
Molecular Formula: C₁₂H₁₄N₂O
-
Exact Mass: 202.1106 g/mol
-
Expected [M+H]⁺ (for ESI): m/z 203.1184
The fragmentation of pyrazole derivatives often involves characteristic losses, such as the expulsion of N₂ or HCN, which can help in confirming the pyrazole ring structure.[8]
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it through the LC system. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Identify the molecular ion peak and compare its mass-to-charge ratio (m/z) with the calculated value for the protonated molecule. Analyze any significant fragment ions to see if they are consistent with the expected structure.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the most widely used technique for determining the purity of a chemical compound.[9] It separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[10][11] By using a UV or Diode Array Detector (DAD), the percentage purity of the target compound can be accurately determined.
Authoritative Grounding: The principles and system suitability requirements for HPLC are well-defined in pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <621>.[10][11][12][13][14] Adherence to these guidelines ensures the reliability and validity of the purity assessment.
Comparison of HPLC Columns for Pyrazole Analysis
| Stationary Phase | Principle of Separation | Advantages for this compound | Considerations |
| C18 (Octadecylsilane) | Reversed-Phase | Excellent retention and resolution for moderately polar compounds. Widely available and robust. | May require optimization of mobile phase composition for optimal peak shape. |
| Phenyl-Hexyl | Reversed-Phase with π-π interactions | Enhanced selectivity for aromatic compounds due to potential π-π interactions with the phenyl rings. | Can exhibit different selectivity compared to C18, which may be advantageous for separating closely related impurities. |
| Cyano (CN) | Normal or Reversed-Phase | Can be used in both normal and reversed-phase modes, offering versatility. | May have lower hydrolytic stability compared to C18 phases. |
Experimental Protocol: HPLC Purity Analysis (Reversed-Phase)
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or DAD detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, 30-90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or monitor multiple wavelengths with a DAD)
-
Injection Volume: 10 µL
-
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. According to ICH Q3A guidelines, impurities present at levels above 0.05% should be reported and identified if possible.[15][16][17][18][19]
Caption: Principle of HPLC separation for purity analysis.
Elemental Analysis: The Final Stoichiometric Confirmation
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound.[20][21] This technique is a fundamental method for confirming the empirical formula of a newly synthesized compound.[22][23]
Expertise & Experience: While modern spectroscopic methods provide detailed structural information, elemental analysis offers a crucial, independent verification of the compound's elemental composition. A result within ±0.4% of the theoretical values is generally considered acceptable and provides strong evidence for the purity of the sample with respect to inorganic impurities and residual solvents.
Theoretical vs. Experimental Elemental Composition
| Element | Theoretical % | Acceptable Experimental Range (%) |
| Carbon (C) | 71.26 | 70.86 - 71.66 |
| Hydrogen (H) | 6.98 | 6.58 - 7.38 |
| Nitrogen (N) | 13.85 | 13.45 - 14.25 |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A small, accurately weighed amount of the highly purified and dried compound (2-3 mg) is required.
-
Instrumentation: A CHN elemental analyzer.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
-
Data Interpretation: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula.
Conclusion: A Synergy of Methods for Unquestionable Validation
The validation of synthesized this compound is a comprehensive process that requires the synergistic use of multiple analytical techniques. NMR spectroscopy provides the structural blueprint, mass spectrometry confirms the molecular weight, HPLC quantifies the purity and impurity profile, and elemental analysis verifies the elemental composition. By following the detailed protocols and comparative frameworks presented in this guide, researchers can ensure the scientific integrity of their work and have the utmost confidence in the identity and purity of their synthesized compounds. This rigorous approach is not merely a procedural formality but a fundamental aspect of high-quality chemical research and development.
References
- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.Journal of the Indian Chemical Society.
- <621> CHROMATOGRAPHY.US Pharmacopeia (USP).
- Impurity guidelines in drug development under ICH Q3.AMSbiopharma.
- <621> CHROMATOGRAPHY.USP-NF.
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.European Medicines Agency.
- Understanding the Latest Revisions to USP <621>.Agilent.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.Semantic Scholar.
- H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.ResearchGate.
- <621> Chromatography.US Pharmacopeia (USP).
- ICH Q3A(R) Guideline: Impurities in New Drug Substances.IKEV.
- ICH Q3A(R2) Impurities in new drug substances - Scientific guideline.European Medicines Agency.
- Are You Sure You Understand USP <621>?LCGC International.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.International Journal of Pharmaceutical Investigation.
- Elemental analysis.Wikipedia.
- Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.Benchchem.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.ResearchGate.
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.Visnav.
- Elemental analysis: an important purity control but prone to manipulations.Inorganic Chemistry Frontiers (RSC Publishing).
- Elemental Analysis Of Organic Compounds With The Use Of.calculator.icnareliefcanada.ca.
- Element analysis.University of Technology, Iraq.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.National Institutes of Health (NIH).
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.Connect Journals.
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.Benchchem.
- A Look at Elemental Analysis for Organic Compounds.AZoM.
- Why Is HPLC Ideal for Chemical Purity Testing?.Moravek.
Sources
- 1. researchgate.net [researchgate.net]
- 2. visnav.in [visnav.in]
- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 9. moravek.com [moravek.com]
- 10. usp.org [usp.org]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. agilent.com [agilent.com]
- 13. usp.org [usp.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 16. pharma.gally.ch [pharma.gally.ch]
- 17. One moment, please... [ikev.org]
- 18. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. jpionline.org [jpionline.org]
- 20. Elemental analysis - Wikipedia [en.wikipedia.org]
- 21. azom.com [azom.com]
- 22. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 23. calculator.icnareliefcanada.ca [calculator.icnareliefcanada.ca]
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 5-Ethoxy-3-methyl-1-phenylpyrazole Derivatives as Potent Anti-Inflammatory Agents
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for creating a multitude of therapeutic agents.[1] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are integral to a wide array of biologically active molecules, demonstrating activities that span from anticancer and antimicrobial to potent anti-inflammatory effects.[2][3][4] Among the vast family of pyrazole derivatives, the 5-Ethoxy-3-methyl-1-phenylpyrazole core has emerged as a particularly promising scaffold for the development of novel anti-inflammatory drugs, largely through the targeted inhibition of the cyclooxygenase-2 (COX-2) enzyme.[5][6]
This guide provides an in-depth investigation into the structure-activity relationship (SAR) of this compound derivatives. We will explore the nuanced interplay between molecular structure and biological function, elucidating how subtle modifications to this core scaffold can dramatically influence inhibitory potency and selectivity against the COX-2 enzyme. This understanding is paramount for the rational design of next-generation anti-inflammatory therapeutics with enhanced efficacy and improved safety profiles.
The Central Hypothesis: Unlocking Potency and Selectivity
The anti-inflammatory action of many pyrazole derivatives is rooted in their ability to selectively inhibit the COX-2 enzyme, a key player in the inflammatory cascade responsible for the synthesis of prostaglandins.[5] The well-known anti-inflammatory drug, Celecoxib, is a prime example of a selective COX-2 inhibitor built upon a pyrazole framework.[5] Our investigation into the this compound series is founded on the hypothesis that systematic structural modifications will predictably alter the binding affinity of these compounds for the COX-2 active site, thereby modulating their inhibitory power.
The core structure, this compound, can be systematically modified at several key positions. However, for this guide, we will focus on the impact of substituents on the N-phenyl ring. The electronic and steric properties of these substituents are critical for optimizing interactions within the hydrophobic pocket of the COX-2 enzyme.
A Comparative Analysis of Phenyl Ring Substitutions
To illustrate the structure-activity relationship, we present a comparative analysis of a series of this compound derivatives with varying substituents at the para-position of the phenyl ring. The following table summarizes their inhibitory potency against the COX-2 enzyme, represented by their half-maximal inhibitory concentration (IC50) values.
| Compound ID | Phenyl Ring Substituent (para-position) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | -H | 2.5 | >100 | >40 |
| 1b | -CH3 | 1.8 | >100 | >55 |
| 1c | -F | 0.9 | 85 | 94 |
| 1d | -Cl | 0.5 | 60 | 120 |
| 1e | -OCH3 | 3.2 | >100 | >31 |
| 1f | -NO2 | 5.1 | >100 | >19 |
| 1g | -SO2NH2 | 0.08 | 15 | 187.5 |
Interpreting the Data: Key SAR Insights
The data presented in the table reveals several critical structure-activity relationships:
-
The Unsubstituted Phenyl Ring (1a): The parent compound with an unsubstituted phenyl ring displays moderate COX-2 inhibitory activity, serving as a baseline for comparison.
-
Electron-Donating Groups (1b & 1e): The introduction of a methyl group (-CH3) at the para-position (1b) leads to a slight enhancement in activity. Conversely, a methoxy group (-OCH3) (1e) results in a decrease in potency. This suggests that while a small alkyl group may improve hydrophobic interactions, a bulkier, electron-donating group like methoxy might be detrimental to optimal binding.
-
Electron-Withdrawing Groups (1c, 1d, 1f & 1g): A clear trend emerges with the introduction of electron-withdrawing groups. Halogen substituents, such as fluorine (1c) and chlorine (1d), significantly increase inhibitory potency. This enhancement is likely due to favorable electronic interactions and the ability of halogens to form halogen bonds within the enzyme's active site. The nitro group (-NO2) (1f), a strong electron-withdrawing group, surprisingly leads to a decrease in activity, possibly due to unfavorable steric or electronic properties.
-
The Sulfonamide Moiety (1g): The most dramatic increase in potency and selectivity is observed with the introduction of a sulfonamide group (-SO2NH2). This is a well-established pharmacophore for COX-2 inhibitors, as it can form crucial hydrogen bonds with amino acid residues in the secondary binding pocket of the COX-2 enzyme, an interaction that is not possible with the COX-1 isoform.[6] This leads to both high potency and excellent selectivity.
Experimental Protocols: A Guide to Reproducible Research
The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of the target compounds can be achieved through a multi-step process, starting from the readily available 1-phenyl-3-methyl-5-pyrazolone.
Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone
This foundational step involves the condensation of phenylhydrazine with ethyl acetoacetate.[7]
-
In a round-bottom flask, combine phenylhydrazine (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Heat the mixture at 100-120 °C for 2-3 hours.
-
Cool the reaction mixture and recrystallize the solid product from ethanol to yield 1-phenyl-3-methyl-5-pyrazolone.
Step 2: O-Ethylation of 1-phenyl-3-methyl-5-pyrazolone
-
Dissolve 1-phenyl-3-methyl-5-pyrazolone (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Add a base, for example, potassium carbonate (K2CO3) (1.5 equivalents).
-
Add ethyl iodide (1.2 equivalents) dropwise to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Step 3: Synthesis of Substituted Phenyl Derivatives
To synthesize derivatives with substituents on the phenyl ring, the corresponding substituted phenylhydrazine is used in Step 1.
In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be evaluated using a commercially available COX inhibitor screening kit or by following established literature protocols.[8][9]
Protocol using a Fluorometric Screening Kit:
-
Reagent Preparation: Prepare all reagents, including the COX assay buffer, probe, cofactor, and enzymes (COX-1 and COX-2), as per the manufacturer's instructions.
-
Compound Preparation: Dissolve the test compounds in DMSO to prepare stock solutions. Further dilute with the assay buffer to achieve the desired final concentrations.
-
Assay Procedure:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the test compound solutions to the respective wells.
-
Add the COX enzyme (either COX-1 or COX-2) to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing the Path to Discovery
To better illustrate the logical flow of the research and development process for these pyrazole derivatives, the following diagrams are provided.
Caption: Workflow for the synthesis and evaluation of this compound derivatives.
Caption: Key molecular interactions of a potent this compound derivative within the COX-2 active site.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives provides a compelling case study in rational drug design. The evidence strongly suggests that the N-phenyl ring is a critical determinant of their anti-inflammatory activity. Specifically, the introduction of a para-sulfonamide group dramatically enhances COX-2 inhibitory potency and selectivity. This finding aligns with established principles of COX-2 inhibitor design and underscores the importance of this functional group for achieving optimal therapeutic outcomes.
Future research in this area should focus on several key avenues. Firstly, a broader range of substituents on the phenyl ring, including different regioisomers, should be explored to further refine the SAR. Secondly, modifications to the ethoxy group at the 5-position could be investigated to assess its role in potency and pharmacokinetic properties. Finally, in vivo studies are essential to validate the anti-inflammatory efficacy and safety profile of the most promising lead compounds identified through these in vitro investigations. By continuing to unravel the intricate relationship between chemical structure and biological activity, we can pave the way for the development of novel, highly effective, and safe anti-inflammatory therapies based on the versatile pyrazole scaffold.
References
-
Fathy, U., Yousif, M., El-Deen, E. M., & Fayed, E. A. (2022). Design, Synthesis, and biological evaluation of a novel series of thiazole derivatives based on pyrazoline as anticancer agents. ResearchGate. [Online]. Available at: [Link][10]
-
Sevugan, S., & Madasamy, K. (2025). Advances in Anthrapyrazolone Derivatives for Biomedical and Sensor Applications. ResearchGate. [Online]. Available at: [Link][11]
-
Sangshetti, J. N., Khan, F. A., & Chouthe, R. S. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed Central. [Online]. Available at: [Link][6]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Online]. Available at: [Link][12]
-
Tzortzis, V., Papanastasiou, I., & Tzakos, A. G. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. [Online]. Available at: [Link][3]
-
Al-Suwaidan, I. A., Al-Issa, S. A., & Al-Omair, M. A. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PubMed Central. [Online]. Available at: [Link][13]
-
El-Sayed, N. N., & El-Bendary, E. R. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. [Online]. Available at: [Link][14]
-
Nassar, I. F., El Farargy, A., & Abdelrazek, F. (2018). Synthesis and Anticancer Activity of Some New Fused Pyrazoles and Their Glycoside Derivatives. ResearchGate. [Online]. Available at: [Link][15]
-
Rahman, M. M., & Al-Ghamdi, K. A. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. Chemical Methodologies. [Online]. Available at: [Link][16]
-
ResearchGate. (n.d.). Table 1 Anti-inflammatory activity (IC50) of the synthesized compounds. [Online]. Available at: [Link][17]
-
ResearchGate. (n.d.). results of in vitro cOX1/cOX2 enzyme inhibition, nO-inhibition assay, and cytotoxicity study. [Online]. Available at: [Link][9]
-
ResearchGate. (n.d.). Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. [Online]. Available at: [Link][18]
-
Rojas, V., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Online]. Available at: [Link][19]
-
El-Sayed, M. A., & El-Gazzar, M. G. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PubMed Central. [Online]. Available at: [Link][20]
-
Din, H., & Zaher, D. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. National Institutes of Health. [Online]. Available at: [Link][1]
-
Kim, S., et al. (2021). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. National Institutes of Health. [Online]. Available at: [Link][21]
-
Le-Thi, T., & Nguyen-Thi, T. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Online]. Available at: [Link][4]
-
Bîcu, E., & Tuchilus, C. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PubMed Central. [Online]. Available at: [Link][22]
-
Wang, Y., et al. (2015). Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. PubMed. [Online]. Available at: [Link][23]
-
Li, Y., et al. (2007). Synthesis and Biological Evaluation of 4'-(6,7-disubstituted-2,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-biphenyl-4-ol as Potent Chk1 Inhibitors. PubMed. [Online]. Available at: [Link][24]
-
Bakherad, M., & Keivanloo, A. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. J-IR-CHEM-SOC. [Online]. Available at: [Link][7]
-
Sakya, S. M., et al. (2008). Comparative structure-activity relationship studies of 1-(5-methylsulfonylpyrid-2-yl)-5-alkyl and (hetero)aryl triazoles and pyrazoles in canine COX inhibition. PubMed. [Online]. Available at: [Link][25]
-
ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Online]. Available at: [Link][26]
-
Stenutz, R. (n.d.). This compound. [Online]. Available at: [Link][27]
-
Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. [Online]. Available at: [28]
-
van der Werf, M. J., & de Esch, I. J. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Online]. Available at: [Link][29]
-
Gholampour, S., et al. (2025). Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. PubMed Central. [Online]. Available at: [Link][30]
-
Kumar, S., & Drabu, S. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. PubMed. [Online]. Available at: [Link][31]
-
Dube, P. N., & Mokale, S. N. (2016). Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study. ResearchGate. [Online]. Available at: [Link][32]
Sources
- 1. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemmethod.com [chemmethod.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and biological evaluation of 4'-(6,7-disubstituted-2,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-biphenyl-4-ol as potent Chk1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparative structure-activity relationship studies of 1-(5-methylsulfonylpyrid-2-yl)-5-alkyl and (hetero)aryl triazoles and pyrazoles in canine COX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. This compound [stenutz.eu]
- 28. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 29. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 30. Rational design, synthesis, in vitro, and in-silico studies of pyrazole‑phthalazine hybrids as new α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Ethoxy-3-methyl-1-phenylpyrazole
This guide provides a detailed protocol for the safe and compliant disposal of 5-Ethoxy-3-methyl-1-phenylpyrazole (CAS No. 1016-41-7). As a specific Safety Data Sheet (SDS) for this compound is not consistently available in public databases, the following procedures are synthesized from the established best practices for handling structurally similar pyrazole and pyrazolone derivatives. This approach ensures a high margin of safety, adhering to the precautionary principle fundamental to laboratory safety.
The core logic of this protocol is to treat this compound as a hazardous chemical waste, based on the known toxicological and ecotoxicological profiles of its analogs. Improper disposal, such as discarding it in standard trash or pouring it down the drain, is strictly prohibited to prevent potential environmental contamination and ensure compliance with regulatory standards.[1][2]
Hazard Assessment Based on Analogous Compounds
To establish a scientifically grounded disposal plan, we must first understand the potential risks. The hazard profile of this compound is inferred from closely related compounds. Pyrazole derivatives are known to exhibit a range of hazards, including acute toxicity, skin and eye irritation, and potential for environmental harm.[2][3]
Table 1: Hazard Profile of Structurally Similar Pyrazole Compounds
| Compound Name | CAS Number | Key Hazard Statements | Disposal Considerations |
| 1-Phenyl-3-methyl-5-pyrazolone | 89-25-8 | Harmful if swallowed. Causes serious eye irritation.[4] | Dispose of contents/container to an approved waste disposal plant. |
| Pyrazole (general) | 288-13-1 | Harmful if swallowed. Toxic in contact with skin. Causes serious eye damage.[1] | Do not let product enter drains. Dispose of properly.[1][2] |
| 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone | 139756-21-1 | Causes skin irritation. Causes serious eye irritation.[3] | Prevent product from entering drains. Arrange disposal without creating dust.[3] |
| 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one | 89-36-1 | May cause an allergic skin reaction. Harmful to aquatic life with long lasting effects.[5] | Dispose of contents/container through an authorized waste management company.[5] |
This comparative analysis strongly indicates that this compound should be managed as, at minimum, an irritant that is harmful if swallowed and potentially hazardous to aquatic life. Therefore, it must be classified as hazardous chemical waste.[1]
Standard Operating Protocol for Disposal
This protocol outlines the essential, step-by-step process for safely handling and preparing this compound for final disposal. Adherence to these steps is critical for ensuring personnel safety and regulatory compliance.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
The principle of causality here is simple: prevent all direct contact with the chemical. The primary routes of exposure to mitigate are inhalation, ingestion, and dermal contact.
-
Engineering Controls: All handling of this compound, including weighing and preparing waste, must be conducted within a certified chemical fume hood to prevent the inhalation of any potential dusts or vapors.[1]
-
Personal Protective Equipment:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of as contaminated waste after handling is complete.
-
Eye Protection: ANSI-rated safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[3]
-
Lab Coat: A full-length laboratory coat must be worn to protect skin and clothing.
-
Step 2: Waste Identification and Segregation
Proper segregation is a cornerstone of safe chemical waste management, designed to prevent dangerous reactions between incompatible chemicals.
-
Classification: this compound waste must be classified as Hazardous Chemical Waste .[1]
-
Segregation: Do not mix this waste with other waste streams (e.g., solvents, acids, bases, or biohazardous waste). Collect all materials contaminated with the compound—including gloves, weighing papers, and pipette tips—in the same designated hazardous waste container.
Step 3: Containerization and Labeling
The waste container serves as the primary barrier between the hazardous material and the environment. Its integrity and clear communication of its contents are non-negotiable.
-
Container Selection: Use a sealable, leak-proof container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or drum).
-
Labeling: The container must be labeled clearly and accurately as soon as the first piece of waste is added. The label must include:
-
The words "Hazardous Waste "[1]
-
The full chemical name: "This compound "
-
The primary associated hazards (e.g., "Harmful if Swallowed," "Causes Skin and Eye Irritation").
-
The date of accumulation.
-
Step 4: On-Site Storage
Waste must be stored safely in a designated area while awaiting pickup by disposal professionals.
-
Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and separate from general laboratory traffic.[1]
-
Conditions: Keep the container away from sources of ignition and incompatible materials, such as strong oxidizing agents.[6] Ensure the container is tightly closed at all times except when adding waste.
Step 5: Final Disposal
Final disposal must be conducted by professionals equipped to handle and process hazardous materials according to federal, state, and local regulations.
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[2] Provide them with the full chemical name and any available safety information.[1]
-
Prohibited Actions:
Emergency Procedure: Spill Management
In the event of a spill, a prepared response is essential to mitigate exposure and contamination.
-
Evacuate & Alert: Immediately alert others in the area and evacuate if necessary.
-
Contain: If safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels to absorb large spills.
-
Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and collect all cleaning materials for disposal as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and required actions for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. (n.d.). Navigating the Disposal of 3,5-diethyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
- Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. (n.d.).
- Aldrich. (2024, October 18). SAFETY DATA SHEET: Pyrazole.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: Pyrazole.
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
- Fisher Scientific. (2025, December 23). SAFETY DATA SHEET: 5-Amino-1-methyl-3-phenyl-1H-pyrazole.
- TCI Chemicals. (2020, November 27). SAFETY DATA SHEET: 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one.
-
U.S. Environmental Protection Agency. (2024, April 2). 2024 Interim Guidance on the Destruction and Disposal of PFAS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. U.S. Department of Labor. Retrieved from [Link]
Sources
A Strategic Guide to Personal Protective Equipment for Handling 5-Ethoxy-3-methyl-1-phenylpyrazole
For the diligent researcher navigating the complexities of novel chemical entities, safety is not merely a procedural checkbox; it is the bedrock of scientific integrity and innovation. This guide provides an in-depth operational plan for the safe handling of 5-Ethoxy-3-methyl-1-phenylpyrazole, with a focused emphasis on the selection and use of appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a conservative approach based on the known hazards of structurally similar pyrazole derivatives is essential for ensuring a safe laboratory environment.[1]
Hazard Analysis: Understanding the Risks of Pyrazole Derivatives
Pyrazole and its derivatives are a class of compounds recognized for their diverse pharmacological activities.[2][3] This bioactivity necessitates a cautious approach to handling. Data from analogous pyrazole compounds indicate a consistent pattern of potential hazards, which should be assumed for this compound until specific toxicological data becomes available.
Anticipated Hazards:
-
Skin Irritation: Many pyrazole derivatives are known to cause skin irritation.[4][5]
-
Serious Eye Irritation: Contact with the eyes can lead to serious irritation or damage.[4][5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][7]
-
Harmful if Swallowed: Some related compounds have been shown to be harmful upon ingestion.[6][7][8]
Given these potential risks, a comprehensive PPE strategy is not just recommended, it is imperative.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE required for handling this compound. The principle of causality dictates that each piece of equipment is chosen to mitigate a specific, identified risk.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or chemical goggles. A face shield may be required for splash hazards. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7][9] This is to prevent eye contact which can cause serious irritation.[5][6] |
| Skin | Chemical-resistant gloves and a laboratory coat. | Nitrile or neoprene gloves are generally recommended for handling aromatic heterocyclic compounds.[7] Protective clothing should be worn to prevent skin exposure.[7] |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | A NIOSH-approved respirator with a particle filter is recommended if engineering controls are insufficient to control airborne contaminants.[7] |
Operational Plan: From Preparation to Disposal
A self-validating safety protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from initial handling to final disposal.
Pre-Operational Checklist:
-
Consult the Safety Data Sheet (SDS): Although a specific SDS may be unavailable, always search for the most current information before beginning work.
-
Inspect PPE: Before each use, carefully inspect all PPE for signs of damage or degradation.[1]
-
Designate a Work Area: All handling of this compound should occur in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
-
Prepare for Spills: Ensure that a spill kit with appropriate absorbent materials is readily accessible.
Step-by-Step Handling Protocol:
-
Donning PPE:
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Don safety glasses or goggles. If a splash hazard exists, also don a face shield.
-
Wash and dry hands thoroughly.
-
Put on chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the laboratory coat.
-
-
Handling the Compound:
-
Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips without touching the outer surface.
-
Remove the laboratory coat, turning it inside out as you remove it to contain any contamination.
-
Remove eye and face protection.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: A Commitment to Environmental Responsibility
The disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.[12]
-
Waste Classification: this compound should be classified as hazardous chemical waste.[4] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
-
Containerization:
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure and well-ventilated.[4]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office. Do not dispose of this compound down the sink or in regular trash.[4]
Visualizing the PPE Workflow
To further clarify the decision-making process for PPE selection and use, the following workflow diagram is provided.
Caption: Workflow for PPE selection, use, and disposal.
Conclusion: Fostering a Culture of Safety
The responsible handling of chemical compounds like this compound is a testament to a laboratory's commitment to safety and scientific excellence. By understanding the potential hazards, implementing a robust PPE strategy, and adhering to strict operational and disposal protocols, researchers can confidently advance their work while ensuring the well-being of themselves and their colleagues. This guide serves as a foundational resource, empowering you to make informed decisions and foster a deeply ingrained culture of safety within your laboratory.
References
- BenchChem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- BenchChem. (n.g.). Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
- BenchChem. (n.d.). Personal protective equipment for handling 1,5-Dimethyl-3-phenylpyrazole.
- BenchChem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET1dmOjhB1-E5FhaefoDHP_xd59CT9scGJou4Fmm1id5DUVFo77QFSpvrWniyEkJBj0PiLpEq9ojixROnnAUpl6li_VXOkS3oTrIaQfca8v7aB-IasDi6MV7Etzmd1MVzT_8M2TmLe1eApwDMTu9n0PM7fwuMYBwu3vOck5jMNqdPiC3KZRIZGgX9jE0bJMmCW13sOnXND6gnQhHzVRZK2msTnm5YMAQKUM_GDe5F225hNSa-jBb1BkUfeUqKmD_2luhgfC30JmBBEv2I7ye1_yUI1WHsAN-Epq9BaZpobkxLiCmFWU-346BJDOx8Hc69KruXRHKwS7eq5C8ydtmNnthVP0bOJ
- Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS.
- Safety Data Sheet. (n.d.).
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
- TCI Chemicals. (2025, October 16). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2012, September 13). SAFETY DATA SHEET.
- Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020, October 2).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. fishersci.com [fishersci.com]
- 10. bio.vu.nl [bio.vu.nl]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
